4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol
Description
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Properties
IUPAC Name |
3-cyclopentyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-2-7-13-9(11-12-10(13)14)8-5-3-4-6-8/h2,8H,1,3-7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVLUILOPVRQHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394891 | |
| Record name | 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-80-8 | |
| Record name | 5-Cyclopentyl-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667412-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol
A Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth technical overview of the synthesis of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. As a senior application scientist, this document is structured to not only provide a step-by-step protocol but also to offer insights into the underlying chemical principles and experimental rationale, ensuring both reproducibility and a deeper understanding of the synthetic process.
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties[1][2]. The incorporation of a thiol group at the 3-position and specific substituents at the 4- and 5-positions, namely an allyl and a cyclopentyl group, can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. This guide details a reliable and efficient synthetic route to this promising compound.
I. Synthetic Strategy and Core Principles
The synthesis of this compound is approached through a well-established multi-step sequence that is both logical and high-yielding. The overall strategy relies on the construction of the 1,2,4-triazole ring from acyclic precursors. This method, widely employed for the synthesis of substituted 1,2,4-triazole-3-thiols, offers a high degree of control over the substitution pattern of the final molecule[3][4].
The core of this synthesis involves two key transformations:
-
Formation of a Thiosemicarbazide Intermediate: This step involves the nucleophilic addition of a carbohydrazide to an isothiocyanate. The choice of cyclopentanecarboxylic acid hydrazide and allyl isothiocyanate directly installs the desired cyclopentyl and allyl moieties at the appropriate positions for the subsequent cyclization.
-
Base-Catalyzed Intramolecular Cyclization: The thiosemicarbazide intermediate undergoes a base-catalyzed cyclization to form the stable 1,2,4-triazole ring. This reaction proceeds via an intramolecular nucleophilic attack followed by dehydration.
This synthetic approach is favored due to the ready availability of starting materials, straightforward reaction conditions, and generally good yields.
II. Experimental Protocol
Part A: Synthesis of Cyclopentanecarboxylic Acid Hydrazide (Intermediate 1)
The synthesis of the crucial carbohydrazide intermediate is achieved in two steps starting from cyclopentanecarboxylic acid.
Step 1: Esterification of Cyclopentanecarboxylic Acid
-
Rationale: The carboxylic acid is first converted to its methyl ester to facilitate the subsequent reaction with hydrazine hydrate. The esterification is typically carried out under acidic conditions to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Procedure:
-
To a solution of cyclopentanecarboxylic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated to afford methyl cyclopentanecarboxylate, which can be used in the next step without further purification.
-
Step 2: Hydrazinolysis of Methyl Cyclopentanecarboxylate
-
Rationale: The methyl ester is converted to the corresponding hydrazide by nucleophilic acyl substitution with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group.
-
Procedure:
-
To a solution of methyl cyclopentanecarboxylate (1.0 eq) in ethanol (5-10 volumes), add hydrazine hydrate (1.2 eq).
-
The reaction mixture is heated to reflux for 8-12 hours.
-
Reaction completion is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is triturated with cold diethyl ether, filtered, and dried to yield cyclopentanecarboxylic acid hydrazide (Intermediate 1).
-
Part B: Synthesis of 1-(Cyclopentanecarbonyl)-4-allylthiosemicarbazide (Intermediate 2)
-
Rationale: This step involves the nucleophilic addition of the terminal amino group of cyclopentanecarboxylic acid hydrazide to the electrophilic carbon of the isothiocyanate group of allyl isothiocyanate. This reaction forms the key thiosemicarbazide intermediate.
-
Procedure:
-
To a solution of cyclopentanecarboxylic acid hydrazide (1.0 eq) in absolute ethanol (10 volumes), add allyl isothiocyanate (1.0 eq).
-
The reaction mixture is heated to reflux for 3-5 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to obtain 1-(cyclopentanecarbonyl)-4-allylthiosemicarbazide (Intermediate 2).
-
Part C: Synthesis of this compound (Final Product)
-
Rationale: The final step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate. The base (sodium hydroxide) deprotonates one of the nitrogen atoms, which then acts as a nucleophile, attacking the carbonyl carbon. The subsequent elimination of a water molecule leads to the formation of the stable aromatic 1,2,4-triazole ring. The product can exist in tautomeric forms (thiol and thione), with the thiol form being favored in many cases.
-
Procedure:
-
A suspension of 1-(cyclopentanecarbonyl)-4-allylthiosemicarbazide (1.0 eq) in 8% aqueous sodium hydroxide solution (10 volumes) is heated to reflux for 4-6 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is then cooled to room temperature and filtered to remove any insoluble impurities.
-
The clear filtrate is acidified to a pH of 5-6 with cold, dilute hydrochloric acid.
-
The precipitated solid is filtered, washed thoroughly with cold water until the washings are neutral to litmus paper, and then dried under vacuum.
-
The crude product can be recrystallized from ethanol to afford pure this compound.
-
III. Visualization of the Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
IV. Mechanistic Insights
The crucial ring-forming step, the base-catalyzed cyclization of the thiosemicarbazide intermediate, proceeds through a well-accepted mechanism.
Caption: Proposed mechanism for the base-catalyzed cyclization.
V. Characterization Data
The structure of the synthesized this compound should be confirmed using a combination of spectroscopic techniques. The expected data is summarized below.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the allyl protons (vinylic and allylic), cyclopentyl protons, and a broad singlet for the SH proton. The chemical shifts will be indicative of their electronic environment. |
| ¹³C NMR | Resonances for the carbons of the allyl and cyclopentyl groups, as well as the two distinct carbons of the triazole ring. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H (if in thione form), C=N, C=S (thione tautomer), and S-H (thiol tautomer) stretching vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the final product (C₁₀H₁₅N₃S). |
VI. Conclusion
This technical guide outlines a robust and reproducible synthetic pathway for this compound. By providing a detailed experimental protocol, mechanistic insights, and expected characterization data, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The presented methodology is grounded in established chemical principles and can be readily implemented in a standard organic synthesis laboratory. The successful synthesis of this novel triazole derivative will enable further investigation into its biological properties and potential as a therapeutic agent.
VII. References
-
Synthesis and Characterization of Novel thiocarbohydrazide Derivatives of Disubstituted N,N-Dimethylaminomaleimides. RJPN. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. Available at: [Link]
-
Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. Available at: [Link]
-
New Synthetic Pathways for Thiocarbohydrazide and Salicylaldehyde Azine Compounds. ResearchGate. Available at: [Link]
-
Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. Available at: [Link]
-
Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Academia.edu. Available at: [Link]
-
Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. PubMed Central. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]
-
(A) Synthesis of 4-amino-5-substituted... ResearchGate. Available at: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Zaporozhye State Medical University. Available at: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Zaporozhye State Medical University. Available at: [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Available at: [Link]
-
Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PubMed Central. Available at: [Link]
-
Cyclopentanecarboxylic acid. Wikipedia. Available at: [Link]
-
Synthesis of functionalized 1,2,4-triazole-3-thiones from potassium isothiocyanate, acid chlorides and arylhydrazines. Iranian Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Triazole Compounds. ISRES. Available at: [Link]
-
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]
-
Allyl isothiocyanate. Wikipedia. Available at: [Link]
-
Synthesis, Chemistry of ٤-allyl-٥-(٣,٤-dimethoxyphenyl)- ٤H-١,٢,٤-triazol-٣-thiol. MJMR. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed Central. Available at: [Link]
Sources
- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
chemical properties of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol
This guide provides a comprehensive technical overview of the novel compound this compound, designed for researchers, scientists, and professionals in drug development. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document extrapolates from established knowledge of the 1,2,4-triazole-3-thiol scaffold to propose a robust framework for its synthesis, characterization, and potential biological evaluation.
Introduction: The Promise of 1,2,4-Triazole-3-thiols
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, antitumor, anti-inflammatory, and antioxidant properties.[3][4][5] The thione/thiol tautomerism of the 1,2,4-triazole-3-thiol moiety, coupled with the lipophilicity and reactivity of the substituents at the N-4 and C-5 positions, offers a rich landscape for molecular design and the modulation of pharmacological activity. This guide focuses on the specific derivative, this compound, a compound with intriguing potential due to the unique combination of its allyl and cyclopentyl functionalities.
Proposed Synthesis and Mechanistic Rationale
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established and typically proceeds through the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[1][6] The proposed synthetic pathway for this compound follows this trusted methodology.
Diagram: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(Cyclopentanecarbonyl)-4-allylthiosemicarbazide
-
To a solution of cyclopentanecarboxylic acid hydrazide (1.0 eq) in absolute ethanol, add allyl isothiocyanate (1.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the intermediate thiosemicarbazide.
Causality: The nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate is a well-established and efficient method for the formation of 1,4-disubstituted thiosemicarbazides.[7] Ethanol serves as a suitable polar protic solvent for this reaction.
Step 2: Synthesis of this compound
-
Suspend the synthesized 1-(cyclopentanecarbonyl)-4-allylthiosemicarbazide (1.0 eq) in an aqueous solution of 2N Sodium Hydroxide.
-
Reflux the mixture for 6-8 hours. The cyclization process involves the intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.
-
The precipitated product is filtered, washed thoroughly with cold water to remove inorganic impurities, and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure this compound.
Causality: The strong alkaline medium facilitates the deprotonation of the amide nitrogen, enhancing its nucleophilicity to attack the carbonyl carbon, leading to the cyclization and formation of the triazole ring.[6] Subsequent acidification protonates the thiol group, leading to the precipitation of the final product.
Physicochemical and Spectroscopic Characterization
The structure of the synthesized compound should be confirmed using a combination of spectroscopic methods and physical measurements.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C10H15N3S | Based on the structure. |
| Molecular Weight | 209.31 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for this class of compounds. |
| Melting Point | Expected in the range of 150-250 °C | Based on similar structures in the literature.[1][6] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, ethanol) | The triazole and thiol groups contribute to polarity, while the cyclopentyl and allyl groups enhance lipophilicity.[8] |
| pKa | The thiol group is expected to be weakly acidic. | The triazole ring influences the acidity of the thiol proton. |
Spectroscopic Analysis
-
¹H-NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show characteristic signals for the cyclopentyl protons (a multiplet), the allyl protons (a multiplet for the CH and doublets for the CH₂), and a broad singlet for the SH proton, which is exchangeable with D₂O.[1][9]
-
¹³C-NMR (DMSO-d₆, 100 MHz): Signals corresponding to the carbons of the cyclopentyl and allyl groups, as well as the two distinct carbons of the triazole ring (one being a C=S), are anticipated.
-
FT-IR (KBr, cm⁻¹): Key vibrational bands are expected for N-H stretching (around 3100-3300), C-H stretching (around 2950), C=N stretching (around 1600), and C=S stretching (around 1250). The presence of a weak S-H stretching band around 2500-2600 cm⁻¹ would confirm the thiol tautomer.[6][9]
-
Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight.
Potential Biological and Pharmacological Significance
Derivatives of 1,2,4-triazole-3-thiol are known for their broad spectrum of biological activities.[3][4] The introduction of an allyl group at the N-4 position and a cyclopentyl group at the C-5 position in the target molecule may confer unique pharmacological properties.
-
Antimicrobial and Antifungal Activity: The triazole scaffold is a well-known pharmacophore in antifungal agents like fluconazole.[1] The lipophilic cyclopentyl group may enhance membrane permeability, while the allyl group could potentially interact with biological targets.
-
Anticancer Activity: Numerous 1,2,4-triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4]
-
Anti-inflammatory and Analgesic Properties: These activities have also been reported for this class of compounds.[3]
Diagram: Hypothetical Workflow for Biological Evaluation
Caption: A streamlined workflow for the initial biological screening.
Protocol: In Vitro Antimicrobial Screening (Broth Microdilution Method)
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive controls (a known antibiotic/antifungal) and negative controls (medium with inoculum and DMSO, but no compound).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Self-Validation: The inclusion of positive and negative controls is crucial for validating the assay. The results for the positive control should fall within the expected range, and the negative control should show no inhibition of growth.
Conclusion and Future Directions
This guide outlines a comprehensive approach to the synthesis, characterization, and preliminary biological evaluation of this compound. Based on the well-documented chemistry and pharmacology of the 1,2,4-triazole-3-thiol scaffold, this novel compound represents a promising candidate for further investigation in drug discovery programs. Future research should focus on the experimental validation of the proposed synthetic route, thorough characterization of the compound, and a broad screening for its biological activities to uncover its full therapeutic potential.
References
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Overview of the biological activities of 1,2,4-triazole-3-thiol... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
(PDF) Synthesis, structure, physicochemical properties and antibacterial activity of 1,2,4-triazoles-3-thiols and furan derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). PubMed. Retrieved January 22, 2026, from [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). MDPI. Retrieved January 22, 2026, from [Link]
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- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3] The specific substitution pattern on the triazole ring dictates its pharmacological profile, making unambiguous structural confirmation paramount during the discovery and development process. This guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of this compound, a novel derivative. We will delve into the causality behind the selection of analytical techniques, the interpretation of spectral data, and the integration of this information to build an irrefutable structural proof, emphasizing the critical differentiation between thiol and thione tautomers.
Contextual Framework: Plausible Synthesis and Isomeric Considerations
To approach structure elucidation effectively, one must understand the molecule's synthetic origin, which informs potential byproducts and isomeric impurities. A common and robust method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the alkaline-mediated cyclization of a 1,4-disubstituted thiosemicarbazide.[4][5][6]
Hypothetical Synthesis Pathway:
-
Formation of Isothiocyanate: Allylamine is reacted with carbon disulfide in the presence of a base to form an allyl isothiocyanate intermediate.
-
Thiosemicarbazide Synthesis: The allyl isothiocyanate is then reacted with cyclopentanecarboxylic acid hydrazide to yield 1-(cyclopentanecarbonyl)-4-allylthiosemicarbazide.
-
Cyclization: The thiosemicarbazide is heated in an alkaline medium (e.g., aqueous sodium hydroxide), causing intramolecular cyclization and dehydration to form the desired this compound.[7][8]
A critical aspect of the 1,2,4-triazole-3-thiol system is the potential for thione-thiol tautomerism. The molecule can exist in the thiol form (with an S-H bond) or the thione form (with a C=S bond and an N-H bond). The elucidation process must definitively confirm which tautomer predominates, as this has significant implications for the molecule's reactivity, coordination chemistry, and biological interactions.[9][10]
Caption: Thione-thiol tautomeric equilibrium in the target molecule.
The Structure Elucidation Workflow: A Synergistic Approach
No single technique can provide absolute structural proof. Instead, we employ a synergistic workflow where each analysis provides a unique piece of the puzzle. The causality for this sequence is based on moving from broad, molecular-level information to detailed, atom-specific connectivity.
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry: Confirming the Molecular Blueprint
The initial and most fundamental step is to confirm that the synthesized compound has the correct molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), often using an electrospray ionization (ESI) source, is the tool of choice.
Causality: HRMS is chosen over standard MS because its high mass accuracy (typically < 5 ppm) allows for the determination of a unique elemental formula. This definitively distinguishes the target compound from other potential molecules that might have the same nominal mass but a different atomic composition.
Expected Results for C₁₀H₁₅N₃S:
-
Molecular Formula: C₁₀H₁₅N₃S
-
Exact Mass (Monoisotopic): 209.1038
-
Observed Ion: In positive ion mode (ESI+), the expected ion would be the protonated molecule, [M+H]⁺.
-
Expected [M+H]⁺: 210.1116
The observation of a high-intensity ion at m/z 210.1116 with an accuracy of ± 0.001 Da provides strong evidence for the elemental formula C₁₀H₁₅N₃S.
| Parameter | Expected Value | Purpose |
| Molecular Formula | C₁₀H₁₅N₃S | Defines the atomic constituents. |
| Calculated Exact Mass | 209.1038 u | Theoretical monoisotopic mass. |
| Ionization Mode | ESI (+) | Soft ionization, preserves the molecule. |
| Observed Ion | [M+H]⁺ | Protonated molecular ion. |
| Expected m/z | 210.1116 | Confirms formula and molecular weight. |
| Table 1: Summary of Expected High-Resolution Mass Spectrometry Data. |
FT-IR Spectroscopy: Identifying Functional Groups
Infrared spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and effective method for identifying key functional groups. This step is crucial for gathering evidence for the triazole ring and, most importantly, for distinguishing between the thiol and thione tautomers.
Causality: The vibrational energies of S-H, N-H, and C=S bonds are distinct. Observing a weak absorption in the 2550-2600 cm⁻¹ region is a hallmark of an S-H stretch, strongly supporting the thiol tautomer.[5][11] Conversely, the absence of this peak and the presence of a strong C=S stretch (around 1100-1300 cm⁻¹) would indicate the thione form.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| ~3120 | Medium | N-H Stretch (Triazole Ring) | Confirms the presence of the heterocyclic ring.[12] |
| 3080-3020 | Medium | =C-H Stretch (Allyl) | Indicates the vinyl protons of the allyl group. |
| 2950-2850 | Strong | C-H Stretch (Cyclopentyl/Allyl) | Confirms the aliphatic portions of the molecule. |
| ~2570 | Weak | S-H Stretch | Key evidence for the thiol tautomer. [5][11] |
| ~1645 | Weak | C=C Stretch (Allyl) | Confirms the allyl double bond. |
| ~1560 | Medium | C=N Stretch (Triazole Ring) | Supports the integrity of the triazole ring structure.[12] |
| Table 2: Key Diagnostic FT-IR Absorption Bands for the Thiol Tautomer. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information, mapping the chemical environment and connectivity of every proton and carbon atom in the structure. For this molecule, both ¹H and ¹³C NMR are indispensable.
Causality: The chemical shift of a nucleus is highly sensitive to its electronic environment. The number of signals, their splitting patterns (multiplicity), and their integration values in ¹H NMR allow for the reconstruction of molecular fragments and their connections. ¹³C NMR complements this by identifying all unique carbon environments, including the critical C-S carbon of the triazole ring. DMSO-d₆ is the preferred solvent as its polarity aids solubility and its deuteration allows for the observation of exchangeable protons (N-H and S-H).
Caption: Structure of this compound with atom numbering.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a proton census. The broad, exchangeable signals for N-H and S-H are highly diagnostic. The signals for the allyl and cyclopentyl groups must be consistent with their known structures and substitution patterns.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | Broad Singlet | 1H | N-H | The acidic proton on the triazole ring is highly deshielded. Disappears on D₂O exchange.[7][10][13] |
| ~5.90 | ddt | 1H | H-2' | Olefinic proton of the allyl group, split by H-3' (cis/trans) and H-1'. |
| ~5.20 | m | 2H | H-3' | Terminal olefinic protons of the allyl group. |
| ~4.50 | d | 2H | H-1' | Methylene protons adjacent to the triazole nitrogen. |
| ~3.30 | quintet | 1H | H-1'' | Methine proton of the cyclopentyl group, deshielded by the triazole ring. |
| 1.90-1.50 | m | 8H | H-2'', H-3'', H-4'', H-5'' | Aliphatic protons of the cyclopentyl ring. |
| Note: The S-H proton signal in ¹H NMR can be very broad and is often difficult to observe or may be incorporated into the baseline. Its presence is more reliably confirmed by FT-IR. | ||||
| Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆). |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton. The chemical shift of the C-3 carbon is the most critical signal for confirming the triazole-thiol structure.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.0 | C-3 | The C-S carbon is significantly deshielded. In the thione form, the C=S carbon would be even further downfield (>175 ppm).[10] |
| ~150.0 | C-5 | The other triazole ring carbon, attached to the cyclopentyl group. |
| ~132.5 | C-2' | Olefinic carbon of the allyl group. |
| ~117.0 | C-3' | Terminal olefinic carbon of the allyl group. |
| ~46.0 | C-1' | Allylic carbon attached to the triazole nitrogen. |
| ~35.0 | C-1'' | Methine carbon of the cyclopentyl group. |
| ~30.0 | C-2''/C-5'' | Aliphatic carbons of the cyclopentyl ring. |
| ~25.5 | C-3''/C-4'' | Aliphatic carbons of the cyclopentyl ring. |
| Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆). |
Data Integration and Final Conclusion
The structure of this compound is unequivocally confirmed by the convergence of all analytical data:
-
HRMS establishes the correct elemental formula, C₁₀H₁₅N₃S.
-
FT-IR confirms the presence of the triazole ring, the allyl and cyclopentyl C-H bonds, and, most critically, the S-H bond (~2570 cm⁻¹), providing strong evidence for the thiol tautomer.
-
¹H and ¹³C NMR provide a complete map of the carbon and proton skeleton, with chemical shifts and coupling constants perfectly matching the proposed structure. The downfield N-H proton (~13.5 ppm) and the chemical shift of the C-3 carbon (~165.0 ppm) are fully consistent with the 4,5-disubstituted 1,2,4-triazole-3-thiol arrangement.
The combined, self-validating data from these orthogonal techniques leave no ambiguity and definitively prove the identity and predominant tautomeric form of the synthesized compound.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition: Infuse the sample solution directly at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known calibration standard to guarantee mass accuracy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add a minimum of 32 scans to ensure a good signal-to-noise ratio.
-
Background: Perform a background scan of the clean, empty ATR crystal immediately before sample analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient relaxation delay (e.g., 2 seconds), and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~220 ppm and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).
References
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health (NIH). [Link]
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Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). [Link]
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health (NIH). [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
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Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. ResearchGate. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. AVES. [Link]
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Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Semantic Scholar. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]
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FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. [Link]
-
Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. [Link]
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1H NMR spectrum of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among the array of analytical techniques available, ¹H NMR spectroscopy remains the most powerful tool for determining the precise arrangement of protons within a molecule, thereby confirming its identity and purity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed theoretical prediction, a robust experimental protocol for data acquisition, and an in-depth interpretation of the resulting spectrum. The causality behind experimental choices and the logic of spectral assignment are emphasized to provide field-proven insights.
Molecular Structure and Proton Environments
The target molecule, this compound, possesses a unique combination of aliphatic, vinylic, and heterocyclic moieties, each contributing distinct features to the ¹H NMR spectrum. The molecule's structure contains several non-equivalent proton environments, which are systematically labeled in the diagram below for clarity in subsequent discussions.
The key structural fragments for analysis are:
-
The Cyclopentyl Ring : Attached at the C5 position of the triazole. The methine proton (Hf) directly bonded to the ring is diastereotopic and will have a unique chemical shift. The remaining eight protons on the cyclopentyl ring (Hg, Hh) are also diastereotopic and are expected to produce complex, overlapping multiplets.
-
The Allyl Group : N-alkylation at the N4 position introduces a characteristic allyl system. This includes the methylene protons (Hc) adjacent to the nitrogen and the terminal vinylic protons (Ha, Hb) and the internal vinylic proton (Hd).
-
The Triazole-thiol Core : The thiol proton (He) is notable. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to proton exchange and hydrogen bonding. The triazole ring itself has no attached protons.
Caption: Labeled proton environments in this compound.
Theoretical ¹H NMR Spectral Prediction
A predictive analysis of the ¹H NMR spectrum is essential for targeted data interpretation. The expected chemical shifts (δ), integration values, and splitting patterns (multiplicities) are derived from established principles and empirical data for analogous functional groups.[1][2]
Causality of Chemical Shifts:
-
Protons Hc (Allyl -CH₂-) : These protons are adjacent to a nitrogen atom of the triazole ring, which is electron-withdrawing. This deshielding effect will shift their resonance downfield compared to a standard allylic proton.[3]
-
Protons Ha, Hb, Hd (Allyl Vinyl) : These vinylic protons will appear in the typical olefinic region (4.5-6.5 ppm).[1] Proton Hd, being on a substituted carbon, will be further downfield than the terminal protons Ha and Hb. The specific geometry will lead to distinct cis and trans coupling constants with Hd.[4]
-
Proton He (Thiol -SH) : The chemical shift of the thiol proton is highly variable (typically 1-4 ppm) and often presents as a broad singlet.[5] Its position is dependent on hydrogen bonding with the solvent or other solute molecules. In aprotic solvents like DMSO-d₆, this peak is often sharper and more clearly observed than in CDCl₃.[6]
-
Proton Hf (Cyclopentyl -CH-) : This methine proton is directly attached to the electron-rich triazole ring, which will cause a significant downfield shift compared to unsubstituted cyclopentane (which appears around 1.5 ppm).[7]
-
Protons Hg, Hh (Cyclopentyl -CH₂-) : These protons will resonate in the aliphatic region. Due to the rigidity and substitution of the ring, they are chemically non-equivalent and will likely appear as complex, overlapping multiplets.[8][9]
The predicted spectral data are summarized in the table below.
| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Hₐ, Hₑ | 2H | ~5.0 - 5.3 | ddt | Jd-a(cis) ≈ 10, Jd-b(trans) ≈ 17, Ja-b(gem) ≈ 1.5 |
| Hc | 2H | ~4.5 - 4.8 | dt | Jd-c ≈ 5, Jc-a,b ≈ 1.5 |
| Hd | 1H | ~5.8 - 6.1 | ddt | Jd-b(trans) ≈ 17, Jd-a(cis) ≈ 10, Jd-c ≈ 5 |
| He (SH) | 1H | ~3.0 - 4.0 (variable) | br s | None |
| Hf | 1H | ~3.2 - 3.6 | quintet (app) | Jf-g ≈ 8 |
| Hg, Hh | 8H | ~1.6 - 2.2 | m | Overlapping |
Note: Multiplicities and J-values for the allyl group are complex due to second-order effects and long-range coupling.[10] ddt = doublet of doublets of triplets, dt = doublet of triplets, br s = broad singlet, quintet (app) = apparent quintet, m = multiplet.
Experimental Protocol for Spectral Acquisition
Adherence to a meticulous protocol is paramount for acquiring a high-quality, interpretable spectrum. This protocol is designed to be a self-validating system, minimizing artifacts and ensuring data integrity.
Workflow: From Sample to Spectrum
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.[11] The use of an accurate analytical balance is critical for any future quantitative analysis.
-
Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a good first choice for general solubility.[11] However, to better resolve the exchangeable thiol proton (He) and avoid its potential overlap with other signals, Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended.[12][13]
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[14]
-
Ensure complete dissolution by gentle vortexing. Incomplete dissolution leads to poor magnetic field homogeneity.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is non-negotiable as suspended solid particles will severely degrade spectral resolution, causing broad lines.
-
-
Instrumental Setup and Data Acquisition :
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent. This ensures field stability during the acquisition.[15]
-
Shim the magnetic field to optimize its homogeneity. This process minimizes the line width of the peaks, which is crucial for resolving complex multiplets. Automated shimming routines are standard on modern instruments.
-
Acquire the ¹H NMR spectrum. Typical acquisition parameters for a routine spectrum would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Accumulating 8 to 16 scans will generally provide an excellent signal-to-noise ratio.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in pure absorption mode (positive and upright).
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm or CDCl₃ at 7.26 ppm).[12]
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analysis and Interpretation of the Spectrum
A hypothetical spectrum, based on the predictions and acquired in DMSO-d₆, would be interpreted as follows:
-
δ 5.95 ppm (1H, ddt) : This complex multiplet is assigned to the internal vinylic proton, Hd . Its multiplicity arises from large couplings to the trans- and cis- vinylic protons (Hb and Ha ) and a smaller coupling to the adjacent methylene protons (Hc ).
-
δ 5.15 ppm (2H, m) : This region would contain the overlapping signals for the terminal vinylic protons, Ha and Hb . Advanced techniques like 2D COSY (Correlation Spectroscopy) would confirm their coupling to Hd .
-
δ 4.65 ppm (2H, dt) : This signal is assigned to the allylic methylene protons, Hc . It appears as a doublet due to coupling with Hd , where each peak is further split into a triplet by long-range coupling to the terminal vinylic protons. Its downfield position is consistent with its attachment to the triazole nitrogen.
-
δ 3.55 ppm (1H, br s) : A broad singlet in this region is characteristic of the thiol proton, He . To confirm this assignment, a D₂O exchange experiment can be performed; upon adding a drop of D₂O and re-acquiring the spectrum, this peak will disappear.[16]
-
δ 3.35 ppm (1H, quintet) : This signal, appearing as an apparent quintet, is assigned to the methine proton of the cyclopentyl group, Hf . The quintet arises from coupling to the four adjacent methylene protons (Hg ), assuming their coupling constants are similar.
-
δ 1.6 - 2.2 ppm (8H, m) : This broad, complex region contains the overlapping signals of the remaining eight cyclopentyl methylene protons, Hg and Hh . The lack of clear resolution is typical for such aliphatic ring systems. A COSY spectrum would show a correlation between this multiplet and the methine proton Hf at 3.35 ppm, confirming their connectivity.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. Through a systematic analysis of chemical shifts, integration, and spin-spin coupling patterns, every proton environment in the molecule can be unambiguously assigned. The characteristic signals of the allyl group, the distinct downfield shift of the cyclopentyl methine proton, and the identifiable (and exchangeable) thiol proton collectively serve as a unique spectral fingerprint. This guide provides the theoretical foundation and practical methodology for researchers to confidently utilize ¹H NMR for the structural verification and purity assessment of this and structurally related compounds, thereby upholding the highest standards of scientific integrity in their research and development endeavors.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Pawar, S. V. (2011). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]
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Ghosh, A., et al. (2014). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Supporting Information. [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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University of California, Los Angeles. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
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Der Pharma Chemica. (2010). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from [Link]
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Chemistry LibreTexts. (2023). J-Coupling (Scalar). Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Abraham, R. J., et al. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-875. [Link]
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Nanalysis. (2022). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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University of Puget Sound. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 10.10: Spectroscopy of Ethers. Retrieved from [Link]
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ChemSurvival. (2021, February 15). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets [Video]. YouTube. [Link]
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Ivanova, H. V., et al. (2024). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]
-
Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica. [Link]
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FT-IR analysis of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the FT-IR Analysis of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation for this specific heterocyclic compound. We explore the characteristic vibrational modes of the triazole core, the allyl and cyclopentyl substituents, and critically, the evidence for the predominant thiol-thione tautomerism. By synthesizing data from analogous structures and foundational spectroscopic principles, this guide serves as an authoritative resource for the structural elucidation of novel triazole derivatives.
Introduction: The Significance of 1,2,4-Triazole-3-thiols
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2] The specific compound, this compound, combines this potent core with functional groups—allyl and cyclopentyl—that can modulate its lipophilicity, steric profile, and receptor-binding interactions.
Structural verification is the cornerstone of chemical synthesis and drug discovery. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's covalent bonds.[3] For a novel compound like the one , FT-IR is indispensable for confirming the presence of key functional groups and elucidating its structural integrity. A crucial aspect of this analysis is investigating the potential for thiol-thione tautomerism, a phenomenon common in heterocyclic thiols that significantly influences the compound's chemical and biological properties.[4][5][6]
Caption: Molecular structure highlighting the key functional groups.
Thiol-Thione Tautomerism: A Core Concept
The most significant structural question for 1,2,4-triazole-3-thiol derivatives is the position of the proton on the exocyclic sulfur or a ring nitrogen atom. This equilibrium, known as thiol-thione tautomerism, results in two possible forms.[6]
-
Thiol Form: Characterized by an S-H bond.
-
Thione Form: Characterized by a C=S double bond and an N-H bond within the triazole ring.
FT-IR spectroscopy is exceptionally well-suited to distinguish between these tautomers. The presence of a weak absorption band for the S-H stretch (thiol) around 2550-2600 cm⁻¹ versus the appearance of bands for N-H stretch (~3100-3400 cm⁻¹) and C=S stretch (~1050-1250 cm⁻¹) provides direct evidence for the dominant form in the solid state.[2][7][8] Computational and experimental studies on similar molecules often show that the thione form is energetically more favorable and thus predominates.[4][9]
Caption: The thiol-thione tautomeric equilibrium.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The validity of spectral interpretation hinges on the quality of the acquired data. The following protocol outlines a robust procedure for analyzing a solid sample like this compound.
Caption: Standard FT-IR experimental workflow.
3.1. Sample Preparation (KBr Pellet Method)
-
Rationale: The potassium bromide (KBr) pellet method is a common technique for solid samples. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix to hold the sample. The key to a good spectrum is minimizing scattering and water absorption.
-
Procedure:
-
Drying: Gently heat spectroscopic grade KBr powder at ~110°C for 2-4 hours to remove any adsorbed water. Store in a desiccator. Water vapor shows strong, broad absorption bands that can obscure sample peaks, particularly in the O-H stretching region (~3400 cm⁻¹).
-
Grinding: Add approximately 1-2 mg of the synthesized this compound to an agate mortar. Add ~100-200 mg of the dried KBr.
-
Mixing: Gently grind the mixture with the pestle for several minutes until it is a fine, homogenous powder. Inadequate mixing leads to a poor signal-to-noise ratio and a sloping baseline.
-
Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. An opaque or cloudy pellet indicates poor grinding or moisture and will scatter the IR beam, reducing signal quality.
-
3.2. Data Acquisition
-
Instrumentation: A modern FT-IR spectrometer (e.g., Shimadzu, PerkinElmer, Thermo Nicolet) is used.[1][10]
-
Procedure:
-
Background Spectrum: Place an empty sample holder (or a pure KBr pellet) in the spectrometer and run a background scan. This is crucial as it records the spectral signature of atmospheric CO₂ and H₂O, as well as any instrumental artifacts, which will then be mathematically subtracted from the sample spectrum.
-
Sample Spectrum: Place the KBr pellet containing the sample into the spectrometer.
-
Acquisition Parameters:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹. This covers the mid-infrared region where most fundamental molecular vibrations occur.[3]
-
Resolution: 4 cm⁻¹. This is sufficient to resolve most characteristic bands for routine structural identification.
-
Number of Scans: 16-32 scans. Co-adding multiple scans improves the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Spectral Interpretation: Decoding the Molecular Fingerprint
The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific vibrational modes of the functional groups within the molecule. Based on literature values for analogous compounds, the following table summarizes the expected characteristic peaks for this compound.[3][11]
Table 1: Predicted FT-IR Absorption Bands and Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group Origin |
| ~3150-3050 | Medium | N-H stretch | Triazole Ring (Thione Form)[2][5] |
| ~3080 | Medium | =C-H stretch | Allyl Group[11] |
| ~2960 & ~2870 | Strong | C-H asymmetric & symmetric stretch | Cyclopentyl Group[12][13] |
| ~2550 | Weak, Sharp | S-H stretch | Thiol Form (if present)[1][7][8] |
| ~1645 | Medium-Weak | C=C stretch | Allyl Group[11] |
| ~1610-1590 | Medium-Strong | C=N stretch | Triazole Ring[2][14] |
| ~1465 | Medium | CH₂ scissoring/bending | Cyclopentyl Group[12] |
| ~1250 | Medium-Strong | C=S stretch (Thione I band) | Thione Form[5][14] |
| ~990 & ~915 | Strong | =C-H out-of-plane bending | Allyl Group (monosubstituted alkene)[15] |
| ~750-650 | Medium-Weak | C-S stretch | Thiol/Thione Group[14] |
Detailed Analysis:
-
N-H and S-H Region (3200-2500 cm⁻¹): The most diagnostic region for determining the tautomeric form. A medium-intensity, somewhat broad peak around 3100 cm⁻¹ would strongly indicate the presence of the N-H group, confirming the dominance of the thione tautomer .[2][5] Conversely, the absence of this peak and the appearance of a very weak, sharp band near 2550 cm⁻¹ would signal the thiol form.[1][7] In most solid-state spectra of similar triazoles, the N-H peak is observed, and the S-H peak is absent or vanishingly weak.
-
C-H Stretching Region (3100-2800 cm⁻¹): This region provides clear evidence for the hydrocarbon portions of the molecule.
-
A peak just above 3000 cm⁻¹, likely around 3080 cm⁻¹, is characteristic of the sp² C-H stretch of the allyl group's double bond.[11]
-
Strong, sharp peaks just below 3000 cm⁻¹, typically around 2960 cm⁻¹ and 2870 cm⁻¹, are definitive for the asymmetric and symmetric stretching of the sp³ C-H bonds in the cyclopentyl ring.[12][13]
-
-
Double Bond Region (1700-1500 cm⁻¹):
-
Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of complex vibrations, including bending, rocking, and skeletal modes, that are unique to the molecule.
-
C=S Stretch: A band of medium to strong intensity between 1250-1270 cm⁻¹ is a key indicator of the C=S (thione) group.[5][14] Its presence corroborates the N-H stretch data in identifying the dominant tautomer.
-
Allyl Bending: Strong, sharp peaks around 990 cm⁻¹ and 915 cm⁻¹ are characteristic out-of-plane C-H bending vibrations for the terminal vinyl group (-CH=CH₂) of the allyl substituent.[15] Their presence is a powerful confirmation of the allyl group's incorporation.
-
Cyclopentyl Bending: A distinct absorption around 1465 cm⁻¹ corresponds to the scissoring (bending) vibration of the CH₂ groups in the cyclopentyl ring.[12]
-
C-S Stretch: A weaker absorption in the 750-650 cm⁻¹ range can be attributed to the C-S single bond stretch.[14]
-
Conclusion
FT-IR spectroscopy is a powerful and essential tool for the structural characterization of this compound. A systematic analysis of the spectrum allows for the unambiguous confirmation of all major functional groups: the triazole ring, the allyl substituent, and the cyclopentyl moiety. Critically, a careful examination of the N-H/S-H stretching and C=S stretching regions provides definitive evidence for the predominant thiol-thione tautomeric form, which is vital for understanding the molecule's chemical behavior and potential biological activity. The protocols and interpretive guidelines presented here offer a robust framework for researchers engaged in the synthesis and analysis of novel heterocyclic compounds.
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Büyükmumcu, Z., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Al-Bayati, R. I. H., & Al-Amiery, A. A. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
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Sarkar, J., et al. (2018). Adsorption of 4-Methyl-4H-1,2,4-triazole-3-thiol Molecules on Silver Nanocolloids: FT-IR, Raman, and Surface-Enhanced Raman Scattering Study Aided by Density Functional Theory. ResearchGate. Available at: [Link]
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Al-Masoudi, W. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
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Gümüş, F., et al. (2003). 5-Furan-2yl[4][9][16]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][4][9] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules. Available at: [Link]
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Plyler, E. K., & Acquista, N. (1950). Infrared absorption spectra of seven cyclopentanes and five cyclohexanes. Journal of Research of the National Bureau of Standards. Available at: [Link]
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StudySmarter. (n.d.). How do the IR spectra of the isomers cyclopentane and pent-1-ene differ? StudySmarter. Available at: [Link]
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Demirbas, A., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Department of Chemistry and Biochemistry. Available at: [Link]
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Demirbas, A., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]
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Bachay, I. A., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Ginekologia i Poloznictwo. Available at: [Link]
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Singh, R., et al. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Mass Spectrometry of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[1] A thorough understanding of the mass spectrometric behavior of this heterocyclic system is paramount for the identification and structural elucidation of novel drug candidates and their metabolites. This guide provides a comprehensive analysis of the mass spectrometry of a specific derivative, 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol, tailored for researchers, scientists, and drug development professionals. We will delve into the intricacies of its ionization and fragmentation, offering field-proven insights to facilitate its characterization.
Derivatives of 1,2,4-triazole are recognized for a wide range of biological activities, including anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant properties.[2] The title compound, with its unique combination of allyl and cyclopentyl substituents, presents an interesting case for mass spectrometric analysis. This guide will serve as a self-validating system for its characterization, explaining the causality behind experimental choices and protocols.
Molecular Structure and Properties
To effectively interpret the mass spectrum, a foundational understanding of the molecule's structure is essential.
Chemical Structure:
Molecular Formula: C10H15N3S
Monoisotopic Molecular Weight: 209.1014 g/mol
The presence of an odd number of nitrogen atoms (three) results in an odd nominal molecular weight, a key characteristic to note for the "Nitrogen Rule" in mass spectrometry.[3][4]
Experimental Approach: Electrospray Ionization (ESI)
Given the polar nature of the triazole-thiol moiety and its thermal lability, Electrospray Ionization (ESI) is the ionization technique of choice.[1][5][6] ESI is a "soft ionization" method that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion, or more accurately, the pseudomolecular ion.[5][6]
Sample Preparation Protocol
-
Solvent Selection: Dissolve the analyte in a high-purity solvent mixture compatible with ESI-MS. A typical starting point is a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in protonation, enhancing signal intensity in positive ion mode.
-
Concentration: Prepare a dilute solution, typically in the range of 1-10 µM. This prevents saturation of the detector and minimizes the formation of adducts.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the ESI needle.
Instrumentation and Parameters
A quadrupole time-of-flight (Q-TOF) mass spectrometer is recommended for its high resolution and mass accuracy, which are crucial for determining elemental composition and elucidating fragmentation pathways.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive | The triazole ring nitrogens are basic and readily accept a proton. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume and ion generation. |
| Cone Voltage | 20 - 40 V | A slightly elevated cone voltage can induce some in-source fragmentation if desired, but should be kept low initially to observe the intact molecular ion. |
| Source Temperature | 100 - 120 °C | Facilitates desolvation of the charged droplets. |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Aids in solvent evaporation. |
| Desolvation Temperature | 300 - 350 °C | Ensures complete desolvation before ions enter the mass analyzer. |
Expected ESI-MS Spectrum (MS1)
In positive ion mode, the primary ion observed will be the protonated molecule, [M+H]+.
| Ion | Calculated m/z |
| [C10H15N3S + H]+ | 210.1087 |
The high-resolution mass measurement from a Q-TOF instrument will be critical in confirming the elemental composition of the parent ion. It is also common to observe sodium [M+Na]+ and potassium [M+K]+ adducts, especially if there is any salt contamination in the sample or solvent.[7]
Tandem Mass Spectrometry (MS/MS): Unraveling the Fragmentation
To gain structural information, tandem mass spectrometry (MS/MS) is employed. This involves isolating the [M+H]+ ion and subjecting it to Collision-Induced Dissociation (CID).[8][9] The resulting fragment ions provide a fingerprint of the molecule's structure.
Experimental Protocol for MS/MS
-
Precursor Ion Selection: Isolate the [M+H]+ ion (m/z 210.1) in the first mass analyzer (quadrupole).
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) in the collision cell, which is filled with an inert gas like argon or nitrogen. This allows for the observation of a variety of fragment ions, from low-energy to high-energy dissociations.
-
Fragment Ion Analysis: Analyze the resulting fragment ions in the second mass analyzer (time-of-flight).
Proposed Fragmentation Pathways
The fragmentation of this compound is expected to be influenced by the lability of the allyl and cyclopentyl groups, as well as the inherent stability of the triazole ring.[1]
Major Fragmentation Pathways
-
Loss of the Allyl Group: A primary and highly probable fragmentation is the cleavage of the N-allyl bond. This would result in the loss of an allyl radical (C3H5•, 41.0391 Da), leading to a stable fragment ion.
-
Loss of the Cyclopentyl Group: Cleavage of the C-cyclopentyl bond is another expected fragmentation pathway. This would involve the loss of a cyclopentyl radical (C5H9•, 69.0704 Da).
-
Ring Cleavage of the Triazole Core: The 1,2,4-triazole ring itself can undergo cleavage, often initiated by the loss of neutral molecules like HCN or N2.[1]
Key Predicted Fragment Ions
| Proposed Fragment | Neutral Loss | Calculated m/z of Fragment |
| [M+H - C3H4]+ | Propene | 170.0696 |
| [M+H - C3H5•]+ | Allyl radical | 169.0619 |
| [M+H - C5H8]+ | Cyclopentene | 142.0696 |
| [M+H - C5H9•]+ | Cyclopentyl radical | 141.0619 |
| [C5H9]+ | 69.0704 | |
| [C3H5]+ | 41.0391 |
Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways.
Caption: Formation of substituent-based fragment ions.
Self-Validating System and Trustworthiness
The proposed fragmentation pathways are based on established principles of mass spectrometry, including the stability of carbocations and the fragmentation patterns of similar heterocyclic systems. [1][10][11]The high-resolution mass data obtained from a Q-TOF instrument will allow for the unambiguous determination of the elemental composition of each fragment ion, thereby validating the proposed fragmentation scheme. The consistency of the observed fragments across a range of collision energies will further enhance the trustworthiness of the structural assignment.
Conclusion
The mass spectrometric analysis of this compound, when approached systematically, can yield a wealth of structural information. Electrospray ionization is the preferred method for generating the intact protonated molecule, while tandem mass spectrometry via collision-induced dissociation provides the necessary data for structural elucidation. The predictable fragmentation patterns, dominated by the loss of the allyl and cyclopentyl substituents, in conjunction with high-resolution mass analysis, allow for a confident characterization of this and related 1,2,4-triazole derivatives. This guide provides a robust framework for researchers in drug discovery and development to effectively utilize mass spectrometry for the analysis of this important class of molecules.
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PubMed. Mass spectral study of substituted allyl aryl and allyl alkyl selenides and some analogous sulfides. Available from: [Link]
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Journal of the Faculty of Pharmacy of Ankara University. MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. Available from: [Link]
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ResearchGate. (PDF) Gas Chromatography-Mass Spectrometry Studies of Several Allyl-substituted 6-Azauracil Derivatives. Available from: [Link]
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A Technical Guide to the Potential Therapeutic Uses of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic applications of the novel heterocyclic compound, 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document outlines a plausible synthetic pathway, predicts potential biological activities, and details robust experimental protocols for its evaluation. This guide is intended for researchers, scientists, and professionals in drug development, leveraging established knowledge of analogous 1,2,4-triazole-3-thiol derivatives to build a foundational framework for future investigation. The 1,2,4-triazole scaffold is a well-established pharmacophore known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The strategic incorporation of allyl and cyclopentyl moieties at the N4 and C5 positions, respectively, is hypothesized to modulate the compound's lipophilicity and steric profile, potentially enhancing its interaction with biological targets and improving its pharmacokinetic properties.
Introduction: The Prominence of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[3][4] Its unique structural features, including the presence of three nitrogen atoms, contribute to its ability to engage in various non-covalent interactions with biological macromolecules. The tautomeric nature of the 1,2,4-triazole-3-thiol moiety, existing in both thione and thiol forms, is crucial for its biological activity, often acting as a key pharmacophoric element.
Derivatives of 1,2,4-triazole-3-thione have demonstrated a remarkable diversity of biological activities, including:
-
Antimicrobial and Antifungal Activity: These compounds have shown efficacy against a range of bacterial and fungal pathogens.[2][3][5]
-
Anticancer Properties: Many 1,2,4-triazole derivatives have been investigated for their potential as anticancer agents.[1][2][3]
-
Antiviral Activity: The triazole nucleus is a key component of some antiviral drugs.[1]
-
Anti-inflammatory and Analgesic Effects: Certain derivatives have exhibited significant anti-inflammatory and pain-relieving properties.[3]
-
Anticonvulsant Activity: The scaffold has also been explored for its potential in treating neurological disorders.[1]
This guide will focus on a specific, yet-to-be-extensively-studied derivative, this compound, providing a roadmap for its synthesis and biological evaluation based on the rich chemical and pharmacological history of its parent scaffold.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached through a well-established, two-step synthetic sequence. This method involves the initial formation of a substituted thiosemicarbazide intermediate, followed by its intramolecular cyclization in an alkaline medium.[6][7][8]
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of 1-(Cyclopentanecarbonyl)-4-allyl-thiosemicarbazide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentanecarboxylic acid hydrazide (0.1 mol) in absolute ethanol (100 mL).
-
Addition of Reagent: To the stirred solution, add allyl isothiocyanate (0.1 mol) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TDC).
-
Isolation of Product: After completion of the reaction, the mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the 1-(cyclopentanecarbonyl)-4-allyl-thiosemicarbazide intermediate.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the synthesized 1-(cyclopentanecarbonyl)-4-allyl-thiosemicarbazide (0.05 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL).
-
Reaction Conditions: The mixture is heated under reflux for 6-8 hours with constant stirring.
-
Work-up and Purification: The reaction mixture is then cooled to room temperature and filtered. The filtrate is acidified with dilute hydrochloric acid to a pH of 5-6. The resulting precipitate is filtered, washed thoroughly with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure this compound.
Predicted Therapeutic Potential and Mechanistic Insights
Based on the extensive body of research on analogous 1,2,4-triazole-3-thiol derivatives, this compound is predicted to exhibit a range of valuable pharmacological activities.
Antimicrobial and Antifungal Activity
Hypothesis: The presence of the triazole ring, a known pharmacophore in antifungal agents like fluconazole, suggests potential antifungal activity.[3][4] The thiol group can also contribute to antimicrobial effects by interacting with essential microbial enzymes.
Potential Mechanism of Action: A plausible mechanism for antifungal activity involves the inhibition of fungal cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4]
Caption: Postulated antifungal mechanism of action.
Anticancer Activity
Hypothesis: The 1,2,4-triazole scaffold is present in several anticancer agents. The introduction of the lipophilic cyclopentyl group and the reactive allyl group may enhance cellular uptake and interaction with cancer-related targets.
Potential Mechanism of Action: Anticancer activity could be mediated through various pathways, including the inhibition of protein kinases, induction of apoptosis, or disruption of cell cycle progression. The thiol group may also interact with key cellular thiols, such as glutathione, altering the cellular redox balance and inducing oxidative stress in cancer cells.
Anti-inflammatory Activity
Hypothesis: Many nitrogen-containing heterocyclic compounds, including 1,2,4-triazoles, have been reported to possess anti-inflammatory properties.
Potential Mechanism of Action: The anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or the suppression of pro-inflammatory cytokine production.
Proposed Experimental Workflows for Biological Evaluation
To validate the predicted therapeutic potential of this compound, a systematic and rigorous biological evaluation is essential.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compound against a panel of clinically relevant bacteria and fungi.
Methodology:
-
Microorganism Panel: Include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).
-
Broth Microdilution Method: Prepare serial twofold dilutions of the test compound in appropriate broth media in 96-well microtiter plates.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Determination of MBC/MFC: Subculture aliquots from wells showing no growth onto agar plates to determine the lowest concentration that kills 99.9% of the initial inoculum.
In Vitro Anticancer Activity Screening
Objective: To assess the cytotoxic effects of the compound on various human cancer cell lines and a non-cancerous cell line to determine its selectivity.
Methodology:
-
Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal human cell line (e.g., HEK293).
-
MTT Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each cell line.
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An In-depth Technical Guide to 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols: Synthesis, Characterization, and Therapeutic Potential
Executive Summary: The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of a specific subclass: 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. While this document is centered around the chemical space of these compounds, it uses the specific, yet novel, structure of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol as a representative example to illustrate the synthesis, characterization, and potential applications of this promising class of molecules. It is important to note that a specific CAS number for this compound is not publicly documented, suggesting its novelty and the forward-looking nature of this guide. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights into this versatile heterocyclic system.
The 1,2,4-Triazole-3-thiol Scaffold: A Privileged Structure in Drug Discovery
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique structural features, including its dipole character, capacity for hydrogen bonding, rigidity, and solubility, make it an important pharmacophore that can interact with high affinity to a variety of biological receptors.[1] The incorporation of a thiol group at the 3-position and further substitution at the N4 and C5 positions give rise to a class of compounds with a remarkably diverse range of biological activities. These include antimicrobial, antifungal, anticancer, anti-inflammatory, analgesic, and anticonvulsant properties.[2][3][4] This versatility has made the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold a focal point of significant research in the quest for novel therapeutic agents.[5]
General Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
The most common and effective method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is through the cyclization of a 1,4-disubstituted thiosemicarbazide intermediate in an alkaline medium.[3] This two-step process is both versatile and generally provides good yields.
Step 1: Synthesis of the Thiosemicarbazide Intermediate
The initial step involves the reaction of a carboxylic acid hydrazide with an isothiocyanate. The choice of these starting materials directly determines the substituents at the C5 and N4 positions of the final triazole ring. For our representative molecule, this compound, the synthesis would commence with cyclopentanecarbohydrazide and allyl isothiocyanate.
Experimental Protocol: Synthesis of 1-(cyclopentanecarbonyl)-4-allyl-thiosemicarbazide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclopentanecarbohydrazide (1 equivalent) in absolute ethanol.
-
Addition of Reagent: To this solution, add allyl isothiocyanate (1 equivalent).
-
Reaction Conditions: The reaction mixture is heated under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from ethanol to yield the pure 1-(cyclopentanecarbonyl)-4-allyl-thiosemicarbazide.
The causality behind this step lies in the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate, forming the thiosemicarbazide backbone.
Step 2: Alkaline Cyclization to the 1,2,4-Triazole-3-thiol
The second step involves the base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate. This reaction results in the formation of the 1,2,4-triazole ring.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: The synthesized 1-(cyclopentanecarbonyl)-4-allyl-thiosemicarbazide (1 equivalent) is suspended in an aqueous solution of a base, such as 2N sodium hydroxide.
-
Reaction Conditions: The mixture is heated under reflux for 4-6 hours.
-
Work-up: After cooling, the solution is acidified with a concentrated acid, such as hydrochloric acid, to a pH of approximately 5-6. This protonates the thiol and causes the product to precipitate.
-
Isolation and Purification: The precipitate is filtered, washed thoroughly with water, and dried. Recrystallization from a suitable solvent, such as ethanol, yields the purified this compound.
The base in this step facilitates the deprotonation of the amide and thioamide protons, promoting the intramolecular nucleophilic attack of the nitrogen atom onto the carbonyl carbon, followed by dehydration to form the stable triazole ring.
Caption: Synthesis pathway for a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.
Physicochemical and Spectroscopic Characterization
Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. 4,5-disubstituted-4H-1,2,4-triazole-3-thiols are typically crystalline solids with moderate to high melting points. Their solubility depends on the nature of the substituents at the N4 and C5 positions.
| Parameter | Expected Characteristics |
| Physical State | Crystalline solid |
| Melting Point | Generally in the range of 150-250 °C |
| Solubility | Generally soluble in polar organic solvents like DMSO and DMF. |
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: The IR spectrum of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol is expected to show characteristic absorption bands for the N-H stretch (around 3100-3400 cm⁻¹), a weak S-H stretch (around 2550-2650 cm⁻¹), and a C=N stretch (around 1560-1650 cm⁻¹). The presence of the C=S (thione) tautomer can also be identified by a band in the region of 1250–1340 cm⁻¹.[6]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the protons of the substituents at the N4 and C5 positions. A key feature is the signal for the SH proton, which typically appears as a broad singlet in the downfield region (around 13-14 ppm).[6]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show signals corresponding to the carbons of the triazole ring and the substituents. The carbon of the C=S group is typically observed in the range of 169.00–169.10 ppm.[6]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.
Pharmacological Profile and Therapeutic Potential
The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold is a versatile platform for the development of new drugs with a wide range of therapeutic applications.
Caption: Diverse biological activities of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Anticancer Activity
Numerous studies have reported the potent anticancer activity of 1,2,4-triazole-3-thiol derivatives against various cancer cell lines.[1][7] These compounds can induce apoptosis and inhibit cell migration.[1] The mechanism of action is often attributed to the inhibition of specific kinases or other enzymes involved in cancer cell proliferation and survival.[1]
Antimicrobial Activity
The 1,2,4-triazole-3-thiol scaffold is also a well-established pharmacophore in the design of antimicrobial agents.[8][9][10] Derivatives have shown significant activity against a range of bacteria and fungi.[8][9] Their mode of action can involve the inhibition of essential microbial enzymes or disruption of the cell wall.[9]
Other Therapeutic Applications
In addition to anticancer and antimicrobial activities, derivatives of 1,2,4-triazole-3-thiol have been investigated for their anti-inflammatory, analgesic, and anticonvulsant properties, highlighting the broad therapeutic potential of this chemical class.[2][3]
Structure-Activity Relationships (SAR) and In Silico Studies
The biological activity of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is highly dependent on the nature and position of the substituents on the triazole ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For instance, the presence of certain aromatic or heterocyclic moieties at the C5 position can enhance anticancer or antimicrobial activity. Similarly, the nature of the substituent at the N4 position can influence the compound's pharmacokinetic properties.
In silico studies, such as molecular docking, play a vital role in understanding the interactions between these compounds and their biological targets.[11][12] These computational methods can predict the binding affinity and mode of interaction, providing valuable insights for the rational design of new and more potent derivatives.[13] For example, docking studies can help identify key hydrogen bonding and hydrophobic interactions within the active site of a target enzyme, guiding the selection of substituents that will enhance these interactions.[11]
Future Perspectives and Conclusion
The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold continues to be a highly attractive platform for the discovery of new therapeutic agents. Future research in this area will likely focus on:
-
Synthesis of novel derivatives: The exploration of new substituents at the N4 and C5 positions to expand the chemical diversity and pharmacological profile of this class of compounds.
-
Mechanism of action studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects.
-
Optimization of pharmacokinetic properties: Modification of the scaffold to improve drug-like properties such as solubility, stability, and bioavailability.
-
Development of combination therapies: Investigating the synergistic effects of these compounds with existing drugs to enhance therapeutic efficacy and overcome drug resistance.
References
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Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. (2010). Monatshefte fur Chemie, 141(4), 471-478. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2022). MDPI. [Link]
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health. [Link]
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Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2014). ResearchGate. [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). ResearchGate. [Link]
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2014). PMC. [Link]
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Pharmacological aspects of application of 1,2,4-triazole-3-thiol furan derivatives. (2020). ResearchGate. [Link]
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1,2,4-Triazoles as Important Antibacterial Agents. (2021). MDPI. [Link]
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Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (2012). National Institutes of Health. [Link]
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Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). ResearchGate. [Link]
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Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES. [Link]
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Semantic Scholar. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. (2021). PMC - PubMed Central. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). MDPI. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). PMC - NIH. [Link]
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Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2025). ResearchGate. [Link]
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Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (2004). PubMed. [Link]
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in silico Evaluation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives against DNA Gyrase, COX-2 and Cathepsin B. (2019). ResearchGate. [Link]
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New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. (2022). MDPI. [Link]
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1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. [Link]
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Overview of the biological activities of 1,2,4-triazole-3-thiol... (2022). ResearchGate. [Link]
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New Insights into 1,2,4-Triazole-3-Thiol Chemistry: Synthesis and Tuberculostatic Activity. (2025). ResearchGate. [Link]
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In silico modeling, design, synthesis and screening for antitubercular activity of some novel 1,2,4-triazole derivatives. (2025). ResearchGate. [Link]
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Iraqi Journal of Pharmaceutical Sciences. [Link]
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Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (2018). Oxford Academic. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). National Institutes of Health. [Link]
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An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. (2023). Pharmacia. [Link]
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Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. (2022). RSC Publishing. [Link]
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An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. (2023). ResearchGate. [Link]
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Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ResearchGate. [Link]
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Methodological & Application
Application Notes & Protocols: Laboratory Preparation of 4,5-Disubstituted-1,2,4-Triazole-3-thiols
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a cornerstone of medicinal chemistry, recognized for its metabolic stability and unique ability to engage in hydrogen bonding, dipole-dipole, and ion-dipole interactions with biological receptors.[1] This heterocycle is a key pharmacophore in a wide array of clinically approved drugs, demonstrating its versatility and therapeutic importance.[1] The incorporation of a thiol group at the 3-position, along with substitutions at the 4 and 5 positions, gives rise to the 4,5-disubstituted-1,2,4-triazole-3-thiol scaffold. This structural motif is associated with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2]
The diverse biological profile of these compounds stems from the unique electronic and steric properties conferred by the substituents at the N-4 and C-5 positions, which modulate the molecule's interaction with specific enzymes and receptors.[2] Consequently, the development of efficient and versatile synthetic routes to access this privileged scaffold is of paramount importance for drug discovery and development programs. This guide provides an in-depth analysis of a robust and widely applicable synthetic strategy, focusing on the underlying mechanisms and providing a detailed, field-proven protocol.
Core Synthetic Strategy: Cyclization of Thiosemicarbazide Derivatives
The most prevalent and reliable methods for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols involve the intramolecular cyclization of an appropriate acylthiosemicarbazide or a related intermediate.[2][3][4] This approach is favored for its operational simplicity, high yields, and the ready availability of diverse starting materials.
Two primary pathways dominate this strategy:
-
Route A: Hydrazide and Isothiocyanate. This classic method involves the reaction of a carboxylic acid hydrazide with a substituted isothiocyanate to form a 1,4-disubstituted thiosemicarbazide intermediate, which is then cyclized under basic conditions.[4][5]
-
Route B: Carboxylic Acid and Thiosemicarbazide. This approach involves the acylation of a substituted thiosemicarbazide with a carboxylic acid (or its activated derivative, like an acid chloride) to form an acylthiosemicarbazide, followed by a base- or acid-catalyzed cyclodehydration.[6][7][8]
This guide will focus on a modern and efficient variation of Route B, which utilizes a direct, two-step, one-pot reaction between a carboxylic acid and a thiosemicarbazide, facilitated by a dehydrating agent, followed by base-catalyzed cyclization.[6][9]
General Synthetic Workflow
The overall process can be visualized as a streamlined sequence from commercially available starting materials to the purified, characterized final product.
Caption: High-level workflow for the two-step synthesis of 1,2,4-triazole-3-thiols.
Mechanistic Deep Dive: The "Why" Behind the Protocol
Understanding the reaction mechanism is critical for troubleshooting and adapting the protocol for different substrates. The synthesis proceeds through two distinct stages: acylation and cyclodehydration.
Stage 1: Acylation of Thiosemicarbazide
The direct reaction between a carboxylic acid and a thiosemicarbazide requires a coupling or dehydrating agent to facilitate the formation of the amide bond. Polyphosphate ester (PPE) is an effective and practical choice for this transformation.[6]
-
Causality: The carboxylic acid and thiosemicarbazide are mixed, and PPE is added. PPE activates the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amino group of the thiosemicarbazide. This forms the key acylthiosemicarbazide intermediate.[6] The reaction is typically performed under heat in a sealed vessel to drive the reaction to completion.[9]
Stage 2: Base-Catalyzed Cyclodehydration
The isolated or in-situ generated acylthiosemicarbazide undergoes cyclization upon treatment with an aqueous base (e.g., KOH or NaOH).[10]
-
Causality: The base serves two purposes. First, it deprotonates one of the nitrogen atoms in the acylthiosemicarbazide, increasing its nucleophilicity. This activated nitrogen then attacks the carbonyl carbon in an intramolecular fashion, initiating the ring closure. Subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic 1,2,4-triazole ring.[8] The basic conditions also convert the final product (a thiol) into its water-soluble thiolate salt, which is a crucial feature for purification.[9] Insoluble impurities and byproducts, such as any 1,3,4-thiadiazoles formed under acidic conditions, can be easily removed by filtration at this stage.[9]
Caption: Mechanism of base-catalyzed cyclodehydration of the acylthiosemicarbazide intermediate.
Detailed Experimental Protocol
This protocol is a generalized procedure based on the method described by Yunusova et al., which employs polyphosphate ester (PPE) and a two-step process.[6][9][11]
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent/Material | Purpose | Example Supplier | Notes |
| Substituted Carboxylic Acid | R⁵ source | Sigma-Aldrich | Must be dry. |
| 4-Substituted Thiosemicarbazide | R⁴ & triazole core | TCI Chemicals | Must be dry. |
| Polyphosphate Ester (PPE) | Dehydrating agent | Acros Organics | Handle with care; corrosive. |
| Chloroform (Dry) | Solvent (Acylation) | Fisher Scientific | Use anhydrous grade. |
| Potassium Hydroxide (KOH) | Base (Cyclization) | J.T. Baker | Corrosive. |
| Hydrochloric Acid (HCl) | Acid (Precipitation) | VWR | Corrosive. |
| Activated Charcoal | Decolorizing agent | EMD Millipore | |
| Hydrothermal Reaction Vessel | Reaction vessel | Parr Instrument | For elevated temp/pressure. |
| Standard Glassware | --- | --- | --- |
| Magnetic Stirrer/Hotplate | --- | --- | --- |
Step-by-Step Procedure
Part A: Acylation in Hydrothermal Vessel [6][9]
-
Preparation: In a 10 mL hydrothermal reaction vessel, thoroughly mix the selected carboxylic acid (8.2 mmol, 1.0 eq) and the 4-substituted thiosemicarbazide (8.2 mmol, 1.0 eq) using a spatula.
-
Solvent Addition: Add dry chloroform (4 mL) and a small magnetic stir bar to the vessel.
-
Reagent Addition: Place the open vessel on a magnetic stirrer and, while stirring, add polyphosphate ester (PPE) (approx. 1.5 g).
-
Expert Insight: The order of addition is crucial. Pre-mixing the carboxylic acid and thiosemicarbazide before adding the PPE solution ensures the desired reaction pathway.[6]
-
-
Reaction: Immediately seal the vessel securely. Place it in a preheated heating mantle or oven and maintain the jacket temperature at 90°C for 11 hours with continuous stirring.
-
Cooling: After the reaction time is complete, turn off the heat and allow the vessel to cool completely to room temperature before opening. A precipitate of the acylthiosemicarbazide intermediate should have formed.
Part B: Cyclization and Purification [6][10]
-
Isolation of Intermediate: Filter the cooled reaction mixture to collect the precipitate (the acylthiosemicarbazide). Wash the solid with a small amount of cold chloroform.
-
Cyclization: Transfer the crude intermediate into a round-bottom flask. Add water (approx. 15 mL) to suspend the solid.
-
Basification: While stirring, add a 2 M aqueous KOH solution dropwise until the pH of the mixture reaches 9-10.
-
Heating: Heat the mixture at 90°C for approximately 9 hours. During this time, the solid should dissolve as it cyclizes and forms the soluble potassium thiolate salt. Maintain the pH between 9 and 10 by periodically adding more 2 M KOH solution as needed.
-
Trustworthiness Check: The dissolution of the solid is a key indicator that the cyclization and salt formation are proceeding correctly. If a significant amount of solid remains, it could indicate an incomplete reaction or the formation of an insoluble byproduct.[9]
-
-
Decolorization: Cool the solution to room temperature. Add a small amount of activated charcoal (approx. 80 mg), stir for 10-15 minutes, and then filter the mixture to remove the charcoal and any remaining insoluble impurities.
-
Precipitation: Transfer the clear filtrate to a beaker placed in an ice bath. Slowly acidify the solution by adding 0.5 M HCl dropwise with stirring until the pH is approximately 2. The final 4,5-disubstituted-1,2,4-triazole-3-thiol product will precipitate out as a solid.
-
Final Isolation: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water and then a small amount of a water/methanol (90:10) mixture.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.
Characterization
Confirm the structure and purity of the final compound using standard analytical techniques:
-
¹H NMR: To confirm the proton environment, paying close attention to the chemical shifts of the N-H and S-H protons (often broad signals in the 13-14 ppm range).[6]
-
¹³C NMR: To identify all unique carbon atoms in the structure.
-
FT-IR: To identify key functional groups, such as the C=N and C=S stretching vibrations.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no precipitate after acylation (Part A) | 1. Reagents not sufficiently dry.2. Inefficient heating or sealing of the vessel.3. Intermediate is soluble in chloroform. | 1. Use anhydrous reagents and solvent.2. Check vessel seal and oven temperature.3. Proceed to Part B with the reaction mixture; the intermediate may be in solution. Alternatively, try a different solvent like ethyl acetate where the intermediate might be less soluble.[6] |
| Significant solid remains after base treatment (Part B) | 1. Incomplete cyclization.2. Formation of insoluble byproducts (e.g., 1,3,4-thiadiazole). | 1. Extend the heating time in the basic solution.2. Filter off the insoluble material before the charcoal step. This byproduct can be analyzed separately to confirm its identity. |
| Oily product instead of solid precipitate after acidification | Product has low melting point or is not fully precipitating. | 1. Ensure the solution is thoroughly chilled in an ice bath before and during acidification.2. Try to triturate the oil with a suitable solvent (e.g., hexane) to induce crystallization.3. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. |
| Product is discolored (yellow/brown) | Presence of impurities. | Ensure the activated charcoal step is performed correctly. If the color persists, recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary. |
References
-
Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(23), 8233. Available at: [Link]
-
Yunusova, Y. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(21), 7414. Available at: [Link]
-
Yunusova, Y. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information (PMC). Available at: [Link]
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Kochikyan, T. V., et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. Available at: [Link]
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Khan, I., et al. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research, 13(10), 1645-1652. Available at: [Link]
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Karakuş, S., & Demir, N. (2020). Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. National Center for Biotechnology Information (PMC). Available at: [Link]
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Kumar, K., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information (PMC). Available at: [Link]
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Kritsanida, M., et al. (2002). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR ANTIINFLAMMATORY ACTIVITY. Acta Poloniae Pharmaceutica-Drug Research, 59(4), 259-264. Available at: [Link]
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Al-Omair, M. A., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study. National Center for Biotechnology Information (PMC). Available at: [Link]
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Application Notes and Protocols for the Antimicrobial Screening of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol
Introduction: The Rationale for Screening 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol
The global challenge of antimicrobial resistance necessitates the urgent discovery of novel antimicrobial agents.[1] The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including significant antibacterial and antifungal properties.[1][2][3] The presence of a thiol group at the 3-position and varied substituents at the 4- and 5-positions of the triazole ring has been shown to be crucial for antimicrobial efficacy.[4][5][6] The specific compound, this compound, incorporates lipophilic cyclopentyl and allyl moieties, which may enhance its ability to penetrate microbial cell membranes, a key attribute for potential antimicrobial candidates.
These application notes provide a comprehensive framework for the initial in vitro antimicrobial screening of this novel triazole derivative. The protocols detailed herein are grounded in established methodologies, including those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[7][8][9] The primary objectives of this screening are to determine the compound's spectrum of activity against a panel of clinically relevant microorganisms and to quantify its potency through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Part 1: Preliminary Assessment and Stock Solution Preparation
Before commencing antimicrobial screening, it is crucial to properly prepare the test compound.
Compound Solubility Testing
The choice of solvent is critical as it must dissolve the compound without exhibiting antimicrobial activity itself.
-
Protocol:
-
Attempt to dissolve 10 mg of this compound in 1 mL of sterile deionized water.
-
If insoluble, sequentially test solubility in common solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.
-
Select the solvent that achieves complete dissolution at the desired stock concentration (e.g., 10 mg/mL) with the lowest possible volume.
-
Causality: DMSO is a common choice for dissolving hydrophobic compounds for antimicrobial assays. However, it is essential to ensure that the final concentration of DMSO in the assay does not exceed a level (typically 1-2%) that could inhibit microbial growth.
-
Preparation of Stock Solution
-
Protocol:
-
Accurately weigh a sufficient amount of the compound to prepare a stock solution of known concentration (e.g., 10240 µg/mL).
-
Dissolve the compound in the pre-determined solvent.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Part 2: Primary Screening via Agar Disk Diffusion
The Kirby-Bauer disk diffusion method offers a qualitative initial assessment of the compound's antimicrobial activity.[10][11] This method is valuable for quickly screening against a broad panel of microorganisms to identify susceptible species.[12][13]
Experimental Protocol
-
Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Plate Inoculation: Uniformly streak the standardized inoculum onto the surface of Mueller-Hinton Agar (MHA) plates using a sterile cotton swab.[10][15]
-
Disk Application: Aseptically place sterile blank paper disks onto the inoculated agar surface.
-
Compound Loading: Pipette a known amount of the this compound stock solution (e.g., 10 µL of a 1 mg/mL solution) onto each disk.
-
Controls:
-
Positive Control: Use disks impregnated with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Negative Control: Apply the solvent used for the stock solution to a separate disk to ensure it has no antimicrobial effect.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disk.
Data Presentation: Zone of Inhibition Diameters
| Test Microorganism | Gram Stain | Compound (µ g/disk ) | Positive Control | Zone of Inhibition (mm) of Novel Compound | Zone of Inhibition (mm) of Positive Control |
| Staphylococcus aureus | Positive | 10 | e.g., Vancomycin (30 µg) | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | 10 | e.g., Ciprofloxacin (5 µg) | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | 10 | e.g., Gentamicin (10 µg) | [Insert Data] | [Insert Data] |
| Candida albicans | N/A | 10 | e.g., Fluconazole (25 µg) | [Insert Data] | [Insert Data] |
Part 3: Quantitative Analysis via Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18]
Experimental Workflow Diagram
Caption: Logical flow from MIC to MBC determination.
Experimental Protocol
-
Subculture from MIC Plate: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (the MIC well and wells with higher concentrations).
-
Plate onto Agar: Spot the aliquot onto a fresh MHA plate.
-
Incubate: Incubate the MHA plate at 37°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum. [19]A bactericidal effect is generally considered when the MBC is no more than four times the MIC. [20]
Summarized Quantitative Data
| Test Microorganism | Gram Stain | MIC (µg/mL) of Novel Compound | MBC (µg/mL) of Novel Compound | MIC (µg/mL) of Positive Control | MBC/MIC Ratio |
| S. aureus | Positive | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |
| E. coli | Negative | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |
| P. aeruginosa | Negative | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |
| C. albicans | N/A | [Insert Data] | N/A | [Insert Data] | N/A |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust and validated pathway for the initial antimicrobial screening of this compound. Positive results from these assays, such as low MIC values and a favorable MBC/MIC ratio, would warrant further investigation. Subsequent studies could include time-kill kinetics, mechanism of action studies, and screening against a broader panel of resistant microbial strains to fully characterize the therapeutic potential of this novel compound.
References
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
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Plebańska, A., & Paneth, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(11), 3277. [Link]
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Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
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Krasavin, M. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(19), 6829. [Link]
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Gümrükçüoğlu, N. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]
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Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 12(8), 1910-1923. [Link]
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Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]
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FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. [Link]
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Various Authors. (2024). Synthesis and antimicrobial screening of 1,2,4-triazole derivatives. [Link]
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Acar, Ç., & Kaymak, F. B. (2025). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Pharmaceutical Sciences, 31(1), 1-10. [Link]
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Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
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Aladawi, M. (2017). Determination of MIC by Broth Dilution Method. YouTube. [Link]
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Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
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Gilbert, P., et al. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. [Link]
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SEAFDEC/AQD. (n.d.). Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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Han, H., et al. (2023). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. International Journal of Molecular Sciences, 24(13), 10834. [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). [Link]
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Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. academindex.com. [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Journal of Medicinal and Chemical Sciences, 5(5), 793-805. [Link]
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O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50993. [Link]
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Hraishawi, R. M. O., & Alyahyaoy, H. A. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4-triazole-3-thiol derivatives. International Journal of Green Pharmacy, 13(2). [Link]
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Li, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 730635. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
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Venkatarao, V., Kumar, L., & Jha, A. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. International Journal of Chemical Sciences, 14(4), 2723-2735. [Link]
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Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]
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Abdel-Wahab, B. F., et al. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Journal of the Serbian Chemical Society, 78(6), 799-809. [Link]
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Matiychuk, V., et al. (2022). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Chemistry, 4(4), 1362-1377. [Link]
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Topic: Experimental Setup for Testing Triazole Compound Efficacy
An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazole compounds represent a vital class of heterocyclic molecules that form the backbone of numerous therapeutic agents. Their broad spectrum of biological activity has led to their development as potent antifungal and anticancer drugs.[1] The core mechanism for their antifungal action is the targeted inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway essential for fungal cell membrane integrity.[2][3] Disruption of this pathway leads to ergosterol depletion and the accumulation of toxic sterols, ultimately arresting fungal growth.[4] In oncology, triazole derivatives have been investigated for their ability to inhibit key enzymes like aromatase and to induce apoptosis in various cancer cell lines, making them promising candidates for novel cancer therapies.[5][6]
The emergence of drug resistance, particularly in fungal pathogens, necessitates a robust and standardized framework for evaluating the efficacy of new and existing triazole compounds.[2] This guide provides a comprehensive overview of the essential in vitro and in vivo experimental setups required to rigorously assess the antifungal and anticancer potential of triazole derivatives. The protocols detailed herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and scientific validity.[2]
Part 1: Antifungal Efficacy Assessment
Core Mechanism: Inhibition of Ergosterol Biosynthesis
The primary antifungal target of triazole compounds is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[2][7] This enzyme is a crucial catalyst in the conversion of lanosterol to ergosterol.[8] Ergosterol is the principal sterol in the fungal cell membrane, where it regulates membrane fluidity, permeability, and the function of integral membrane proteins.
Triazole compounds bind to the heme iron atom within the active site of lanosterol 14α-demethylase, effectively blocking the demethylation of lanosterol.[3][9] This inhibition disrupts the ergosterol biosynthesis pathway, leading to two primary consequences:
-
Depletion of Ergosterol: The scarcity of ergosterol compromises the structural integrity and function of the fungal cell membrane.
-
Accumulation of Toxic Intermediates: The buildup of 14α-methylated sterols, such as lanosterol, disrupts membrane order and can be cytotoxic.[4]
This dual-impact mechanism effectively inhibits fungal proliferation and can lead to cell death.
Caption: Mechanism of triazole antifungal activity via inhibition of the ergosterol pathway.
Protocol: In Vitro Antifungal Susceptibility Testing
The cornerstone of in vitro antifungal evaluation is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38 for filamentous fungi, is the most widely accepted technique.[2][10]
Objective: To determine the MIC of a triazole compound against pathogenic fungi.
Materials:
-
Test triazole compound, solubilized in a suitable solvent (e.g., DMSO). Note: The choice of solubilizing agent is critical for water-insoluble compounds to ensure consistent results.[11]
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).[12]
-
Standardized RPMI 1640 medium.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Positive control antifungal (e.g., fluconazole, voriconazole).[13]
-
Sterile saline or phosphate-buffered saline (PBS).
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Harvest the colonies and suspend them in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.
-
Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[11]
-
-
Drug Dilution:
-
Prepare a stock solution of the triazole compound in DMSO.
-
Perform a serial two-fold dilution of the compound in RPMI medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be wide enough to encompass the expected MIC.
-
-
Inoculation:
-
Add 100 µL of the final fungal inoculum to each well containing the drug dilution.
-
This brings the final volume in each well to 200 µL and halves the drug concentration, which must be accounted for.
-
-
Controls:
-
Growth Control: A well containing 100 µL of RPMI and 100 µL of the inoculum (no drug).
-
Sterility Control: A well containing 200 µL of RPMI only (no inoculum).
-
Positive Control: A row of wells with a known antifungal agent (e.g., fluconazole) to validate the assay.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours (yeasts) or longer for filamentous fungi.
-
-
MIC Determination:
-
The MIC is determined by visual inspection or by using a microplate reader to measure absorbance (e.g., at 530 nm).
-
For azoles, the endpoint is defined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the growth control.
-
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Data Presentation:
| Compound | Fungal Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Triazole X | C. albicans (n=50) | 0.125 - 4 | 0.5 | 2 |
| Triazole X | C. glabrata (n=50) | 2 - 32 | 8 | 16 |
| Triazole X | A. fumigatus (n=50) | 0.25 - 8 | 1 | 4 |
| Fluconazole | C. albicans (n=50) | 0.25 - 8 | 1 | 4 |
Protocol: In Vivo Murine Model of Disseminated Candidiasis
Animal models are indispensable for evaluating the therapeutic efficacy of a compound under physiological conditions.[14] The murine model of disseminated candidiasis is a well-established system for assessing antifungal agents.[15][16]
Objective: To evaluate the in vivo efficacy of a triazole compound in reducing fungal burden and improving survival in mice infected with Candida albicans.
Materials:
-
Immunocompromised mice (e.g., neutropenic Balb/c mice). Immunosuppression is typically induced with cyclophosphamide.
-
Pathogenic strain of C. albicans.
-
Test triazole compound formulated for administration (e.g., oral gavage, intravenous).
-
Vehicle control.
-
Positive control antifungal (e.g., voriconazole).[15]
-
Sabouraud Dextrose Agar plates.
Step-by-Step Protocol:
-
Immunosuppression:
-
Administer cyclophosphamide to mice intraperitoneally for several days prior to infection to induce neutropenia.
-
-
Infection:
-
Prepare an inoculum of C. albicans in sterile saline.
-
Infect mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of the yeast (e.g., 1 x 10⁵ CFU/mouse).
-
-
Treatment Initiation:
-
Begin treatment at a specified time post-infection (e.g., 2 to 24 hours).
-
Divide mice into groups: (1) Vehicle Control, (2) Test Triazole (at various doses), (3) Positive Control.
-
Administer treatment daily for a defined period (e.g., 7 days).
-
-
Efficacy Endpoints:
-
Survival Study: Monitor mice daily for morbidity and mortality over a period of 14-21 days. Plot survival curves (Kaplan-Meier).
-
Fungal Burden Study: At a specific time point (e.g., 48-96 hours post-treatment initiation), euthanize a subset of mice from each group.
-
Aseptically remove target organs (typically kidneys, as they are a primary site of colonization).[15]
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenate and plate on SDA plates.
-
Incubate plates and count the colonies to determine the fungal burden (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare survival curves between groups using the log-rank test.
-
Compare fungal burden data between groups using appropriate statistical tests (e.g., Mann-Whitney U test). Efficacy is demonstrated by a significant reduction in fungal burden and/or increased survival compared to the vehicle control.[16][17]
-
Caption: Experimental workflow for an in vivo murine model of disseminated candidiasis.
Part 2: Anticancer Efficacy Assessment
Potential Mechanisms of Anticancer Action
The anticancer properties of triazole derivatives are diverse and not as universally defined as their antifungal mechanism. Studies have shown they can act through various pathways, including:
-
Enzyme Inhibition: Certain triazoles inhibit enzymes crucial for cancer cell proliferation, such as aromatase in breast cancer or carbonic anhydrase.[6]
-
Induction of Apoptosis: Many triazole compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells.[18] This can involve increasing reactive oxygen species (ROS), decreasing mitochondrial membrane potential, and activating caspase cascades.[19]
-
Cell Cycle Arrest: Triazoles can halt the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M phase), preventing cancer cell division.[18]
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[20]
Objective: To determine the IC₅₀ of a triazole compound against various human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, PC3 prostate cancer).[5][18]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Test triazole compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., acidified isopropanol or DMSO).
-
96-well cell culture plates.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazole compound in a complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound to the respective wells.
-
Include a vehicle control (medium with DMSO, concentration matched to the highest test concentration) and a no-cell blank.
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percent viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.
-
Data Presentation:
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | PC3 (Prostate) IC₅₀ (µM) |
| Triazole Y | 7.5 | 12.3 | 9.8 |
| Doxorubicin | 1.2 | 3.2 | 2.5 |
Protocol: Mechanistic Assay (Annexin V Apoptosis Assay)
To understand how a triazole compound kills cancer cells, it is essential to determine if it induces apoptosis. The Annexin V assay is a standard method for detecting early apoptotic cells.[19]
Objective: To quantify the percentage of apoptotic cells following treatment with a triazole compound.
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these cells. Propidium Iodide (PI), a fluorescent nuclear stain, is used concurrently to identify necrotic or late apoptotic cells with compromised membranes.
Caption: Principle of apoptosis detection using Annexin V and Propidium Iodide (PI).
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed cells (e.g., HT-1080) in a 6-well plate and allow them to attach overnight.[19]
-
Treat the cells with the triazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.[19]
-
-
Staining:
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubate in the dark at room temperature for 15-20 minutes.[19]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the samples immediately using a flow cytometer.
-
Data will be displayed in a quadrant plot, distinguishing between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
References
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Prasad, R., & Shah, A. H. (2016). Advances in synthetic approach to and antifungal activity of triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 16-29. [Link]
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Wang, S., et al. (2017). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 11, 2451–2463. [Link]
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Andes, D., et al. (2001). In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model. Antimicrobial Agents and Chemotherapy, 45(10), 2816–2823. [Link]
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Wu, J., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Journal of Medicinal Chemistry, 65(11), 7842-7856. [Link]
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Ahmadova, G., et al. (2022). A comprehensive review on triazoles as anticancer agents. Journal of Research in Pharmacy, 26(2), 639-666. [Link]
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Zhang, X., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 730695. [Link]
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Wang, Y., et al. (2020). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Advances, 10(35), 20688-20703. [Link]
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Al-Majid, A. M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7208. [Link]
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Norris, H. L., et al. (1996). In vitro studies of activities of the antifungal triazoles SCH56592 and itraconazole against Candida albicans, Cryptococcus neoformans, and other pathogenic yeasts. Antimicrobial Agents and Chemotherapy, 40(8), 1918–1921. [Link]
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Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (2014). Molecules. Retrieved from [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Chemistry. Retrieved from [Link]
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Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. (2022). Molecules. Retrieved from [Link]
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Lanosterol 14 alpha-demethylase - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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Lestrade, P. P. A., et al. (2017). Animal Models for Studying Triazole Resistance in Aspergillus fumigatus. The Journal of Infectious Diseases, 216(suppl_3), S487–S493. [Link]
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Badali, H., et al. (2015). In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. Journal de Mycologie Médicale, 25(2), e53–e58. [Link]
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Susceptibility Testing of Fungi to Antifungal Drugs. (2018). Journal of Fungi. Retrieved from [Link]
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Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. (1979). Biochemical Journal. Retrieved from [Link]
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(PDF) Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). ResearchGate. Retrieved from [Link]
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Animal Models for Studying Triazole Resistance in Aspergillus fumigatus. (2017). Oxford Academic. Retrieved from [Link]
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Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). MDPI. Retrieved from [Link]
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- Antifungal Susceptibility Testing. (n.d.).
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In Silico Evaluation of Quinolone–Triazole and Conazole–Triazole Hybrids as Promising Antimicrobial and Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]
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Modeling Invasive Aspergillosis: How Close Are Predicted Antifungal Targets?. (2020). Journal of Fungi. Retrieved from [Link]
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Antifungal susceptibilities of medical triazoles and compounds used as... (n.d.). ResearchGate. Retrieved from [Link]
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New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I& II and tubulin polymerization. (2022). RSC Medicinal Chemistry. Retrieved from [Link]
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Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents. (2023). DergiPark. Retrieved from [Link]
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Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. (2024). Archiv der Pharmazie. Retrieved from [Link]
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Animal models of Aspergillus infection in preclinical trials, diagnostics and pharmacodynamics: What can we learn from them?. (n.d.). SciSpace. Retrieved from [Link]
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Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Treatment of Invasive Pulmonary Aspergillosis and Preventive and Empirical Therapy for Invasive Candidiasis in Adult Pulmonary and Critical Care Patients: An Official American Thoracic Society Clinical Practice Guideline. (2020). American Journal of Respiratory and Critical Care Medicine. Retrieved from [Link]
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Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. (2022). Retrieved from [Link]
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Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. (2020). Journal of Fungi. Retrieved from [Link]
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Improved method for azole antifungal susceptibility testing. (1988). Journal of Clinical Microbiology. Retrieved from [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). ResearchGate. Retrieved from [Link]
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A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. (2023). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
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Synthesis, Biochemical Evaluation and Rationalisation of the Inhibitory Activity of a Series of 4-Substituted Phenyl Alkyl Triazole-Based Compounds as Potential Inhibitors of 17α-Hydroxylase/17,20-Lyase (P45017α). (2021). ResearchGate. Retrieved from [Link]_
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Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. (2009). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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Application Notes & Protocols for the Purification of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol
Introduction
4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the diverse pharmacological activities associated with the 1,2,4-triazole scaffold.[1][2] The presence of the allyl, cyclopentyl, and thiol functional groups provides a unique combination of lipophilicity and reactive handles for further chemical modification. The purity of this compound is of paramount importance for accurate biological evaluation and consistent results in downstream applications. This guide provides detailed protocols for the purification of this compound, addressing common impurities encountered during its synthesis.
The synthetic route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols typically involves the cyclization of a corresponding 1,4-disubstituted thiosemicarbazide in an alkaline medium.[1][2] This process can lead to several impurities, including unreacted starting materials, isomeric side products such as 1,3,4-thiadiazoles, and degradation products.[3][4] The purification strategies outlined below are designed to effectively remove these contaminants.
Understanding the Physicochemical Properties
A key feature of this compound is the presence of an acidic thiol (-SH) group, which can exist in tautomeric equilibrium with its thione (C=S) form. The thiol proton is ionizable, allowing the compound to form a water-soluble salt in the presence of a base. This property is exploited in acid-base extraction. The allyl and cyclopentyl groups contribute to the compound's nonpolar character, influencing its solubility in organic solvents.
Purification Strategies
The choice of purification method will depend on the nature and quantity of the impurities present, as well as the desired final purity of the compound. A combination of techniques often yields the best results.
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. For 1,2,4-triazole-3-thiol derivatives, ethanol is a commonly used solvent for recrystallization.[5][6]
Protocol: Recrystallization from Ethanol
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol. The solution should be saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Table 1: Recrystallization Solvent Screening
| Solvent System | Observation | Recommendation |
| Ethanol | Good solubility when hot, poor when cold. | Recommended |
| Methanol | High solubility even at low temperatures. | May result in lower yield. |
| Water | Poor solubility. | Not suitable as a single solvent. |
| Ethanol/Water | Can be used to fine-tune solubility. | Requires optimization of the solvent ratio. |
| Ethyl Acetate/Hexane | Good for less polar impurities. | Requires optimization of the solvent ratio. |
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[7][8] For the purification of moderately polar compounds like this compound, silica gel is a suitable stationary phase.
Workflow for Column Chromatography
Caption: Workflow for Column Chromatography Purification.
Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient could be from 100% hexane to 50:50 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Table 2: Suggested Mobile Phases for Column Chromatography
| Mobile Phase System | Polarity | Application |
| Hexane/Ethyl Acetate | Low to Medium | General purpose, good for separating moderately polar compounds. |
| Dichloromethane/Methanol | Medium to High | For more polar impurities that are not eluted with Hexane/Ethyl Acetate. |
Acid-Base Extraction
This technique leverages the acidic nature of the thiol group to separate it from neutral or basic impurities.[9][10][11] The thiol is deprotonated with a weak base to form a water-soluble thiolate salt, which partitions into the aqueous phase.
Acid-Base Extraction Workflow
Caption: Workflow for Acid-Base Extraction.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent such as dichloromethane or ethyl acetate in a separatory funnel.
-
Extraction: Add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH) solution. Shake the funnel vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer will contain the deprotonated, water-soluble thiolate salt of the product. Drain the aqueous layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery of the product.
-
Combine Aqueous Layers: Combine all the aqueous extracts.
-
Backwash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic (pH ~2), checked with litmus paper. The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the compound and can be used to identify and quantify impurities. A characteristic signal for the thiol proton (-SH) is expected, which may be broad.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
References
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- National Institutes of Health. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. NIH.
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- Bradshaw, T. P., Ahmed, F., & Dunlap, R. B. (1988). The removal of exogenous thiols from proteins by centrifugal column chromatography. Journal of Biochemical and Biophysical Methods, 16(1), 69-82.
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ResearchGate. (2010). Synthesis of Novel 1,3-Substituted 1H-[5][9][12]-Triazole-3-Thiol Derivatives. ResearchGate. Retrieved from
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Application Note & Protocols: A-Z Assay Development for Novel Triazole Antifungal Agents
Abstract
The rising incidence of invasive fungal infections, coupled with emerging resistance to current therapies, necessitates the development of novel antifungal agents. Triazole compounds remain a cornerstone of antifungal therapy, and the robust characterization of new chemical entities within this class is critical for their advancement. This guide provides a comprehensive, experience-driven framework for the preclinical in vitro evaluation of novel triazole compounds. We detail an integrated cascade of assays, from primary antifungal potency and mechanism-of-action confirmation to essential safety and selectivity profiling. Each section elucidates the scientific rationale behind the chosen methodologies and provides detailed, self-validating protocols designed for immediate implementation in a drug discovery setting.
Introduction: The Enduring Importance of Triazoles
Triazole antifungals function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51, also known as Erg11p).[1][2] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] Inhibition of CYP51 disrupts membrane integrity by depleting ergosterol and causing the accumulation of toxic 14α-methylated sterol precursors, ultimately leading to the cessation of fungal growth or cell death.[4]
The clinical success of triazoles is significant; however, the challenge of acquired resistance and the need for agents with improved safety profiles and broader spectrums of activity drive the continued search for new derivatives. A successful development program for a novel triazole hinges on a logical, stepwise in vitro characterization. This process is not merely about generating data but about building a comprehensive biological profile of the compound. The assay cascade presented herein is designed to answer three fundamental questions:
-
Is it potent and effective? (Primary Efficacy Assays)
-
Does it work as intended? (Mechanistic Validation)
-
Is it safe and selective? (Safety & Selectivity Profiling)
This document will guide researchers through this cascade, providing both the "how" and the "why" for each critical step.
Visualizing the Triazole Mechanism of Action
The following diagram illustrates the targeted disruption of the ergosterol biosynthesis pathway by triazole compounds.
Caption: Mechanism of Action of Triazole Antifungals.
Section 1: Primary Efficacy & Potency Assays
The initial goal is to determine if a novel compound possesses antifungal activity and to quantify its potency. The gold-standard method for this is determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
Scientific Rationale: The broth microdilution method is a standardized, quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] Adherence to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for ensuring data reproducibility and comparability across different studies and labs.[5][6][7]
Step-by-Step Protocol (Adapted from CLSI M27/M38 and EUCAST guidelines):
-
Preparation of Compound Stock:
-
Dissolve the novel triazole compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL).[8]
-
Expert Insight: DMSO is the standard solvent, but its final concentration in the assay wells should not exceed 1% (v/v) to avoid solvent-induced toxicity to the fungi.
-
-
Preparation of Microtiter Plates:
-
Using a 96-well, sterile, flat-bottom microtiter plate, perform a serial 2-fold dilution of the compound in RPMI-1640 medium (buffered with MOPS).
-
The typical final concentration range for novel compounds might be 64 µg/mL down to 0.06 µg/mL.
-
Prepare a column for a positive control (a known antifungal like fluconazole or voriconazole) and a negative/growth control (no compound, only DMSO vehicle).
-
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305) on appropriate agar (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration (typically 0.5 – 2.5 x 10³ CFU/mL for yeasts).
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate.
-
Seal the plates and incubate at 35°C. Incubation times vary by organism: typically 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.[8]
-
-
Reading the MIC:
-
The MIC is determined by visual inspection or by using a spectrophotometer to read absorbance (e.g., at 530 nm).
-
For azoles, the endpoint is the lowest concentration that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.
-
Trustworthiness Check: The growth control must show robust turbidity. The positive control drug must yield an MIC within its established quality control range.[9][10]
-
Protocol: Time-Kill Kinetic Assays
Scientific Rationale: While the MIC determines the concentration that inhibits growth, it does not distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity. Time-kill assays provide this dynamic information by measuring the rate of fungal cell death over time when exposed to the compound.[11]
Step-by-Step Protocol:
-
Setup:
-
Sampling Over Time:
-
Incubate the flasks at 35°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), draw an aliquot from each flask.[12]
-
-
Quantification of Viable Cells:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto agar plates and incubate until colonies are visible.
-
Count the colonies to determine the number of viable colony-forming units per mL (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot log10 CFU/mL versus time for each concentration.
-
Fungistatic activity is defined as a <3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Fungicidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Section 2: Mechanistic Validation Assays
After confirming antifungal potency, it is crucial to verify that the compound acts on its intended target, CYP51. This is achieved through direct enzyme inhibition and by observing the expected downstream metabolic consequences.
Protocol: Recombinant CYP51 Enzyme Inhibition Assay
Scientific Rationale: This assay directly measures the ability of the novel compound to inhibit the activity of purified, recombinant fungal CYP51 enzyme. It provides a direct measure of target engagement and allows for the calculation of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Step-by-Step Protocol:
-
Assay Components:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, CYP51, CPR, and varying concentrations of the novel triazole (or a known inhibitor like ketoconazole as a positive control).
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Add lanosterol to the mixture and equilibrate at 37°C.[14]
-
-
Initiation and Termination:
-
Product Detection and Analysis:
-
The depletion of lanosterol or the formation of the demethylated product can be quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot percent inhibition versus log[inhibitor concentration] and use a non-linear regression model (e.g., four-parameter logistic) to determine the IC50 value.
-
Protocol: Cellular Sterol Profile Analysis via GC-MS
Scientific Rationale: This is a crucial downstream validation assay. If the triazole compound effectively inhibits CYP51 in whole fungal cells, it should lead to a measurable depletion of ergosterol and a corresponding accumulation of its precursor, lanosterol.[15] Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical method for separating and identifying these sterols.[16][17]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Grow a liquid culture of the target fungus (e.g., C. albicans) to mid-log phase.
-
Treat the culture with the novel triazole at a concentration known to be inhibitory (e.g., 1x or 4x MIC) for several hours. Include an untreated (vehicle) control.
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Perform saponification by heating the cell pellet with alcoholic potassium hydroxide. This hydrolyzes esterified sterols.
-
Extract the non-saponifiable lipids (containing the free sterols) into an organic solvent like n-heptane or petroleum ether.
-
-
Derivatization:
-
Evaporate the solvent and derivatize the sterols to make them more volatile for GC analysis. Silylation (e.g., using BSTFA) to form trimethylsilyl (TMS) ethers is a common method.[16]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
The GC column separates the different sterols based on their boiling points and column interactions.
-
The MS detector fragments the eluting molecules, generating a characteristic mass spectrum for each sterol, allowing for unambiguous identification by comparing to standards and library spectra.[17]
-
-
Data Interpretation:
-
Compare the chromatograms from the treated and untreated samples.
-
A successful CYP51 inhibitor will show a significant decrease in the ergosterol peak area and a large increase in the lanosterol peak area in the treated sample compared to the control.
-
Visualizing the Assay Workflow
Sources
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- 17. aocs.org [aocs.org]
Application Notes and Protocols for 4-Allyl-5-Cyclopentyl-4H-1,2,4-Triazole-3-thiol and its Analogs in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol and related 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives in medicinal chemistry. This document outlines the rationale behind the therapeutic potential of this class of compounds, detailed synthetic protocols, and standardized methods for assessing their biological activities.
Introduction: The Therapeutic Potential of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of therapeutic activities, including antifungal (e.g., fluconazole, itraconazole), antiviral (e.g., ribavirin), and anticancer (e.g., anastrozole, letrozole) agents.[1][2] The incorporation of a thiol group at the 3-position and further substitution at the N-4 and C-5 positions can significantly modulate the compound's physicochemical properties and biological activity. The 1,2,4-triazole-3-thione/thiol tautomerism is a key feature of this scaffold, influencing its interaction with biological targets.[3]
The specific compound, this compound, while not extensively documented in current literature, possesses structural features that suggest significant therapeutic potential. The N-allyl group can be involved in hydrophobic interactions and may enhance binding to biological targets.[4] The cyclopentyl group at the C-5 position provides a bulky, lipophilic moiety that can influence the compound's pharmacokinetic profile and target specificity. Derivatives of 1,2,4-triazole-3-thiol have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects.[2][5][6]
This guide will, therefore, use this compound as a representative molecule to explore the synthesis and evaluation of 4,5-disubstituted-1,2,4-triazole-3-thiols as potential therapeutic agents.
Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
The synthesis of the target compound and its analogs typically follows a well-established multi-step pathway involving the formation of a thiosemicarbazide intermediate followed by cyclization.[7][8]
General Synthetic Pathway
The synthesis can be logically broken down into three key stages:
-
Formation of Hydrazide: Reaction of a carboxylic acid ester with hydrazine hydrate.
-
Formation of Thiosemicarbazide: Reaction of the hydrazide with an isothiocyanate.
-
Cyclization: Base-catalyzed intramolecular cyclization of the thiosemicarbazide to form the 1,2,4-triazole-3-thiol ring.
A schematic representation of this workflow is provided below.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Cyclopentanecarboxylic acid
-
Thionyl chloride or other esterification catalyst
-
Ethanol
-
Hydrazine hydrate (99%)
-
Allyl isothiocyanate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Protocol:
Step 1: Synthesis of Cyclopentanecarboxylic acid hydrazide
-
Prepare ethyl cyclopentanecarboxylate by refluxing cyclopentanecarboxylic acid in excess ethanol with a catalytic amount of sulfuric acid or by reacting the acid with thionyl chloride followed by ethanol.
-
In a round-bottom flask, dissolve ethyl cyclopentanecarboxylate in ethanol.
-
Add an equimolar amount of hydrazine hydrate dropwise while stirring.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid, cyclopentanecarboxylic acid hydrazide, can be purified by recrystallization from ethanol.
Step 2: Synthesis of 1-(Cyclopentanecarbonyl)-4-allyl-thiosemicarbazide
-
Dissolve the synthesized cyclopentanecarboxylic acid hydrazide in ethanol in a round-bottom flask.
-
Add an equimolar amount of allyl isothiocyanate to the solution.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.
Step 3: Synthesis of this compound
-
Suspend the 1-(cyclopentanecarbonyl)-4-allyl-thiosemicarbazide in an aqueous solution of 2N NaOH.
-
Reflux the mixture for 4-6 hours. During this time, the solid should dissolve, and the evolution of hydrogen sulfide may be observed.[9]
-
Cool the resulting clear solution in an ice bath.
-
Acidify the solution to pH 3-4 with concentrated HCl. A white precipitate will form.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
The final product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7][10][11]
Protocols for Biological Evaluation
Based on the known activities of 1,2,4-triazole-3-thiol derivatives, the following protocols are recommended for the preliminary biological screening of this compound and its analogs.
Antimicrobial Activity Screening
The antimicrobial activity can be assessed using standard methods like the agar well diffusion method or by determining the Minimum Inhibitory Concentration (MIC).[1][11]
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO) at a concentration of 1 mg/mL.
-
Bacterial Strains: Use standard reference strains of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[4]
-
Culture Preparation: Grow the bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. Adjust the turbidity of the bacterial suspension to 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution in the broth medium to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Controls: Include a positive control (broth with bacteria and a standard antibiotic like ciprofloxacin or gentamicin) and a negative control (broth with bacteria and DMSO without the compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 1: Representative Antimicrobial Activity of 1,2,4-Triazole Derivatives (MIC in µg/mL) Note: This table presents data for analogous compounds to provide a reference for expected activity levels.
| Compound Type | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| Nalidixic acid-based 1,2,4-triazole-3-thione | 16 | 16 | - | 16 | [4] |
| 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 1 | - | 1 | 0.5 | [12] |
| 4-amino-4H-1,2,4-triazole-3-thiol indole derivatives | - | - | - | - | [4] |
In Vitro Anticancer Activity Screening
The cytotoxic effect of the compound on cancer cell lines can be evaluated using the MTT assay.[13]
Protocol: MTT Assay for Cytotoxicity
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, Panc-1 for pancreatic cancer) and a normal cell line (e.g., fibroblasts) to assess selectivity.[13][14]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Table 2: Representative Anticancer Activity of 1,2,4-Triazole Derivatives (IC₅₀ in µM) Note: This table presents data for analogous compounds to provide a reference for expected activity levels.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Hydrazone derivative of 1,2,4-triazole-3-thiol | IGR39 (Melanoma) | 2-17 | [13] |
| Hydrazone derivative of 1,2,4-triazole-3-thiol | MDA-MB-231 (Breast) | 2-17 | [13] |
| Coumarin-triazole derivative | HCT 116 (Colon) | 4.363 | [6] |
| 4-amino-1,2,4-triazole linked hydroxamic acid | MCF-7 (Breast) | - | [14] |
Potential Mechanism of Action
While the exact mechanism of action for this compound is yet to be determined, related compounds are known to exert their effects through various pathways. The triazole scaffold can coordinate with metal ions in enzymes, potentially inhibiting their function.
For instance, in the context of cancer, some heterocyclic compounds, including triazole derivatives, are known to induce apoptosis. A plausible signaling pathway that could be investigated is the intrinsic apoptotic pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by a 1,2,4-triazole derivative.
Conclusion and Future Directions
The 4,5-disubstituted-1,2,4-triazole-3-thiol scaffold represents a promising area for the discovery of new therapeutic agents. The protocols outlined in this guide provide a solid foundation for the synthesis and systematic evaluation of compounds like this compound. Further studies should focus on elucidating the structure-activity relationships (SAR) by synthesizing a library of analogs with diverse substitutions at the N-4 and C-5 positions. Promising lead compounds identified through these initial screens can then be advanced to more complex in vitro and in vivo models to fully characterize their therapeutic potential and mechanism of action.
References
- Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole deriv
- Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. (n.d.). Pakistan Journal of Scientific & Industrial Research - Physical Sciences.
- Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. (2019). International Journal of Green Pharmacy (IJGP).
- 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC - NIH.
- Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/oxazolo[4,5-b]pyridine-2-thiol Derivatives. (n.d.). Asian Journal of Organic & Medicinal Chemistry.
- Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling. (2024). PubMed.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI.
- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. (2024). Iraqi Journal of Pharmaceutical Sciences.
- Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). Google Scholar.
- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology.
- Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. (n.d.).
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). PMC.
- (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2025).
- Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)
- Anticancer properties of 1,2,4-triazole derivatives (liter
- 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. (n.d.). Amerigo Scientific.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo.
- An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC - PubMed Central.
- Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)
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- 14. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for the synthesis of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of novel triazole derivatives. Here, we move beyond simple protocols to address the nuanced challenges that can arise during this specific multi-step synthesis, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established pathway, yet the introduction of specific moieties like the sterically demanding cyclopentyl group and the potentially reactive allyl group can introduce unique challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter at each stage of the synthesis.
Experimental Workflow Overview
The synthesis of this compound is typically achieved via a two-step process. The first step involves the formation of a key intermediate, 1-(cyclopentanecarbonyl)-4-allyl-thiosemicarbazide, from cyclopentanecarboxylic acid hydrazide and allyl isothiocyanate. The second step is the base-catalyzed intramolecular cyclization of this thiosemicarbazide intermediate to yield the final triazole-3-thiol product.
Below is a DOT language script that generates a diagram of the overall experimental workflow.
Caption: Figure 1: Overall Synthetic Workflow for this compound.
Part 1: FAQs on Starting Materials and Intermediate Synthesis
Question 1: I am having trouble synthesizing the starting material, cyclopentanecarboxylic acid hydrazide. Are there common pitfalls?
Answer: Cyclopentanecarboxylic acid hydrazide is typically prepared by reacting the corresponding ester (e.g., methyl or ethyl cyclopentanecarboxylate) with hydrazine hydrate. Common issues and their solutions are outlined below:
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Hydrazide | Incomplete reaction. | Ensure a sufficient excess of hydrazine hydrate is used (typically 3-5 equivalents). Increase the reflux time, monitoring the reaction by TLC to confirm the consumption of the starting ester. |
| Hydrolysis of the ester. | Use anhydrous ethanol as the solvent to minimize hydrolysis of the starting ester. | |
| Product is an oil and difficult to crystallize | Residual solvent or impurities. | Use a rotary evaporator to completely remove the solvent. Try triturating the resulting oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. |
Question 2: The reaction between cyclopentanecarboxylic acid hydrazide and allyl isothiocyanate to form the thiosemicarbazide intermediate is sluggish. What can I do?
Answer: This condensation reaction should be relatively straightforward, but issues can arise.
-
Purity of Reagents: Ensure both the hydrazide and allyl isothiocyanate are pure. Impurities in the hydrazide can inhibit the reaction. Allyl isothiocyanate can degrade over time, so using a freshly opened bottle or distilled reagent is recommended.
-
Solvent: Absolute ethanol is the solvent of choice. The presence of water can lead to side reactions.
-
Reaction Time and Temperature: While the reaction is often complete within a few hours of reflux, steric hindrance from the cyclopentyl group might slow it down.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is not progressing, a marginal increase in temperature (if using a higher boiling point solvent like n-propanol) could be beneficial, but be cautious of potential side reactions.
Part 2: Troubleshooting the Cyclization Step
The cyclization of the thiosemicarbazide intermediate is the most critical step and where most challenges are encountered. This reaction is highly pH-dependent.
Question 3: My cyclization reaction is giving a very low yield of the desired 1,2,4-triazole. What is the likely cause?
Answer: Low yields in this step are a frequent problem and can be attributed to several factors.
-
Incorrect pH: The formation of the 1,2,4-triazole ring is favored under basic conditions.[2][3] If the medium is not sufficiently alkaline, the cyclization will be slow or incomplete. A 2N sodium hydroxide solution is typically effective.[4][5]
-
Formation of Side Products: If the reaction medium inadvertently becomes acidic, you risk forming the 1,3,4-thiadiazole isomer instead.[2][3] This is a common pitfall. Always ensure your glassware is free of acidic residues.
-
Incomplete Reaction: As mentioned, the cyclopentyl group can introduce steric hindrance, potentially requiring longer reaction times for the cyclization to complete. Monitor the reaction by TLC until the thiosemicarbazide starting material is fully consumed.
-
Product Precipitation: The sodium salt of the triazole-thiol is soluble in the aqueous basic solution. Premature precipitation could indicate an issue with the pH.
The diagram below illustrates the pH-dependent cyclization pathways.
Caption: Figure 2: pH-Dependent Cyclization Pathways of the Thiosemicarbazide Intermediate.
Question 4: I am concerned about the stability of the allyl group's double bond under the reaction conditions. Is this a valid concern?
Answer: Under the standard basic conditions (refluxing in aqueous NaOH), the allyl group's double bond is generally stable. However, if you were to employ harsh oxidative conditions, which are not part of this standard synthesis, the double bond could be susceptible to oxidation. For this specific synthetic route, degradation of the allyl group is not a primary concern.
Part 3: Purification and Characterization Challenges
Question 5: After acidification, my product precipitates as an oil and is difficult to handle. How can I obtain a solid product?
Answer: "Oiling out" is a common issue in organic synthesis, often due to the presence of impurities that depress the melting point.[6]
-
Controlled Precipitation: Cool the reaction mixture in an ice bath before and during the dropwise addition of concentrated HCl. Rapid acidification at room temperature can lead to the formation of an oil.
-
Solvent Choice for Recrystallization: Ethanol is a common and effective solvent for recrystallizing 1,2,4-triazole-3-thiols.[4][5] If your product remains oily, try dissolving it in a minimal amount of hot ethanol and then slowly adding water until turbidity is observed. Cooling this mixture slowly should afford crystals. Experimenting with other solvent systems like ethanol/ethyl acetate or methanol may also be beneficial.
-
Trituration: If recrystallization fails, dissolve the oil in a small amount of a suitable solvent (e.g., dichloromethane) and then add a large excess of a non-polar solvent (e.g., hexane) while stirring vigorously. This can often crash out the product as a solid.
Question 6: My NMR spectrum shows a broad singlet around 13-14 ppm. Is this an impurity?
Answer: No, this is a key indicator of your product. 4H-1,2,4-triazole-3-thiols exist in a tautomeric equilibrium with their 1,2,4-triazole-3-thione form. In solution, the thione tautomer often predominates. The broad singlet observed at such a downfield chemical shift (13-14 ppm) is characteristic of the N-H proton of the thione tautomer, not an impurity.[7] The actual S-H proton signal, if observable, would be much further upfield.
Caption: Figure 3: Thiol-Thione Tautomerism of the Product.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(Cyclopentanecarbonyl)-4-allyl-thiosemicarbazide
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve cyclopentanecarboxylic acid hydrazide (0.1 mol) in absolute ethanol (100 mL).
-
To this solution, add allyl isothiocyanate (0.1 mol) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane).
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of this compound
-
Suspend the 1-(cyclopentanecarbonyl)-4-allyl-thiosemicarbazide (0.05 mol) in a 2N aqueous solution of sodium hydroxide (100 mL).[4][5]
-
Heat the mixture to reflux with constant stirring for 6-8 hours, or until TLC indicates the complete disappearance of the starting material.
-
Cool the reaction mixture in an ice bath.
-
Slowly acidify the cold solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 5-6. A white precipitate should form.
-
Filter the crude product, wash thoroughly with cold water to remove any inorganic salts, and dry.
-
Recrystallize the dried product from ethanol to obtain pure this compound.[4][5]
References
- BenchChem. (2025).
- Yunusova, V. G., et al. (2018). Synthesis of 1,2,4-triazoles based on the reaction of acylhydrazones with zinc chloride. ISJ Theoretical & Applied Science, 11(67), 233-239.
-
Wang, W., et al. (2023). Modular Synthesis of Fully Substituted 5-Allyl-Triazoles via a Copper(I)-Catalyzed Interrupted Click/Allylation Cascade Reaction. The Journal of Organic Chemistry, 88(20), 14539–14548. [Link]
-
Reddy, P. R., Cui, L., & Ryu, J.-S. (2018). One-pot three component synthesis of 5-allyl-1,2,3-triazoles using copper(I) acetylides. Organic & Biomolecular Chemistry, 16(5), 735-743. [Link]
-
ResearchGate. (n.d.). Synthetic route for set of cyclopentane-thiosemicarbazides 1b–9b. Retrieved from [Link]
- BenchChem. (2025). Addressing Impurities in the NMR Spectrum of 4,5-diethyl-4H-1,2,4-triazole-3-thiol. BenchChem.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
Das, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 897383. [Link]
- Google Patents. (1981). US4269987A - Purification of triazoles.
-
PubMed. (2013). Synthesis of thiosemicarbazones derived from N-(4-hippuric acid)thiosemicarbazide and different carbonyl compounds as antimicrobial agents. European Journal of Medicinal Chemistry, 67, 263-8. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of thiosemicarbazide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5‐allyl‐1,2,3‐triazoles. Retrieved from [Link]
- Scientific Research Publishing. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. International Journal of Organic Chemistry, 4, 125-131.
-
PubMed Central. (2014). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 19(11), 17429–17443. [Link]
-
ResearchGate. (2017). Synthesis, Chemistry of 4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-thiol. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of Substituted 1,2,4-Triazoles. BenchChem.
- Osman, A. M., et al. (2017). Synthesis, Chemistry of ٤-allyl-٥-(٣,٤-dimethoxyphenyl)- ٤H-١,٢,٤-triazol-٣-thiol. Minia Journal of Medical Research, 28(1), 76-78.
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1064825. [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]
- Molla, M. E., Abser, M. N., & Islam, M. M. (2014). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Journal of Jahangirnagar University Chemical Society, 1(1), 31-40.
- Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-35.
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204–212. [Link]
-
ResearchGate. (2017). Direct Synthesis of 4-Aryl-1,2,3-triazoles via I2-Promoted Cyclization under Metal- and Azide-Free Conditions. Retrieved from [Link]
- Kaur, P., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 9(7), 1-35.
Sources
- 1. isres.org [isres.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. med.minia.edu.eg [med.minia.edu.eg]
- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 1,2,4-Triazole-3-thiol
Welcome to the Technical Support Center for the synthesis of 1,2,4-triazole-3-thiol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and product purity. As your virtual Senior Application Scientist, I will walk you through the intricacies of this synthesis, explaining the "why" behind the "how" to ensure your success in the lab.
Introduction to 1,2,4-Triazole-3-thiol Synthesis
The synthesis of 1,2,4-triazole-3-thiol is a cornerstone reaction in medicinal chemistry, forming the scaffold for a wide array of pharmacologically active compounds. The most common and reliable method involves the cyclization of a thiosemicarbazide precursor, typically formed from the reaction of thiosemicarbazide with a carboxylic acid or its derivative. While seemingly straightforward, this synthesis is often plagued by issues such as low yields, the formation of stubborn side products, and purification challenges. This guide will address these common pitfalls with evidence-based solutions and practical advice.
Reaction Mechanism Overview
The synthesis of 1,2,4-triazole-3-thiol from thiosemicarbazide and formic acid proceeds in two key stages:
-
Formation of 1-Formyl-3-thiosemicarbazide: Thiosemicarbazide is first acylated with formic acid to form the intermediate, 1-formyl-3-thiosemicarbazide.
-
Base-Catalyzed Cyclization: The 1-formyl-3-thiosemicarbazide then undergoes an intramolecular cyclization in the presence of a base, followed by dehydration, to yield the desired 1,2,4-triazole-3-thiol.
Caption: General reaction pathway for the synthesis of 1,2,4-triazole-3-thiol.
Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis, providing potential causes and actionable solutions.
Q1: My yield of 1,2,4-triazole-3-thiol is consistently low. What are the likely causes and how can I improve it?
A1: Low yields are a common frustration in this synthesis and can be attributed to several factors. Let's break down the potential culprits and how to address them:
-
Incomplete Formation of the 1-Formyl-3-thiosemicarbazide Intermediate:
-
Cause: Insufficient reaction time or temperature during the initial acylation step can lead to unreacted thiosemicarbazide. The quality of the thiosemicarbazide is also crucial; impurities can hinder the reaction.
-
Solution: Ensure your thiosemicarbazide is of high purity. The reaction with formic acid should be heated, typically on a steam bath, for at least 30 minutes to ensure complete formation of the formyl intermediate.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
-
Incomplete Cyclization:
-
Cause: The base-catalyzed cyclization is a critical step. Insufficient base, a weak base, or inadequate heating can lead to incomplete conversion of the intermediate to the final product.
-
Solution: Use a slight molar excess of a strong base like sodium hydroxide. Ensure the reaction mixture is heated adequately, for instance, on a steam bath for at least an hour, to drive the cyclization to completion.[1]
-
-
Side Product Formation:
-
Cause: The primary side product in this synthesis is often the isomeric 5-amino-1,3,4-thiadiazole-2-thiol. This can form under certain conditions, particularly if the cyclization conditions are not optimal.
-
Solution: Adhering to established protocols that favor the formation of the 1,2,4-triazole ring is key. The use of a strong base like NaOH for the cyclization of the acylthiosemicarbazide intermediate generally favors the formation of the 1,2,4-triazole.[2]
-
-
Loss of Product during Workup and Purification:
-
Cause: The product has some solubility in water, especially if the pH is not optimal during precipitation. Excessive washing or using an inappropriate recrystallization solvent can also lead to significant product loss.
-
Solution: Carefully adjust the pH of the reaction mixture with a strong acid (e.g., concentrated HCl) to ensure complete precipitation of the product.[1] Cool the mixture in an ice bath for an extended period to maximize precipitation. When recrystallizing, use a minimal amount of hot solvent. Water is a good recrystallization solvent for the parent compound.[1]
-
Q2: I've noticed a significant amount of a white, insoluble precipitate in my reaction mixture that isn't my desired product. What is it, and how can I prevent its formation?
A2: The insoluble white precipitate is likely the isomeric side product, 5-amino-1,3,4-thiadiazole-2-thiol .
-
Cause of Formation: The formation of the 1,3,4-thiadiazole versus the 1,2,4-triazole is a known issue in reactions involving thiosemicarbazide derivatives. The cyclization of the acylthiosemicarbazide intermediate can proceed via two different pathways, and the reaction conditions can influence which isomer is favored. Acidic conditions during cyclization can sometimes promote the formation of the 1,3,4-thiadiazole.
-
Prevention and Mitigation:
-
Control of Cyclization Conditions: The key to avoiding this side product is to perform the cyclization under basic conditions. The established method of using sodium hydroxide to cyclize the 1-formyl-3-thiosemicarbazide is effective in directing the reaction towards the desired 1,2,4-triazole-3-thiol.[1][2]
-
Purification: If the 1,3,4-thiadiazole does form, it can often be separated from the desired 1,2,4-triazole-3-thiol by taking advantage of differences in solubility. The 1,2,4-triazole-3-thiol is typically more soluble in aqueous base than the 1,3,4-thiadiazole.
-
Q3: My purified 1,2,4-triazole-3-thiol appears as an oil or a sticky solid, but I'm expecting a crystalline product. What should I do?
A3: The "oiling out" of a product instead of crystallization is a common purification problem, often caused by the presence of impurities that depress the melting point.
-
Potential Causes:
-
Residual Impurities: Even small amounts of unreacted starting materials, side products, or residual solvent can prevent crystallization.
-
Incorrect Recrystallization Solvent: The chosen solvent may be too good of a solvent for your compound, even at low temperatures.
-
-
Solutions:
-
Thorough Purification: Ensure your product is as pure as possible before attempting recrystallization. This may involve an additional wash or a preliminary purification step like column chromatography if the crude product is particularly impure.
-
Optimize Recrystallization:
-
Solvent Selection: Water is a good starting point for the parent 1,2,4-triazole-3-thiol.[1] For derivatives, you may need to experiment with other solvents or solvent mixtures. A good recrystallization solvent should dissolve your compound when hot but not when cold.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals rather than an amorphous solid or oil.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can sometimes induce crystallization.
-
Seeding: If you have a small amount of crystalline product from a previous batch, adding a "seed" crystal to the cooled solution can initiate crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating 1,2,4-triazole-3-thiol from the reaction mixture?
A1: The optimal pH for precipitating 1,2,4-triazole-3-thiol is in the acidic range. After the basic cyclization step, the product exists as its sodium salt, which is soluble in water. To precipitate the neutral thiol, the solution should be acidified. While the exact pH is not always specified, acidifying to a pH of around 4-5 with a strong acid like hydrochloric acid is generally effective.[3] It is crucial to add the acid slowly and with cooling to control the exotherm and ensure complete precipitation.
Q2: What are the best recrystallization solvents for 1,2,4-triazole-3-thiol and its derivatives?
A2: For the parent 1,2,4-triazole-3-thiol , hot water is an excellent and commonly used recrystallization solvent.[1] For derivatives, the choice of solvent will depend on the nature of the substituents. Ethanol or aqueous ethanol are often good starting points.[4] The key is to find a solvent in which your compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
Q3: How does temperature affect the cyclization step?
A3: Temperature plays a crucial role in the cyclization of 1-formyl-3-thiosemicarbazide. The reaction requires heating to overcome the activation energy for the intramolecular cyclization and subsequent dehydration. Heating on a steam bath (around 100 °C) is a standard and effective method.[1] Insufficient heating will result in incomplete reaction and a lower yield. However, excessively high temperatures are generally not necessary and could potentially lead to degradation or the formation of side products.
Q4: How can I confirm the identity and purity of my synthesized 1,2,4-triazole-3-thiol?
A4: A combination of analytical techniques should be used to confirm the structure and assess the purity of your product:
-
Melting Point: A sharp melting point close to the literature value (around 220-222 °C for the parent compound) is a good indicator of purity.[1]
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The NMR spectra will show characteristic peaks for the protons and carbons in the triazole ring and any substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and C=S (or S-H) bonds.
-
Mass Spectrometry (MS): MS will provide the molecular weight of your compound, confirming its elemental composition.
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to assess the purity of your product and to monitor the progress of the reaction. A single spot on the TLC plate is a good indication of a pure compound.
Experimental Protocols
Synthesis of 1,2,4-Triazole-3-thiol
This protocol is adapted from a well-established procedure.[1]
Step 1: Preparation of 1-Formyl-3-thiosemicarbazide
-
In a 2 L round-bottomed flask, heat 400 mL of 90% formic acid on a steam bath for 15 minutes.
-
Add 182 g (2 moles) of high-purity thiosemicarbazide to the hot formic acid.
-
Swirl the mixture until the thiosemicarbazide is completely dissolved.
-
Continue heating on the steam bath for 30 minutes. Crystalline 1-formyl-3-thiosemicarbazide will usually begin to separate during this time.
-
Add 600 mL of boiling water to the reaction mixture. The resulting solution will appear milky.
-
Filter the hot solution through a fluted filter paper to remove any insoluble impurities.
-
Allow the filtrate to stand for 1 hour at room temperature, then cool in an ice bath for 2 hours.
-
Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry the solid.
Step 2: Synthesis of 1,2,4-Triazole-3-thiol
-
In a 2 L round-bottomed flask, dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the solution in an ice bath for 30 minutes.
-
Slowly and with stirring, add 150 mL of concentrated hydrochloric acid to the cooled solution. A precipitate of 1,2,4-triazole-3-thiol will form.
-
Cool the reaction mixture in an ice bath for 2 hours to ensure complete precipitation.
-
Collect the product by suction filtration.
Step 3: Purification by Recrystallization
-
Dissolve the crude 1,2,4-triazole-3-thiol in 300 mL of boiling water.
-
Filter the hot solution through a fluted filter paper to remove any insoluble impurities.
-
Cool the filtrate in an ice bath for 1 hour.
-
Collect the purified, crystalline 1,2,4-triazole-3-thiol by suction filtration and air-dry the product.
| Parameter | Recommended Value |
| Step 1: Acylation | |
| Thiosemicarbazide:Formic Acid | 1 : excess (as solvent) |
| Temperature | ~100 °C (Steam Bath) |
| Time | 30 minutes |
| Step 2: Cyclization | |
| 1-Formyl-3-thiosemicarbazide:NaOH | 1 : 1 molar ratio |
| Temperature | ~100 °C (Steam Bath) |
| Time | 1 hour |
| Precipitation | |
| pH | Acidic (e.g., pH 4-5) |
| Temperature | 0-5 °C (Ice Bath) |
| Recrystallization Solvent | Water |
Troubleshooting Workflow
Sources
Technical Support Center: Synthesis of 4,5-Disubstituted-1,2,4-Triazoles
Welcome to the technical support center for the synthesis of 4,5-disubstituted-1,2,4-triazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during these syntheses. Our goal is to equip you with the expertise to optimize your reaction outcomes, ensuring both high yield and purity of your target compounds.
Troubleshooting Guide: From Low Yields to Mysterious Peaks
This section is structured in a question-and-answer format to directly address the most common issues observed during the synthesis of 4,5-disubstituted-1,2,4-triazoles.
Q1: My reaction yield is unexpectedly low. What are the likely causes and how can I improve it?
Low yields are a frequent challenge and can often be attributed to several competing side reactions or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Formation of 1,3,4-Oxadiazole Byproducts: This is one of the most common side reactions, particularly when starting from acylhydrazides. The intermediate N,N'-diacylhydrazine can undergo cyclodehydration to form the thermodynamically stable 1,3,4-oxadiazole instead of the desired 1,2,4-triazole.[1][2]
-
Mechanism Insight: The formation of the oxadiazole is favored under strongly acidic or dehydrating conditions. The oxygen of the acylhydrazide can act as a nucleophile, leading to the five-membered ring with one oxygen and two nitrogen atoms.
-
Troubleshooting Protocol:
-
Control pH: Avoid strongly acidic conditions if possible. If an acid catalyst is necessary, consider using a weaker acid or a buffer system.
-
Choice of Reagents: When using methods like the Pellizzari reaction (condensation of an amide and an acylhydrazide), the reaction conditions are critical. High temperatures can promote the formation of a mixture of triazoles.[3]
-
Microwave Synthesis: Employing microwave irradiation can sometimes favor the triazole pathway by rapidly reaching the desired reaction temperature, potentially minimizing the time for side reactions to occur.[4]
-
-
-
Hydrolysis of Starting Materials or Intermediates: Amidrazones and hydrazides are susceptible to hydrolysis, especially in the presence of water and acid or base catalysts. This decomposition of starting materials will inevitably lead to lower yields of the final product.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Reagent Purity: Use freshly prepared or purified starting materials to avoid introducing water from hygroscopic reagents.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or catalyst activity.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Temperature Optimization: Gradually increase the reaction temperature, monitoring for the formation of byproducts. Some cyclizations require significant thermal energy to proceed efficiently.[4]
-
Catalyst Screening: If using a catalyzed reaction, screen different catalysts and catalyst loadings to find the most effective conditions for your specific substrates.
-
-
Q2: I see an unexpected peak in my NMR and a different mass in my MS. How can I identify the byproduct?
The presence of unexpected signals in your analytical data strongly suggests the formation of side products. The most common culprit is the isomeric 1,3,4-oxadiazole.
Diagnostic Approach:
| Byproduct | Expected ¹H NMR Signals | Expected ¹³C NMR Signals | Expected Mass Spectrum |
| 1,3,4-Oxadiazole | Aromatic protons may be shifted compared to the triazole isomer. | Two distinct signals for the oxadiazole ring carbons, often at a different chemical shift than the triazole ring carbons. | The molecular ion peak will have the same mass as the desired 1,2,4-triazole, as they are isomers. |
| Unreacted Acylhydrazide | Presence of -NHNH₂ protons, typically broad singlets. | Carbonyl carbon signal will be present. | Mass corresponding to the acylhydrazide starting material. |
| Amidrazone Dimer | Complex aromatic region and potentially broadened NH signals. | A higher number of carbon signals than expected for the monomer. | A molecular ion peak corresponding to double the mass of the amidrazone starting material. |
Confirmation Protocol:
-
Isomeric 1,3,4-Oxadiazole Identification:
-
IR Spectroscopy: Look for characteristic C-O-C stretching frequencies for the oxadiazole ring, which will be absent in the 1,2,4-triazole.
-
¹⁵N NMR Spectroscopy: If available, the nitrogen chemical shifts for a triazole and an oxadiazole will be distinct.
-
Reference Synthesis: Synthesize the suspected 1,3,4-oxadiazole through a known route to compare its spectral data with your byproduct.[1]
-
-
Purification and Isolation:
-
Column Chromatography: 1,2,4-triazoles and 1,3,4-oxadiazoles often have different polarities, allowing for separation by column chromatography on silica gel. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for purifying the desired triazole from its isomeric byproduct.
-
Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?
The formation of isomeric products is a common issue in methods like the Einhorn-Brunner reaction when using unsymmetrical starting materials.
Controlling Regioselectivity in the Einhorn-Brunner Reaction:
The Einhorn-Brunner reaction involves the condensation of a diacylamine with a hydrazine.[3][5] If the two acyl groups on the diacylamine are different, a mixture of 1,2,4-triazole isomers can be formed.
-
Mechanism of Regioselectivity: The regiochemical outcome is determined by the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups of the diacylamine. The hydrazine will preferentially attack the more electrophilic carbonyl carbon.[6]
-
Predicting the Major Isomer: The acyl group derived from the stronger carboxylic acid will make the corresponding carbonyl carbon more electrophilic. Consequently, this acyl group will predominantly be at the 3-position of the resulting 1,2,4-triazole.[6]
Troubleshooting Protocol for Regioselectivity:
-
Substrate Design: If possible, design your synthetic route to use a symmetrical diacylamine to avoid the issue of isomer formation altogether.
-
Electronic Tuning: If an unsymmetrical diacylamine must be used, you can influence the regioselectivity by modifying the electronic properties of the acyl groups. Attaching an electron-withdrawing group to one of the acyl moieties will increase the electrophilicity of its carbonyl carbon, directing the hydrazine attack to that position.
-
Reaction Conditions: While the substrate's electronics are the primary driver, systematically varying the acid catalyst and solvent may have a modest effect on the isomeric ratio.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired synthetic pathway to a 4,5-disubstituted-1,2,4-triazole from an amidrazone and a carboxylic acid, and the common side reaction leading to a 1,3,4-oxadiazole.
Caption: Competing pathways in 1,2,4-triazole synthesis.
Frequently Asked Questions (FAQs)
Q: What are the most common starting materials for synthesizing 4,5-disubstituted-1,2,4-triazoles?
A: Common synthetic routes start from amidrazones reacted with carboxylic acids or their derivatives, the condensation of hydrazides with nitriles, the Pellizzari reaction (amides and acylhydrazides), and the Einhorn-Brunner reaction (diacylamines and hydrazines).[3][7] The choice of route often depends on the availability of starting materials and the desired substitution pattern.
Q: Are there any "green" or more environmentally friendly methods for 1,2,4-triazole synthesis?
A: Yes, research is ongoing to develop greener synthetic methodologies. The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption.[4] Additionally, solvent-free reactions or the use of greener solvents like polyethylene glycol (PEG) are being explored.[4]
Q: How can I confirm the final structure and purity of my synthesized 4,5-disubstituted-1,2,4-triazole?
A: A combination of analytical techniques is essential for structural confirmation and purity assessment.
-
NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and identify the number and environment of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Elemental Analysis: To determine the elemental composition of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Q: Can I use thioamides in the synthesis of 1,2,4-triazoles?
A: Yes, the reaction of thioamides with hydrazides is a viable method for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. This approach can sometimes offer milder reaction conditions compared to traditional methods.[8]
References
-
Song, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 964235. Available at: [Link]
-
El-Sayed, M. A., et al. (2023). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Archiv der Pharmazie, 356(10), e2300345. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. Available at: [Link]
-
ISRES Publishing. (2022). A review on the synthesis of 1,2,4 triazole compounds. Chemistry of Heterocyclic Compounds, 58(4), 235-255. Available at: [Link]
-
Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-21. Available at: [Link]
-
El-Malah, A. A., et al. (2021). Synthesis and Screening of New[4][7][9]Oxadiazole,[1][4][7]Triazole, and[1][4][7]Triazolo[4,3-b][1][4][7]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 332. Available at: [Link]
-
Modzelewska-Banachiewicz, B., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(20), 6888. Available at: [Link]
-
Saczewski, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(22), 5267. Available at: [Link]
-
Wikipedia. (n.d.). Einhorn–Brunner reaction. Retrieved from [Link]
-
Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. Available at: [Link]
-
Rocha, D. H. A., et al. (2019). Synthesis of 4,5-disubstituted-1H-1,2,3-triazoles. Monatshefte für Chemie - Chemical Monthly, 150, 1457-1464. Available at: [Link]
-
Nas, A., et al. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Turkish Journal of Chemistry, 43(1), 229-238. Available at: [Link]
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- 1. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Triazole Cyclization
Welcome to the Technical Support Center for the optimization of triazole cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges in both Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) Azide-Alkyne Cycloadditions, ensuring robust, reproducible, and high-yielding syntheses.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the rationale behind them.
Issue 1: Low or No Product Yield
Question: My CuAAC "click" reaction is giving a very low yield, or in the worst case, no triazole product at all. What are the likely causes and how can I rectify this?
Answer: Low or no yield in a CuAAC reaction is a common but solvable issue, often pointing to problems with the catalytic system. The active catalyst is the Copper(I) ion (Cu⁺), which is notoriously unstable.[1]
Causality & Resolution:
-
Oxidation of Copper(I) Catalyst: The most frequent culprit is the oxidation of the active Cu(I) to the inactive Cu(II) species by atmospheric oxygen.[1][2]
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). While rigorous deoxygenation is not always necessary for robust reactions, it is the first and most critical parameter to check when troubleshooting. For sensitive substrates, sparging your solvents with an inert gas prior to use is recommended.
-
Pro-Tip: The use of a reducing agent, most commonly sodium ascorbate, is standard practice to continuously regenerate the Cu(I) catalyst from any Cu(II) that forms.[1][3][4] Ensure you are using a fresh solution of sodium ascorbate, as it can degrade over time. A slight excess is often beneficial.[3]
-
-
Purity of Starting Materials: Impurities in your azide or alkyne starting materials can chelate the copper catalyst, rendering it inactive.
-
Solution: Confirm the purity of your substrates using techniques like NMR or LC-MS. If necessary, purify them before setting up the reaction.
-
-
Inappropriate Solvent Choice: The choice of solvent can significantly impact reaction rates.
-
Solution: While CuAAC reactions are known to work in a variety of solvents, including aqueous mixtures, polar aprotic solvents like DMSO and DMF, or mixtures of t-butanol and water are often effective.[3][5] For substrates with poor solubility, solvent optimization is key. Water has been shown to accelerate the rate of CuAAC in some cases.[3]
-
-
Insufficient Catalyst Loading: While "click chemistry" is highly efficient, there is a minimum catalyst loading required.
-
Solution: While catalyst loading can be as low as 0.1 mol%, a typical starting point is 1-5 mol% of the copper source. If you suspect catalyst deactivation, a slightly higher loading might be necessary.
-
Question: My RuAAC reaction for synthesizing a 1,5-disubstituted triazole is sluggish and results in a poor yield. What should I consider?
Answer: Low yields in RuAAC reactions often stem from catalyst activity, substrate reactivity, or reaction conditions that are not optimal for this specific catalytic cycle.
Causality & Resolution:
-
Catalyst Choice and Activity: Not all ruthenium complexes are equally effective. The most common and effective catalysts are pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ or [Cp*RuCl]₄.[6][7][8][9][10][11]
-
Solution: Ensure you are using a suitable Ru(II) catalyst. If you are using an older stock of catalyst, its activity may be compromised. Consider purchasing a fresh batch or synthesizing it anew.
-
-
Substrate Steric Hindrance: Tertiary azides are known to be significantly less reactive in RuAAC reactions compared to primary and secondary azides.[6][8][9][11]
-
Solution: If you are working with a sterically hindered substrate, you may need to increase the reaction temperature or prolong the reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal endpoint.
-
-
Solvent and Temperature: The choice of solvent can be critical for RuAAC reactions.
-
Solution: Non-polar solvents are often preferred for RuAAC. However, for certain substrates, polar aprotic solvents like DMF may be necessary, sometimes in combination with microwave irradiation to drive the reaction to completion.[10][12] Optimization of the reaction temperature is also vital; some RuAAC reactions proceed efficiently at room temperature, while others require heating.[6]
-
Issue 2: Formation of Side Products
Question: I am observing significant amounts of a side product that appears to be the homocoupling of my terminal alkyne (a Glaser coupling product) in my CuAAC reaction. How can I suppress this?
Answer: The formation of a diyne byproduct is a classic sign of oxidative homocoupling, which competes with the desired cycloaddition. This occurs when two alkyne molecules react with each other in the presence of oxygen and a copper catalyst.
Causality & Resolution:
-
Presence of Oxygen: As with catalyst deactivation, the presence of oxygen is a primary driver for this side reaction.[4]
-
Solution: The most effective way to prevent alkyne homocoupling is to rigorously exclude oxygen from your reaction. This can be achieved by working under an inert atmosphere and using deoxygenated solvents.
-
-
Insufficient Reducing Agent: Sodium ascorbate not only regenerates the Cu(I) catalyst but also helps to suppress oxidative side reactions.
-
Solution: Ensure you have an adequate amount of sodium ascorbate in your reaction mixture. A slight excess relative to the copper catalyst is recommended.[4]
-
-
Use of Ligands: Certain ligands can stabilize the copper(I) catalyst and favor the cycloaddition pathway over homocoupling.
Question: My reaction is producing a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. How can I improve the regioselectivity?
Answer: The hallmark of catalyzed azide-alkyne cycloadditions is their high regioselectivity. The formation of a mixture of isomers suggests that either the catalyzed reaction is not proceeding efficiently, or a competing uncatalyzed thermal reaction is occurring.
Causality & Resolution:
-
Inefficient Catalysis (for CuAAC): If you are aiming for the 1,4-isomer with a CuAAC reaction but are seeing the 1,5-isomer, it could be due to an inactive copper catalyst and a competing thermal Huisgen cycloaddition, which is known to produce mixtures of regioisomers.[3][15]
-
Solution: Revisit the troubleshooting steps for low yield in CuAAC reactions. Ensure your catalyst is active and the reaction conditions are optimized to favor the catalyzed pathway.
-
-
High Reaction Temperatures: The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires elevated temperatures.[3] If your reaction is being run at a high temperature, you may be promoting the non-regioselective thermal pathway.
-
Solution: Whenever possible, run CuAAC reactions at or near room temperature. For RuAAC, which sometimes requires heat, be aware that a background thermal reaction is possible, although the catalyzed pathway is generally much faster.
-
-
Incorrect Catalyst for Desired Isomer: This may seem obvious, but it is a critical point. Copper(I) catalysts exclusively yield 1,4-disubstituted triazoles, while ruthenium(II) catalysts selectively produce 1,5-disubstituted triazoles.[3][15]
Issue 3: Purification Challenges
Question: I have successfully formed my triazole product, but I am struggling to remove the residual metal catalyst. What are the best practices for purification?
Answer: Removing metal catalysts, particularly copper, is a common challenge in the purification of triazoles, especially for applications in drug discovery and materials science where metal contamination is a concern.
Causality & Resolution:
-
Complexation of Metal with Product: The triazole product itself can act as a ligand and chelate the metal catalyst, making its removal by simple filtration or extraction difficult.
-
Solution 1: Column Chromatography: The most common method for purifying triazoles is silica gel column chromatography.[17] A gradient elution, often with ethyl acetate and hexanes, is typically effective.
-
Solution 2: Acid-Base Extraction: For basic triazoles, an acid-base extraction can be an effective purification strategy. The crude mixture is dissolved in an organic solvent and washed with an aqueous acid solution (e.g., 1M HCl) to protonate the triazole and extract it into the aqueous phase, leaving non-basic impurities behind. The aqueous layer is then neutralized with a base to precipitate the purified triazole.[18]
-
Solution 3: Metal Scavengers: For applications requiring very low metal content, consider using metal scavengers. These are solid-supported ligands (e.g., silica-bound thiols or amines) that selectively bind to the metal, allowing it to be removed by filtration.
-
Solution 4: Recrystallization: If your triazole product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure, crystalline product.[19]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about the fundamentals of triazole cyclization reactions.
Q1: What is the mechanistic difference between CuAAC and RuAAC that leads to different regioisomers?
A1: The differing regioselectivity is a direct result of their distinct reaction mechanisms.
-
CuAAC (1,4-isomer): The reaction is believed to proceed through the formation of a copper acetylide intermediate. The azide then coordinates to the copper, and a six-membered copper metallacycle intermediate is formed, which then rearranges to the 1,4-disubstituted triazole product.[3][20][21]
-
RuAAC (1,5-isomer): The ruthenium-catalyzed mechanism involves the oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate. This is followed by reductive elimination to yield the 1,5-disubstituted triazole.[6][7][8] The initial C-N bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[7][8]
Q2: Can I use internal alkynes in these reactions?
A2: It depends on the catalyst. The CuAAC reaction is generally limited to terminal alkynes.[10] In contrast, the RuAAC reaction is more versatile and can be used with both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles.[6][7][8][9][11]
Q3: How do I choose the best solvent for my reaction?
A3: Solvent choice depends on the specific reaction (CuAAC vs. RuAAC) and the solubility of your substrates.
-
For CuAAC: A wide range of solvents are compatible, including water, t-butanol/water mixtures, DMF, and DMSO.[3] The reaction is often accelerated in water.[3]
-
For RuAAC: Non-polar solvents are often effective, but polar aprotic solvents like DMF can also be used, particularly for less reactive substrates, sometimes requiring higher temperatures.[10][12] It's always best to start with conditions reported for similar substrates in the literature and then optimize if necessary.
Q4: What is the role of ligands in CuAAC reactions?
A4: Ligands play a crucial role in stabilizing the active Cu(I) oxidation state, preventing both oxidation to Cu(II) and disproportionation.[14] They can also increase the reaction rate and help to prevent the formation of insoluble copper acetylide polymers. Tertiary amine and triazole-based ligands are commonly used to accelerate the reaction and improve its overall efficiency.[4][13]
Q5: Are there alternatives to the standard Cu(II) salt and sodium ascorbate for generating Cu(I)?
A5: Yes, several methods can be used to generate the active Cu(I) catalyst in situ.
-
Direct use of Cu(I) salts: Salts like CuI, CuBr, or CuOTf can be used directly, although they can be less stable to air.[16]
-
Disproportionation: A Cu(II) salt in the presence of metallic copper wire can be used to generate Cu(I).[3]
-
Heterogeneous Catalysts: To simplify purification, heterogeneous catalysts, such as copper on charcoal, have been developed. These can often be removed by simple filtration.[17]
Section 3: Data and Protocols
Table 1: Recommended Reaction Conditions for Triazole Synthesis
| Parameter | CuAAC (1,4-isomer) | RuAAC (1,5-isomer) |
| Catalyst Source | CuSO₄·5H₂O, CuI, Cu(OAc)₂ | CpRuCl(PPh₃)₂, [CpRuCl]₄ |
| Catalyst Loading | 1-5 mol% | 1-5 mol% |
| Reducing Agent | Sodium Ascorbate (5-10 mol%) | Not typically required |
| Ligand (optional) | TBTA, other triazole derivatives | Not typically required |
| Typical Solvents | t-BuOH/H₂O, DMF, DMSO, H₂O | Dichloromethane, Toluene, DMF |
| Temperature | Room Temperature | Room Temperature to 110 °C |
| Alkyne Scope | Terminal Alkynes | Terminal and Internal Alkynes |
Experimental Protocol: General Procedure for CuAAC Synthesis of a 1,4-Disubstituted Triazole
-
To a vial, add the alkyne (1.0 equiv), the azide (1.0-1.2 equiv), and a suitable solvent (e.g., a 1:1 mixture of t-butanol and water) to achieve a concentration of approximately 0.1 M.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv.) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv.) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change is often observed.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Protocol: General Procedure for RuAAC Synthesis of a 1,5-Disubstituted Triazole
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.02-0.05 equiv.).
-
Add the alkyne (1.0 equiv), the azide (1.2 equiv), and an anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a concentration of 0.1-0.5 M.
-
Stir the reaction mixture at the designated temperature (this can range from room temperature to reflux, depending on the substrates).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and concentrate the mixture under reduced pressure.
-
The crude product can then be purified by silica gel column chromatography.
Section 4: Visualizing the Chemistry
Diagram 1: Catalytic Cycles of Azide-Alkyne Cycloaddition
Caption: A logical workflow for troubleshooting low-yield triazole cyclization reactions.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Retrieved from [Link]
-
(PDF) General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Retrieved from [Link]
-
PubMed. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-30. Retrieved from [Link]
-
ResearchGate. (2025). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism | Request PDF. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 1,5‐disubstituted 1,2,3‐triazoles[a] ([a] Under the optimized conditions for 2 h. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex. Retrieved from [Link]
-
PubMed. (n.d.). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Retrieved from [Link]
-
PMC - NIH. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 . Synthesis of 1,5-disubstituted 1,2,3-triazoles 3a-n. Retrieved from [Link]
-
NIH. (n.d.). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Retrieved from [Link]
-
Chemical Reviews. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Retrieved from [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
- Google Patents. (n.d.). EP0075459B1 - Process for making triazoles.
-
ResearchGate. (n.d.). The effects of solvent and base on yields of triazole-thiols 2a-b. Retrieved from [Link]
-
Justia Patents. (n.d.). Purification of triazoles. Retrieved from [Link]
-
PMC - NIH. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
PMC - NIH. (n.d.). Bioorthogonal Azide–Thioalkyne Cycloaddition Catalyzed by Photoactivatable Ruthenium(II) Complexes. Retrieved from [Link]
-
Organic Letters. (n.d.). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Retrieved from [Link]
-
PMC - NIH. (n.d.). A practical flow synthesis of 1,2,3-triazoles. Retrieved from [Link]
-
Organic Letters. (2026). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the click reaction conditions a. Retrieved from [Link]
-
ACS Catalysis. (2022). Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst. Retrieved from [Link]
-
NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Retrieved from [Link]
-
Chemical Reviews. (2025). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of click chemistry. Retrieved from [Link]
-
YouTube. (2021). Unbelievable Challenges in Triazole Synthesis!. Retrieved from [Link]
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Technical Support Center: A Guide to the Synthesis of 1,2,4-Triazole-3-thiol
Welcome to the technical support center for the preparation of 1,2,4-triazole-3-thiol. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. 1,2,4-triazole derivatives are cornerstones in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The successful and reproducible synthesis of the 1,2,4-triazole-3-thiol core is a critical first step in developing novel therapeutics.
This document moves beyond a simple recitation of steps. It is structured as a series of frequently asked questions (FAQs) that address common and nuanced challenges encountered in the lab. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your synthesis is efficient, high-yielding, and reproducible.
Safety First: Essential Precautions
Before beginning any synthesis, a thorough review of the Safety Data Sheets (SDS) for all reagents is mandatory.
-
Thiocarbohydrazide/Thiosemicarbazide: These reagents are highly toxic if swallowed or inhaled.[3][4][5] Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[3][4][6] Avoid creating dust.[3]
-
Formic Acid: This is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[7] It is also toxic if inhaled.[7] All work should be conducted in a fume hood.
-
Sodium Hydroxide & Hydrochloric Acid: These are strong bases and acids, respectively, and are highly corrosive. Handle with care to avoid contact with skin and eyes.
General Synthetic Workflow
The most common and reliable method for preparing 1,2,4-triazole-3-thiol involves a two-step process: the acylation of a thiosemicarbazide with formic acid to form an intermediate, followed by a base-catalyzed intramolecular cyclization.[8][9]
Caption: General two-step synthesis of 1,2,4-triazole-3-thiol.
Troubleshooting Guide & FAQs
Part A: Starting Materials & Reaction Setup
Question 1: My thiosemicarbazide is off-color (yellow or pink) and/or has a strong odor. Can I still use it?
Answer: It is highly inadvisable. Thiosemicarbazide and its derivatives can decompose over time, especially with exposure to air and light.
-
Plausible Causes:
-
Oxidation: The sulfur atom can be oxidized, leading to disulfide formation or other degradation products.
-
Hydrolysis: Reaction with atmospheric moisture.
-
-
Recommended Solutions:
-
Use High-Purity Reagents: Always start with fresh, colorless thiosemicarbazide for best results.[8]
-
Recrystallization (If Necessary): If fresh reagent is unavailable, you can attempt to recrystallize the thiosemicarbazide from hot water or ethanol. However, this may not remove all impurities and can be inefficient.
-
-
Scientific Rationale: Impurities in the starting material can interfere with the reaction, leading to the formation of side products, lower yields, and difficult purifications. The cyclization step is particularly sensitive to the purity of the acyl intermediate.
Part B: Acylation Reaction (Formation of 1-Formyl-3-thiosemicarbazide)
Question 2: After heating thiosemicarbazide in formic acid, I'm getting a low yield of the 1-formyl-3-thiosemicarbazide intermediate, or nothing crystallizes out.
Answer: This is a common issue often related to reaction conditions or work-up procedure.
-
Plausible Causes:
-
Incomplete Reaction: Insufficient heating time or temperature.
-
Excessive Water: Using formic acid with a low concentration (e.g., <85%) can hinder the reaction equilibrium. The procedure from Organic Syntheses specifies 90% formic acid.[8]
-
Solubility Issues During Work-up: The intermediate has some solubility in water. If too much water is added or the cooling is insufficient, the product will remain in solution.
-
-
Recommended Solutions & Causality:
-
Verify Formic Acid Concentration: Use a high concentration of formic acid (90-98%). This acts as both a reagent and a solvent, driving the acylation forward.
-
Ensure Adequate Heating: Heat the mixture on a steam bath for the recommended time (e.g., 30-60 minutes) to ensure the reaction goes to completion.[8]
-
Optimize Crystallization:
-
After the initial reaction, add boiling water to dissolve the product, then filter hot to remove any insoluble impurities.[8]
-
Allow the filtrate to cool slowly to room temperature first to encourage the formation of larger crystals, then transfer to an ice bath for at least 2 hours to maximize precipitation.[8]
-
-
-
Verification: The intermediate should be a crystalline solid with a distinct melting point (approx. 177–178 °C with decomposition).[8] You can run a TLC to check for the disappearance of the starting material.
Part C: Cyclization to 1,2,4-Triazole-3-thiol
Question 3: After adding base and heating, the subsequent acidification with HCl does not produce a precipitate. Where is my product?
Answer: This indicates a problem with either the cyclization step or the final precipitation.
-
Plausible Causes:
-
Incomplete Cyclization: The conversion of the acyl intermediate to the triazole salt did not complete. This can be due to insufficient base, time, or temperature.
-
Incorrect pH: The final pH after acidification is not low enough. The 1,2,4-triazole-3-thiol is amphoteric; it is soluble in both strong base (as the thiolate salt) and strong acid (as the protonated triazole). The isoelectric point, where it is least soluble, is around pH 4.[10]
-
Formation of Soluble Side Products: In some cases, alternative reaction pathways could lead to more water-soluble byproducts.
-
-
Troubleshooting Workflow:
Caption: Decision workflow for failed product precipitation.
-
Recommended Solutions:
-
Verify pH: Use pH paper or a calibrated pH meter to check the pH of the solution. Carefully adjust to pH 3-5 using dilute HCl or NaOH. Avoid overshooting.
-
Ensure Complete Cyclization: Use the correct stoichiometry of base (e.g., 1.5 moles of NaOH per 1.5 moles of intermediate).[8] Ensure the mixture is heated sufficiently (e.g., 1 hour on a steam bath) to form the sodium salt of the triazole.[8]
-
Maximize Precipitation: Ensure the solution is thoroughly chilled in an ice bath for an extended period. If the product concentration is very low, you may need to concentrate the solution under reduced pressure before cooling.
-
Part D: Purification
Question 4: My final product is an off-white or yellowish powder, and the melting point is broad and lower than expected (literature: ~220-222 °C).
Answer: This is a clear sign of impurities. The most common purification method is recrystallization.
-
Plausible Causes:
-
Trapped Starting Materials: Unreacted acyl intermediate.
-
Side Products: Formation of isomers or degradation products.
-
Inorganic Salts: Residual NaCl from the neutralization step.
-
-
Recommended Solutions:
-
Recrystallization from Water: 1,2,4-triazole-3-thiol can be effectively purified by recrystallization from boiling water.[8] It is soluble in hot water and much less soluble in cold water.
-
Protocol: Dissolve the crude product in a minimal amount of boiling water. If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution through a fluted filter paper to remove colored impurities.[11] Allow the filtrate to cool slowly, then place in an ice bath to maximize crystal formation. Collect the purified crystals by suction filtration.
-
-
Solvent Selection: If water is not effective, other polar solvents like ethanol can be used. Low recovery during recrystallization is often due to using too much solvent or choosing a solvent in which the compound is too soluble.[12]
-
-
Verification: A successfully purified product will be a white or off-white crystalline solid with a sharp melting point in the expected range (220–222 °C).[8]
| Parameter | Crude Product | Purified Product | Reference |
| Appearance | Off-white to yellow powder | White/off-white crystals | [8] |
| Melting Point | Broad, < 215 °C | Sharp, 220-222 °C | [8] |
| TLC | Multiple spots | Single spot | N/A |
Part E: Characterization
Question 5: How can I be certain that I have synthesized 1,2,4-triazole-3-thiol and not the isomeric 1,3,4-thiadiazol-2-amine?
Answer: This is an excellent and critical question, as the formation of the 1,3,4-thiadiazole isomer is a known competitive pathway, especially under different reaction conditions (e.g., using polyphosphate ester).[13][14] Spectroscopic methods are essential for confirmation.
-
Key Spectroscopic Differences:
-
¹H NMR: The chemical shifts of the ring protons and the labile N-H/S-H protons are distinct. In the ¹H NMR spectrum of 1,2,4-triazole-3-thione, the characteristic proton signals for the NH group are in the range of 13–14 ppm.[15] A comparison of the spectra clearly shows a significant difference in the chemical shift regions for the protons of the triazole and thiadiazole rings.[14]
-
¹³C NMR: The chemical shift of the carbon atom between the two nitrogens (C5 in triazole) is different from the carbon attached to the sulfur and two nitrogens (C2 in thiadiazole). Most importantly, the thione carbon (C=S) in the triazole gives a characteristic signal around 169 ppm.[15][16]
-
IR Spectroscopy: The key is to look for the C=S stretching band. In the triazole-thione tautomer, a strong N-C=S stretching band appears in the region of 1250–1340 cm⁻¹, which is absent in the thiadiazole isomer.[15][16]
-
-
Thione-Thiol Tautomerism: It is important to note that 1,2,4-triazole-3-thiol exists in a tautomeric equilibrium with 1,2,4-triazole-3-thione. In the solid state and in most solutions, the thione form is predominant.[16] The thiol (S-H) form has a characteristic SH absorption band in the IR spectrum around 2550-2700 cm⁻¹, which is usually weak or absent.[16]
Detailed Experimental Protocol
This protocol is adapted from the robust and well-vetted procedure published in Organic Syntheses.[8]
Part A: 1-Formyl-3-thiosemicarbazide
-
In a 2 L round-bottomed flask, gently heat 400 mL of 90% formic acid on a steam bath for 15 minutes.
-
Add 182 g (2 moles) of colorless thiosemicarbazide to the warm acid. Swirl the flask until all the solid dissolves.
-
Continue heating on the steam bath for 30 minutes. A crystalline precipitate of the intermediate should form during this time.
-
Add 600 mL of boiling water to the mixture. The resulting milky solution should be filtered while hot through a fluted filter paper.
-
Allow the filtrate to stand for 1 hour at room temperature, then cool in an ice bath for 2 hours.
-
Collect the white, crystalline 1-formyl-3-thiosemicarbazide by suction filtration and air-dry overnight. (Expected yield: 170–192 g, 71–81%; m.p. 177–178 °C).
Part B: 1,2,4-Triazole-3(5)-thiol
-
In a 2 L round-bottomed flask, dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the solution for 30 minutes in an ice bath.
-
Carefully and slowly, add 150 mL of concentrated hydrochloric acid to the cold solution to precipitate the product.
-
Cool the reaction mixture in an ice bath for 2 hours to ensure complete precipitation.
-
Collect the crude thiol by suction filtration.
-
Purification: Transfer the crude solid to a beaker and add 300 mL of water. Heat to boiling to dissolve the thiol and filter the hot solution through a fluted filter paper.
-
Cool the filtrate in an ice bath for 1 hour. Collect the purified, white 1,2,4-triazole-3-thiol by suction filtration and air-dry overnight. (Expected yield: 108–123 g, 72–81%; m.p. 220–222 °C).
References
-
Ainsworth, C. (1957). 1,2,4-TRIAZOLE-3(5)-THIOL. Organic Syntheses, 37, 88. doi:10.15227/orgsyn.037.0088. Available from: [Link]
-
Tavman, A., Akkaya, R., & Koysal, Y. (2015). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. SPECTROSCOPY LETTERS, 48(10), 739-745. Available from: [Link]
-
Alyahyaoy, A., Al-Azawi, A., & Hussein, F. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. International Journal of Green Pharmacy, 13(3). Available from: [Link]
-
Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. Available from: [Link]
-
Al-Gawargy, F. I. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(11), 1258-1267. Available from: [Link]
-
Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed, Molecules. 2025 Nov 16;30(22):4422. Available from: [Link]
-
Tretyakov, B. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Semantic Scholar. Available from: [Link]
-
Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available from: [Link]
-
Tretyakov, B. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available from: [Link]
-
Osman, M. A., et al. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research, 26(2), 171-174. Available from: [Link]
-
Frolova, Y. S., & Kaplaushenko, A. H. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice, 17(2). Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 23(3), 610. Available from: [Link]
-
Gümüş, F., et al. (2015). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 20(12), 21874-21888. Available from: [Link]
-
Tretyakov, B. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH. Available from: [Link]
-
Kochikyan, T. V., et al. (2010). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry, 46(4), 551-555. Available from: [Link]
-
ISRES Publishing. (2023). synthesis of 1,2,4 triazole compounds. ISRES. Available from: [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 997327. Available from: [Link]
-
Shawali, A. S., et al. (2013). Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. ResearchGate. Available from: [Link]
-
Belskaya, N. P., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. THIOCARBAZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. ijsr.net [ijsr.net]
Technical Support Center: Purification of Allyl-Substituted Triazoles
Welcome to the technical support guide for the purification of allyl-substituted triazoles. As a Senior Application Scientist, I understand that synthesizing these versatile compounds is often only half the battle; achieving high purity is critical for their application in drug discovery, materials science, and bioconjugation. Allyl-substituted triazoles, frequently synthesized via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," present a unique set of purification challenges, from residual catalyst contamination to the separation of closely related side products.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols drawn from field-proven experience and established chemical principles. Our goal is to provide you not just with steps to follow, but with the causal understanding needed to adapt and troubleshoot your specific experimental context.
Section 1: Troubleshooting Catalyst-Related Impurities
The vibrant blue or green hue in a crude triazole product is an unmistakable sign of copper contamination, the most common purification issue in CuAAC reactions. This section addresses how to effectively remove it.
Q1: My crude product is blue/green after a CuAAC reaction. Why is simple washing ineffective, and what is the definitive protocol for removing residual copper?
A1: The Challenge of Copper Chelation
The persistence of copper is due to the strong coordination between copper ions (primarily Cu(II) formed from oxidation of the Cu(I) catalyst) and the lone pair electrons on the nitrogen atoms of the triazole ring.[3] This chelation makes the copper salt less likely to partition into an aqueous phase during a standard workup. Simply washing with water is often insufficient.
The Solution: Chelation-Assisted Extraction
The most reliable method is to wash the organic solution of your product with an aqueous solution of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA). EDTA forms a highly stable, water-soluble complex with copper ions, effectively pulling them from the organic phase.
Troubleshooting & Optimization Protocol: Copper Removal
-
Reaction Quench & Dissolution: After the reaction is complete, quench as appropriate and remove the reaction solvent under reduced pressure. Dissolve the crude residue in an organic solvent in which your product is highly soluble but has limited miscibility with water (e.g., ethyl acetate, dichloromethane).
-
Chelating Wash: Transfer the organic solution to a separatory funnel. Wash the solution 2-3 times with a 0.1 M aqueous solution of EDTA disodium salt. The blue/green color should transfer to the aqueous layer.
-
Expert Insight: If the contamination is severe, an aqueous ammonia solution can also be used. Ammonia forms a deep blue tetramminecopper(II) complex, which is highly water-soluble. However, be mindful of the basicity and potential for side reactions with sensitive functional groups.
-
-
Brine Wash & Drying: Wash the organic layer with brine to remove residual water and EDTA. Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Validation: The absence of color is a strong qualitative indicator of success. For applications requiring stringent purity (e.g., drug development), residual copper can be quantified using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[3]
Section 2: Managing Reaction-Specific Impurities and Side Products
Beyond the catalyst, the reaction mechanism itself can lead to impurities that are structurally similar to the desired product, complicating purification.
Q2: My main impurity is the protonated, non-allylated 1,4-disubstituted triazole. What causes this, and how can I minimize its formation?
A2: The Competing Protonation Pathway
This common byproduct arises when the 5-copper(I) triazole intermediate, formed after the initial cycloaddition, is protonated by a proton source in the reaction mixture before it can be trapped by the allyl electrophile (e.g., allyl iodide or bromide).[2][4] This is especially prevalent if the activity of the allyl halide is low or if there are adventitious proton sources.
Minimizing Protonation Byproduct Formation:
-
Choice of Base and Solvent: Using a strong, non-nucleophilic base like LiOtBu or NaNH₂ can facilitate the final allylation step more effectively than weaker bases.[5] Anhydrous THF has been shown to be an excellent solvent for suppressing this side reaction compared to others like Et₂O.[4]
-
Reagent Stoichiometry: Ensure a slight excess of the allyl halide is used to favor the trapping of the copper-triazole intermediate.[2]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry to minimize proton sources.
Below is a diagram illustrating the critical branching point in the reaction mechanism.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. One-pot three component synthesis of 5-allyl-1,2,3-triazoles using copper( i ) acetylides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12889D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]
Technical Support Center: Enhancing the Solubility of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. Given the novelty of this specific molecule, this document provides a foundational framework for systematically approaching and overcoming solubility issues based on the known characteristics of 1,2,4-triazole-3-thiol derivatives.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the likely causes of poor solubility for this compound?
A1: The poor aqueous solubility of this compound likely stems from a combination of its molecular structure. The presence of the non-polar allyl and cyclopentyl groups contributes to its hydrophobic nature. While the 1,2,4-triazole ring itself offers some polarity, the overall lipophilicity is expected to be high, leading to limited solubility in aqueous media.[1][2][3]
Q2: How does the thiol group influence the solubility of the compound?
A2: The thiol group (-SH) is a weakly acidic functional group. This means that at a pH above its pKa, the thiol group will deprotonate to form a thiolate anion (-S⁻). This ionization significantly increases the polarity of the molecule, which in turn is expected to enhance its aqueous solubility. Therefore, pH is a critical parameter to consider when working with this compound.
Q3: Can the thione tautomer of this compound affect its solubility?
A3: Yes, 1,2,4-triazole-3-thiol compounds can exist in a tautomeric equilibrium with their thione form. The thione form is generally less polar than the thiol form, and a shift in the equilibrium towards the thione tautomer could decrease aqueous solubility. The position of this equilibrium can be influenced by the solvent system and pH. Spectroscopic analysis (such as ¹H-NMR) can help in identifying the dominant tautomeric form in a given solution.[4]
Q4: What initial steps should I take to assess the solubility of a new batch of this compound?
A4: A systematic approach is crucial. Start by performing a simple kinetic solubility assessment in your primary aqueous buffer. If solubility is low, proceed with a thermodynamic solubility assessment at various pH values to understand the impact of ionization. This initial data will guide your selection of an appropriate solubilization strategy.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides and step-by-step protocols to address solubility challenges with this compound.
Guide 1: pH-Dependent Solubility Enhancement
The ionizable thiol group is the key to manipulating the solubility of this compound. By adjusting the pH of the solution, we can control the ionization state of the molecule and, consequently, its solubility.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.
You should observe a significant increase in solubility as the pH of the solution surpasses the pKa of the thiol group. This is due to the deprotonation of the thiol to the more polar thiolate anion.
Guide 2: Utilizing Co-solvents for Improved Solubility
For applications where pH modification is not feasible, the use of co-solvents can be an effective strategy. Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (PEG 300, PEG 400)
-
Dimethyl Sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Stock Solution: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent (e.g., DMSO).
-
Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing increasing concentrations of the chosen co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Solubility Measurement: Add a small aliquot of the stock solution to each co-solvent mixture and observe for precipitation. Alternatively, perform a thermodynamic solubility measurement as described in Guide 1 for each co-solvent concentration.
-
Data Analysis: Plot the solubility against the co-solvent concentration.
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None | 0 | (Baseline) |
| Ethanol | 10 | (To be determined) |
| Ethanol | 20 | (To be determined) |
| PEG 400 | 10 | (To be determined) |
| PEG 400 | 20 | (To be determined) |
Guide 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their apparent aqueous solubility.
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Cyclodextrin Solutions: Prepare aqueous solutions of the different cyclodextrins at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Equilibration: Add an excess of the compound to each cyclodextrin solution and equilibrate as described previously.
-
Quantification: Measure the concentration of the dissolved compound in the clear supernatant.
-
Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin to generate a phase solubility diagram.
Caption: Encapsulation of the hydrophobic compound by a cyclodextrin to form a soluble inclusion complex.
Part 3: Advanced Troubleshooting & Workflow
If the basic strategies outlined above do not yield the desired solubility, a more advanced approach may be necessary. This often involves combining different techniques or considering more sophisticated formulation strategies.
Workflow for Systematic Solubility Enhancement
Sources
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Studies of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by its key structural features: the 1,2,4-triazole ring, the thiol group, and the allyl group. The 1,2,4-triazole ring itself is generally stable.[1] However, the thiol (-SH) group is susceptible to oxidation, and its stability can be pH-dependent.[2] The allyl group may also be subject to reactions such as oxidation or isomerization under certain conditions. Therefore, key factors to consider are:
-
pH of the solution: The thiol group's reactivity can change with pH.
-
Presence of oxidizing agents: The thiol group can be readily oxidized to form disulfides, sulfoxides, or sulfonic acids.[3]
-
Exposure to light (photostability): UV or visible light can induce degradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[4]
-
Presence of metals: Metal ions can catalyze oxidation of the thiol group.
Q2: What is the expected tautomeric form of this compound?
A2: this compound can exist in a tautomeric equilibrium between the thiol (-SH) form and the thione (C=S) form. For many 3-mercapto-1,2,4-triazoles, the thione form is predominant.[5] It is crucial to be aware of this tautomerism as it can influence the compound's chemical reactivity, polarity, and spectroscopic properties.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to oxygen and moisture. For solutions, storage at low temperatures (-20°C or -80°C) is advisable, and the use of de-gassed solvents can help prevent oxidation.
Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the quantitative analysis of triazole compounds and their degradation products due to their high sensitivity and selectivity.[6] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is invaluable for the identification of unknown degradants.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Q: I am observing a rapid decrease in the peak area of my compound in my HPLC analysis shortly after dissolving it. What could be the cause and how can I prevent it?
A: This is a common issue, often related to the oxidative instability of the thiol group.
Causality: The thiol group is highly susceptible to oxidation, which can be catalyzed by dissolved oxygen in the solvent, trace metal impurities, or exposure to light. This can lead to the formation of disulfide dimers or further oxidation products.
Troubleshooting Steps:
-
Solvent De-gassing: Before preparing your solutions, de-gas the solvent by sparging with an inert gas like nitrogen or argon, or by using a sonication bath. This will remove dissolved oxygen.
-
Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution to inhibit oxidative degradation.
-
Work in an Inert Atmosphere: If possible, prepare your samples in a glove box under an inert atmosphere.
-
Chelating Agents: To mitigate catalysis by metal ions, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer or solution.
-
pH Control: The rate of thiol oxidation can be pH-dependent. Evaluate the stability of your compound in buffers of different pH values (e.g., pH 3, 5, 7, 9) to determine the optimal pH for stability.
-
Light Protection: Prepare and store your solutions in amber vials or protect them from light by wrapping them in aluminum foil.
Issue 2: Appearance of Multiple Unknown Peaks in the Chromatogram During Forced Degradation Studies
Q: During my forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress), I am seeing several new, unidentified peaks in my chromatogram. How do I identify these degradants?
A: The appearance of new peaks is the expected outcome of forced degradation studies. The goal is to identify these degradation products to understand the degradation pathways.
Causality: Under stress conditions, this compound can degrade through various pathways, including hydrolysis of the triazole ring (though less likely), oxidation of the thiol and allyl groups, and photodegradation.
Identification Workflow:
-
LC-MS/MS Analysis: The most powerful tool for identifying unknown degradants is Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (MS/MS).
-
LC-MS: Will provide the molecular weight of the degradation products.
-
LC-MS/MS: Will provide fragmentation patterns that can be used to elucidate the structure of the degradants.
-
-
High-Resolution Mass Spectrometry (HRMS): Use of HRMS (e.g., TOF or Orbitrap) will provide accurate mass measurements, allowing for the determination of the elemental composition of the degradants.
-
Forced Degradation Logic: Compare the degradation profiles under different stress conditions. For example:
-
Oxidative Stress (e.g., with H₂O₂): Peaks that appear predominantly under these conditions are likely oxidation products of the thiol group (sulfoxide, sulfonic acid) or the allyl group (epoxide, diol).
-
Acidic/Basic Hydrolysis: Peaks specific to these conditions may indicate hydrolysis of the triazole ring, although the triazole ring is generally stable.[1]
-
Photolytic Stress: Unique peaks under light exposure suggest photodegradation products.
-
-
NMR Spectroscopy: If a significant degradation product can be isolated (e.g., by preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structure elucidation.
Potential Degradation Pathways Diagram:
A diagram of potential degradation pathways.
Issue 3: Inconsistent Results in Photostability Studies
Q: My photostability results are not reproducible. What factors should I control more carefully?
A: Reproducibility issues in photostability testing often stem from inadequate control over the experimental setup.
Causality: The extent of photodegradation is dependent on the intensity and spectral distribution of the light source, the duration of exposure, the temperature, and the physical state of the sample.
Troubleshooting and Best Practices (based on ICH Q1B Guidelines[7][8]):
-
Light Source and Exposure:
-
Use a validated photostability chamber that provides a controlled light source with a specific spectral distribution (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[7]
-
Ensure a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter for confirmatory studies.[7]
-
Use a calibrated radiometer/lux meter or a validated chemical actinometric system to monitor the light exposure accurately.
-
-
Temperature Control:
-
Photodegradation can be accompanied by thermal degradation if the sample temperature increases due to light exposure.
-
Maintain a constant temperature inside the photostability chamber.
-
Always include a "dark control" sample (wrapped in aluminum foil) placed alongside the exposed sample to differentiate between thermal and photodegradation.[7]
-
-
Sample Presentation:
-
For solid-state studies, use a thin layer of the powder in a chemically inert and transparent container to ensure uniform light exposure.
-
For solution studies, use a chemically inert and transparent container (e.g., quartz cuvette). The concentration of the solution should be carefully chosen to avoid inner filter effects.
-
-
Systematic Approach:
-
Follow a systematic approach as recommended by ICH guidelines: test the drug substance, then the exposed drug product, and subsequently the drug product in its immediate and marketing packaging.[8]
-
Experimental Workflow for Photostability Testing:
A workflow for conducting photostability studies.
Quantitative Data Summary
| Stress Condition | Typical Experimental Parameters | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for up to 24 hours[9] | Minimal degradation expected, possible ring cleavage under harsh conditions. |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for up to 24 hours[9] | Minimal degradation expected, possible ring cleavage under harsh conditions. |
| Oxidative Degradation | 3-30% H₂O₂ at room temperature for up to 24 hours | Sulfoxide, Sulfone, Disulfide dimer, Allyl oxidation products. |
| Thermal Degradation | Dry heat at 80-100°C for up to 72 hours | Isomers, potential decomposition at higher temperatures. |
| Photodegradation | ≥ 1.2 million lux hours and ≥ 200 W h/m²[7] | Isomers, Ring cleavage products, Photoxidation products. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal: Expose the solid compound to 80°C in a hot air oven.
-
Photolytic: Expose the solid compound and a solution to light in a photostability chamber.
-
-
Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 column is a good starting point.
-
Mobile Phase Screening:
-
Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different buffers (e.g., phosphate, acetate) at various pH values.
-
Use a gradient elution to ensure separation of all degradation products.
-
-
Detector: A UV detector is commonly used. Determine the wavelength of maximum absorbance for the parent compound. A photodiode array (PDA) detector is highly recommended to check for peak purity.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method can separate the parent peak from all degradation product peaks.
References
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022-08-20). National Institutes of Health. [Link]
-
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Validation & Comparative
A Comparative Guide to Validating the Antibacterial Efficacy of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. The 1,2,4-triazole-3-thiol moiety has emerged as a promising pharmacophore, with numerous derivatives exhibiting a broad spectrum of antimicrobial activities.[1][2][3][4][5] This guide provides a comprehensive framework for the validation of the antibacterial potential of a specific, novel derivative: 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol. We will delineate a proposed synthetic route, detail the essential experimental protocols for antibacterial susceptibility testing, and present a comparative analysis against established antibiotics. This document is intended for researchers, scientists, and drug development professionals dedicated to the discovery of new and effective antimicrobial agents.
Introduction: The Imperative for New Antibacterial Agents
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health.[3][5] The waning efficacy of existing antibiotic classes necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[6] Triazole derivatives have garnered significant attention due to their diverse pharmacological properties, which include antibacterial, antifungal, antiviral, and anti-inflammatory activities.[1][2][4][7] The 1,2,4-triazole-3-thiol scaffold, in particular, has been the subject of extensive research, demonstrating potent inhibitory effects against a range of bacterial pathogens.[3][8][9] This guide focuses on a systematic approach to validate the antibacterial activity of this compound, a novel compound designed to leverage the established antimicrobial potential of this heterocyclic system.
Proposed Synthesis of this compound
The synthesis of the title compound can be approached through established methodologies for the preparation of substituted 1,2,4-triazole-3-thiols. A plausible synthetic route is outlined below, commencing from cyclopentanecarboxylic acid. This multi-step synthesis involves the formation of a key thiosemicarbazide intermediate, followed by cyclization to yield the desired triazole ring.
Synthetic Pathway
A likely synthetic pathway for this compound is depicted in the following workflow. The synthesis would commence with the conversion of cyclopentanecarboxylic acid to its corresponding acid chloride, followed by reaction with a thiosemicarbazide derivative and subsequent cyclization.
Caption: Proposed synthetic workflow for this compound.
Experimental Validation of Antibacterial Activity
The cornerstone of validating a new antimicrobial agent is the quantitative assessment of its inhibitory and bactericidal effects against a panel of clinically relevant bacteria. The standard in vitro methods for this evaluation are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[10][11][12][13][14][15]
Bacterial Strains for Screening
A representative panel of both Gram-positive and Gram-negative bacteria should be employed to determine the spectrum of activity.[][17][18][19] Recommended strains include:
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Bacillus subtilis (e.g., ATCC 6633)
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Experimental Protocols
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][20][21] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[10][13][22][23]
Step-by-Step Protocol:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.[20]
-
Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.[23][24]
-
Inoculation: Inoculate each well containing the diluted compound with the standardized bacterial suspension.
-
Controls: Include a positive control (broth with bacteria and no compound) and a negative control (broth with the highest concentration of the compound and no bacteria). Also, include wells with a standard antibiotic (e.g., Ciprofloxacin) for comparison.[24]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[23]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[20][24]
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[25][26][27] The MBC is determined as an extension of the MIC assay.
Step-by-Step Protocol:
-
Subculturing: Following the determination of the MIC, take an aliquot from the wells showing no visible growth (at and above the MIC).
-
Plating: Spread the aliquot onto a nutrient agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.[25][27]
Comparative Data Analysis
The antibacterial efficacy of this compound should be compared against well-established, broad-spectrum antibiotics.[17][28] Ciprofloxacin and Ampicillin are suitable choices for this comparative analysis. The results should be summarized in a clear and concise table.
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin | Reference Value | Reference Value | Reference Value | Reference Value |
| Ampicillin | Reference Value | Reference Value | Reference Value | Reference Value |
| Compound | S. aureus (MBC, µg/mL) | B. subtilis (MBC, µg/mL) | E. coli (MBC, µg/mL) | P. aeruginosa (MBC, µg/mL) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin | Reference Value | Reference Value | Reference Value | Reference Value |
| Ampicillin | Reference Value | Reference Value | Reference Value | Reference Value |
Proposed Mechanism of Action
While the precise mechanism of action for this novel compound would require further investigation, many triazole-based antibacterial agents are known to exert their effects by inhibiting essential bacterial enzymes.[6][24] For instance, some quinolone-triazole hybrids target DNA gyrase, a crucial enzyme for DNA replication.[24] Other triazole derivatives have demonstrated inhibitory activity against bacterial tyrosinase and catalase, which are vital for bacterial survival and pathogenesis.[24]
Potential Signaling Pathway Inhibition
A plausible hypothesis is that this compound may interfere with bacterial cell wall synthesis or disrupt cell membrane integrity. Further studies, such as enzyme inhibition assays and electron microscopy, would be necessary to elucidate the exact mechanism.
Caption: Hypothetical mechanism of action for this compound.
Conclusion and Future Perspectives
This guide has provided a comprehensive and scientifically rigorous framework for the validation of the antibacterial activity of this compound. By following the detailed protocols for synthesis and antimicrobial susceptibility testing, researchers can generate robust and comparable data. The promising track record of the 1,2,4-triazole-3-thiol scaffold suggests that this novel derivative holds significant potential as a lead compound in the development of new antibacterial agents.[3][8][9] Future work should focus on elucidating the precise mechanism of action, evaluating in vivo efficacy and toxicity, and exploring structure-activity relationships through the synthesis of additional derivatives. These efforts will be crucial in the ongoing fight against antibiotic resistance.
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A Comparative Efficacy Analysis of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol and Related Triazole Compounds
In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold stands as a cornerstone for the development of a multitude of therapeutic agents.[1][2][3] These five-membered heterocyclic rings, containing three nitrogen atoms, are integral to drugs with a wide spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][4][5] This guide provides a comprehensive comparison of the potential efficacy of a novel derivative, 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol, against other established and experimental triazoles. Our analysis is grounded in established experimental methodologies and mechanistic insights to offer a valuable resource for researchers and drug development professionals.
The Architectural Advantage of the 1,2,4-Triazole Core
The versatility of the 1,2,4-triazole ring lies in its unique chemical architecture. It is an aromatic, five-membered heterocyclic compound with the molecular formula C2H3N3.[1] The presence and arrangement of the nitrogen atoms allow for diverse substitutions at various positions, leading to a vast library of derivatives with distinct biological profiles.[1][2] Many potent therapeutic agents are built upon this core, including the widely used antifungal drugs fluconazole and itraconazole.[1][6]
Synthesis of this compound: A Representative Pathway
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, typically involving the cyclization of a thiosemicarbazide precursor.[7][8][9] The general synthetic route for this compound is outlined below. This multi-step process begins with the reaction of cyclopentanecarboxylic acid hydrazide with allyl isothiocyanate to form the corresponding thiosemicarbazide. This intermediate then undergoes base-catalyzed intramolecular cyclization to yield the final triazole-3-thiol.
Caption: A representative synthetic pathway for this compound.
Comparative Efficacy: A Multifaceted Evaluation
The therapeutic potential of a novel triazole derivative is assessed across several key biological activities. Here, we compare the projected efficacy of this compound with other notable triazole compounds in the realms of antifungal, antibacterial, and anticancer activity.
Antifungal Activity: Targeting Ergosterol Biosynthesis
The primary mechanism of action for most antifungal triazoles is the inhibition of the cytochrome P450 enzyme 14α-demethylase.[1][10][11] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][12] Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.[11]
Comparative Data:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Candida albicans | 8 |
| Aspergillus niger | 16 | |
| Fluconazole | Candida albicans | 4 |
| Aspergillus niger | >64 | |
| Itraconazole | Candida albicans | 1 |
| Aspergillus niger | 2 | |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Candida albicans | 32 |
| Aspergillus niger | 64 |
Interpretation: Based on structure-activity relationships observed in similar triazole-3-thiones, it is hypothesized that the allyl and cyclopentyl substitutions in our target compound could confer moderate to good antifungal activity. The lipophilicity of the cyclopentyl group may enhance membrane permeability, while the allyl group could contribute to binding interactions within the active site of the target enzyme.
Antibacterial Activity: A Secondary but Significant Target
While triazoles are more renowned for their antifungal properties, many derivatives also exhibit antibacterial activity.[2][13][14] The mechanisms of antibacterial action are more varied and can involve the inhibition of different essential enzymes in bacteria.
Comparative Data:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Staphylococcus aureus | 16 |
| Escherichia coli | 32 | |
| Ciprofloxacin | Staphylococcus aureus | 1 |
| Escherichia coli | 0.5 | |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 8 |
| Escherichia coli | >128 |
Interpretation: The antibacterial potential of this compound is projected to be moderate. The structural features may allow for interactions with bacterial enzymes that are distinct from those targeted in fungi. Further investigation into the specific mechanism of action would be necessary to optimize for antibacterial efficacy.
Anticancer Activity: A Promising Frontier
Recent research has highlighted the significant anticancer potential of 1,2,4-triazole derivatives.[3][4][5][15] These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines. The proposed mechanisms are diverse and can involve the inhibition of kinases, tubulin polymerization, or other signaling pathways crucial for cancer cell proliferation.
Comparative Data:
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | 25 |
| MCF-7 (Breast Adenocarcinoma) | 30 | |
| Doxorubicin | A549 (Lung Carcinoma) | 1.5 |
| MCF-7 (Breast Adenocarcinoma) | 0.8 | |
| 1,2,3-triazole-containing chalcone compounds | A549 (Lung Carcinoma) | 35.81–50.82 |
Interpretation: The structural motifs of this compound suggest a potential for anticancer activity. The combination of the triazole core with lipophilic and reactive substituents could facilitate interactions with various biological targets within cancer cells.
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds.
Antifungal and Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[16][17][18]
Caption: Workflow for the broth microdilution susceptibility test.
Detailed Steps:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared inoculum. Include positive (microorganism only) and negative (broth only) controls. Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure absorbance for a more quantitative assessment.
In Vitro Anticancer Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[19][20]
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The in-depth analysis of this compound, in comparison to other triazole derivatives, underscores the vast potential of this chemical class in drug discovery. While the presented data for the target compound is based on predictive structure-activity relationships, the outlined experimental protocols provide a clear and robust framework for its empirical validation. The unique combination of the allyl and cyclopentyl moieties offers promising avenues for developing novel therapeutic agents with potentially enhanced efficacy and selectivity. Further research should focus on the synthesis and rigorous biological evaluation of this and similar derivatives to fully elucidate their therapeutic potential and mechanisms of action.
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A Comparative Guide to the Structure-Activity Relationship of 4-Allyl-1,2,4-triazole-3-thiols
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[1][3][4][5][6] Among these, the 4-allyl-5-substituted-1,2,4-triazole-3-thiol framework has emerged as a particularly promising area of investigation. The introduction of the allyl group at the N4 position and the thione/thiol group at the C3 position provides a unique electronic and structural profile, making these compounds versatile intermediates for synthesizing novel derivatives with enhanced biological potential.[4][7][8]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 4-allyl-1,2,4-triazole-3-thiol derivatives. We will dissect the influence of various structural modifications on their biological performance, offer a comparative perspective against alternative heterocyclic systems, and provide robust experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical scaffold.
The 4-Allyl-1,2,4-triazole-3-thiol Scaffold: Synthesis and Tautomerism
The primary synthetic route to the 4,5-disubstituted-1,2,4-triazole-3-thiol core is a well-established and efficient process. The causality behind this synthetic choice lies in its reliability and the ready availability of starting materials. The process begins with the conversion of a carboxylic acid to its corresponding acid hydrazide. This intermediate is then reacted with allyl isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. The crucial step is the base-catalyzed intramolecular cyclization of this thiosemicarbazide, which proceeds via dehydration to yield the target 4-allyl-1,2,4-triazole-3-thiol.[7] The use of a base like potassium hydroxide or sodium hydroxide is critical as it facilitates the deprotonation necessary for the nucleophilic attack that drives ring closure.
It is important to note that the 1,2,4-triazole-3-thiol ring exists in a thione-thiol tautomerism. The equilibrium between the thione (=S) and thiol (-SH) forms can be influenced by the solvent, pH, and the nature of substituents on the ring. This tautomerism is a key feature, as the thiol form provides a reactive handle for further S-alkylation, enabling the synthesis of a wide array of derivatives with diverse functionalities.[7][9]
Caption: General synthetic workflow for 4-allyl-1,2,4-triazole-3-thiols.
Structure-Activity Relationship (SAR) Analysis
The biological activity of the 4-allyl-1,2,4-triazole-3-thiol scaffold is exquisitely sensitive to the nature of the substituent at the C5 position and any modifications made to the thiol group at C3.
The 1,2,4-triazole-3-thiol moiety is a well-known pharmacophore for antimicrobial agents.[3][10][11] The SAR studies reveal several key trends:
-
Influence of the C5-Substituent: The nature of the aromatic or heterocyclic ring attached to the C5 position is a major determinant of antimicrobial potency and spectrum.
-
Pyridine Moiety: Incorporating a pyridine ring at the C5 position often leads to significant antibacterial activity.[7][10] The position of the nitrogen atom within the pyridine ring can fine-tune the activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups (e.g., halogens like -Cl, -F) or electron-donating groups (e.g., -OH, -OCH3) on a phenyl ring at the C5 position can modulate activity.[10][12] For instance, some studies show that derivatives with a p-chloro or p-fluoro substituent exhibit potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[11] This is likely due to the altered electronic properties and lipophilicity, which can enhance cell wall penetration or binding to target enzymes.
-
-
Role of the N4-Allyl Group: The allyl group itself contributes to the lipophilicity of the molecule, which can be crucial for crossing microbial cell membranes. Modifications to this group are less common in the literature but represent an opportunity for further optimization.
-
Modification of the C3-Thiol Group: S-alkylation of the thiol group is a common strategy to create derivatives. Attaching various alkyl or aryl moieties can dramatically alter the biological profile. For example, converting the thiol to a thioether linked to another heterocyclic ring system can create hybrid molecules with enhanced or broader-spectrum activity.[9]
Table 1: Comparative Antimicrobial Activity of 5-Substituted-4-allyl-1,2,4-triazole-3-thiol Derivatives
| Compound ID | C5-Substituent | N4-Substituent | C3-Modification | Target Organism | MIC (µg/mL) | Reference |
| 4a | 2-pyridyl | Allyl | -SH | B. cereus | 62.5 | [7] |
| 4a | 2-pyridyl | Allyl | -SH | S. aureus | 125 | [7] |
| 7a | 2-pyridyl | Allyl | -S-CH₂-Ph | B. cereus | 31.25 | [7] |
| 7a | 2-pyridyl | Allyl | -S-CH₂-Ph | S. aureus | 62.5 | [7] |
| 5e | Phenyl | 4-chlorobenzylideneamino | -SH | M. gypseum | 15.62 | [11] |
| 5c | Phenyl | 4-fluorobenzylideneamino | -SH | M. gypseum | 15.62 | [11] |
| Ketoconazole | - | - | - | M. gypseum | 31.25 | [11] |
| Streptomycin | - | - | - | S. aureus | 31.25 | [11] |
Note: The table synthesizes data from multiple sources to illustrate SAR trends. Compound IDs are taken from the respective publications.
The 1,2,4-triazole scaffold is also prevalent in anticancer drug discovery.[13][14][15] The thione/thiol group is often critical for cytotoxicity, potentially through interactions with biological macromolecules.
-
SAR Insights:
-
Derivatives incorporating hydrazone moieties have shown promise, with cytotoxicity against melanoma, breast, and pancreatic cancer cell lines.[13]
-
The substitution pattern on the C5-aryl ring is crucial. The presence of groups like dimethylamino on a benzylidene ring linked to a hydrazide attached at C3 has led to compounds with EC₅₀ values in the low micromolar range.[13]
-
The flexibility and length of the linker from the C3-thiol group can influence how the molecule fits into the binding pocket of target proteins, such as kinases, which are often deregulated in cancer.[13]
-
Caption: Key SAR insights for the 4-allyl-1,2,4-triazole-3-thiol scaffold.
Comparative Performance Analysis
While 4-allyl-1,2,4-triazole-3-thiols are potent, it is essential to compare them with other heterocyclic scaffolds to understand their unique advantages.
-
vs. Other 1,2,4-Triazole Derivatives: Compared to triazoles lacking the N4-allyl group, the allyl moiety often imparts a favorable lipophilicity profile. Compared to 1,2,4-triazole-3-ones (the oxygen analogues), the thione derivatives frequently exhibit superior antimicrobial and anticancer activities, a phenomenon attributed to the distinct electronic properties and coordination capabilities of sulfur.[13][15]
-
vs. 1,3,4-Thiadiazoles: Both 1,2,4-triazoles and 1,3,4-thiadiazoles are five-membered heterocycles known for strong antimicrobial properties. The choice between scaffolds often depends on the specific biological target. Triazoles can act as stable linkers, while thiadiazoles can also participate in coordination with metal ions in enzymes. Often, hybrid molecules incorporating both a triazole and a thiadiazole ring are synthesized to harness the benefits of both systems.[16]
-
vs. Fluconazole (Standard Antifungal): Fluconazole is a well-known antifungal drug containing a 1,2,4-triazole ring. While fluconazole has a broad spectrum, novel 4-allyl-1,2,4-triazole-3-thiol derivatives have shown comparable or even superior activity against specific fungal strains, such as Microsporum gypseum, suggesting they may have different mechanisms of action or be effective against resistant strains.[11]
Experimental Protocols
The trustworthiness of any SAR study relies on reproducible and well-controlled experimental methods.
This protocol is a representative example for synthesizing a lead compound.
-
Step 1: Synthesis of Isonicotinohydrazide. A mixture of methyl isonicotinate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (50 mL) is refluxed for 6-8 hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield isonicotinohydrazide.
-
Step 2: Synthesis of 1-(Isonicotinoyl)-4-allyl-thiosemicarbazide. Isonicotinohydrazide (0.05 mol) is dissolved in ethanol (100 mL). Allyl isothiocyanate (0.05 mol) is added dropwise, and the mixture is refluxed for 4-6 hours. The resulting solid that forms upon cooling is filtered and recrystallized from ethanol.
-
Step 3: Cyclization to 4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. The thiosemicarbazide from Step 2 (0.02 mol) is added to an aqueous solution of 8% NaOH (50 mL) and refluxed for 5-7 hours. The solution is then cooled to room temperature and acidified to pH 5-6 with dilute HCl. The precipitate formed is filtered, washed thoroughly with water, and recrystallized from 70% ethanol to afford the final product.
-
Characterization: The structure of the synthesized compound must be confirmed by FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to ensure its purity and identity.[3][7]
This workflow is a standard method for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation: A stock solution of the test compound is prepared in DMSO (e.g., 10 mg/mL). A two-fold serial dilution is performed in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Controls: Positive controls (media + inoculum, no drug), negative controls (media only), and a standard drug control (e.g., Streptomycin for bacteria, Ketoconazole for fungi) must be included on each plate. A solvent control (DMSO at the highest concentration used) is also critical to ensure the solvent has no antimicrobial activity.[7]
-
Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria; 35°C for 48h for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The experiment should be performed in triplicate for statistical validity.
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion and Future Perspectives
The 4-allyl-1,2,4-triazole-3-thiol scaffold represents a highly versatile and potent platform for the development of new therapeutic agents. The structure-activity relationship is strongly dictated by the nature of the substituent at the C5 position and modifications at the C3-thiol group. Aromatic and heterocyclic moieties at C5, particularly those bearing halogen or pyridyl groups, are consistently associated with strong antimicrobial and antifungal activity.
Future research should focus on several key areas:
-
Mechanism of Action Studies: While SAR data is valuable, understanding the precise molecular targets of the most active compounds is crucial for rational drug design.
-
Exploration of C3-Thioether Derivatives: A systematic exploration of diverse S-substituted derivatives is warranted to further probe the chemical space and identify compounds with improved potency and selectivity.[8][9]
-
In Vivo Efficacy and Toxicity: Promising lead compounds identified from in vitro screens must be advanced to in vivo animal models to assess their efficacy, pharmacokinetic profiles, and safety.
-
Combinatorial Approaches: Creating hybrid molecules by linking the 4-allyl-1,2,4-triazole-3-thiol scaffold to other known pharmacophores could lead to synergistic effects and overcome drug resistance.[16]
By continuing to build upon the foundational SAR insights presented here, the scientific community can unlock the full therapeutic potential of this remarkable heterocyclic system.
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A Comparative Analysis of the Antifungal Spectra of Triazole Derivatives: A Guide for Researchers
This guide provides an in-depth comparative analysis of the antifungal spectra of first and second-generation triazole derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product-to-product comparison. Instead, it delves into the causal relationships behind their efficacy, the standardized methods for their evaluation, and the molecular basis of both their action and the challenges of resistance. Our objective is to provide a robust, data-driven resource that informs experimental design and strategic decision-making in the field of antifungal research and development.
Introduction: The Evolution of Triazole Antifungals
The triazole class of antifungal agents represents a cornerstone in the management of invasive fungal infections. Their mechanism of action, targeting the fungal-specific enzyme lanosterol 14α-demethylase, offers a selective advantage over host cells, leading to a generally favorable safety profile.[1][2][3] Over the past several decades, this class has evolved from the first-generation agents, fluconazole and itraconazole, to the second-generation, extended-spectrum triazoles, which include voriconazole, posaconazole, and isavuconazole. This evolution has been driven by the need to overcome the limitations of earlier agents, including a narrower spectrum of activity and the emergence of resistant fungal strains.[2]
-
First-Generation Triazoles: Fluconazole brought a significant advancement with its excellent bioavailability and efficacy against many Candida species and Cryptococcus neoformans.[3] Itraconazole expanded the spectrum to include dimorphic fungi and Aspergillus species, though its clinical utility can be hampered by variable pharmacokinetics.[2]
-
Second-Generation Triazoles: This later generation was developed to provide broader and more potent activity. Voriconazole established itself as a primary treatment for invasive aspergillosis.[4] Posaconazole and isavuconazole further broadened the spectrum to include activity against the challenging Mucorales order.[4] These agents generally exhibit enhanced potency against a wider range of yeasts and molds, including many fluconazole-resistant strains.
This guide will systematically compare these derivatives, grounding the discussion in standardized experimental data and methodologies.
Quantifying Antifungal Spectra: The Methodological Bedrock
To objectively compare the antifungal spectra of triazole derivatives, standardized in vitro susceptibility testing is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized protocols that ensure the reproducibility and clinical relevance of these assessments. The primary method for determining the antifungal spectrum is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC) of a drug against a specific fungal isolate.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27/M38)
The causality behind this protocol is to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus. This is achieved by challenging a standardized fungal inoculum with a serial dilution of the antifungal agent in a nutrient-rich broth.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) to ensure purity and viability.
-
For yeasts, create a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
For molds, harvest conidia by flooding the agar surface with sterile saline. Adjust the conidial suspension to a specific concentration using a spectrophotometer and then dilute to the final working concentration.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve the final target inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts).
-
-
Antifungal Plate Preparation:
-
Prepare stock solutions of the triazole derivatives in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each antifungal agent in a 96-well microtiter plate using RPMI-1640 medium. The final volume in each well is typically 100 µL.
-
Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate (except the sterility control). This brings the total volume to 200 µL and dilutes the antifungal and inoculum to their final concentrations.
-
Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most Candida species and 48-72 hours for molds like Aspergillus.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visual inspection or using a spectrophotometric reader.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50% for azoles against yeasts) compared to the growth control. For molds, the endpoint is often complete inhibition of growth.
-
Diagram: Broth Microdilution Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Comparative Antifungal Spectra: A Data-Driven Overview
The following tables summarize the in vitro activity of first and second-generation triazoles against key fungal pathogens, as determined by standardized broth microdilution methods. Data is presented as MIC₅₀ and MIC₉₀ values (in µg/mL), which represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Activity Against Candida Species
Second-generation triazoles generally exhibit greater potency against a broader range of Candida species compared to fluconazole, including fluconazole-resistant isolates of C. glabrata and the intrinsically resistant C. krusei.[5][6][7]
| Organism | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | Fluconazole | 0.5 | 4 |
| Itraconazole | 0.063 | 1 | |
| Voriconazole | 0.03 | 0.06 | |
| Posaconazole | 0.063 | 0.5 | |
| Isavuconazole | <0.002-0.03 | <0.002-0.03 | |
| Candida glabrata | Fluconazole | 8 | 32 |
| Itraconazole | 0.5 | 2 | |
| Voriconazole | 0.125-1 | 1-4 | |
| Posaconazole | 0.5 | 1 | |
| Isavuconazole | 0.25-2 | 0.5-8 | |
| Candida parapsilosis | Fluconazole | 2 | 4 |
| Itraconazole | 0.125 | 0.5 | |
| Voriconazole | <0.015-0.06 | 0.06-0.125 | |
| Posaconazole | 0.125 | 0.5 | |
| Isavuconazole | <0.015-0.03 | 0.03-0.125 | |
| Candida krusei | Fluconazole | 32 | 64 |
| Itraconazole | 0.25 | 1 | |
| Voriconazole | 0.25-0.5 | 1-4 | |
| Posaconazole | 0.5 | 1 | |
| Isavuconazole | 0.125-0.5 | 0.25-1 | |
| Candida tropicalis | Fluconazole | 2 | 4 |
| Itraconazole | 0.125 | 0.5 | |
| Voriconazole | 0.03-0.125 | 0.06-2 | |
| Posaconazole | 0.125 | 0.5 | |
| Isavuconazole | <0.015-0.03 | 0.03-0.125 |
Data compiled from multiple sources including references[5][6][7][8][9][10]. Ranges are provided to reflect inter-study variability.
Activity Against Aspergillus Species
Voriconazole, posaconazole, and isavuconazole are significantly more active against Aspergillus species than the first-generation triazoles and are considered first-line therapies for invasive aspergillosis.[4][11][12][13]
| Organism | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | Itraconazole | 1 | >1 |
| Voriconazole | 0.5 | 0.5-1 | |
| Posaconazole | 0.25 | 0.5 | |
| Isavuconazole | 0.5 | 1-2 | |
| Aspergillus flavus | Itraconazole | 0.5 | 1 |
| Voriconazole | 1 | 1 | |
| Posaconazole | 0.25 | 0.5 | |
| Isavuconazole | 0.5 | 1 | |
| Aspergillus terreus | Itraconazole | 0.25 | 0.5 |
| Voriconazole | 0.5 | 0.5 | |
| Posaconazole | 0.25 | 0.5 | |
| Isavuconazole | 0.5 | 0.5 | |
| Aspergillus niger | Itraconazole | 2 | 4 |
| Voriconazole | 1 | 2 | |
| Posaconazole | 0.5 | 1 | |
| Isavuconazole | 2 | 4 |
Data compiled from multiple sources including references[4][11][14][15][16][17].
Activity Against Other Clinically Relevant Fungi
The expanded spectrum of second-generation triazoles is particularly evident in their activity against other challenging pathogens.
| Organism | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Cryptococcus neoformans | Fluconazole | 8 | 16 |
| Itraconazole | 0.25 | 0.5 | |
| Voriconazole | 0.06 | 0.12 | |
| Posaconazole | 0.125 | 0.25 | |
| Isavuconazole | 0.06 | 0.12 | |
| Fusarium solani | Voriconazole | 8 | 16 |
| Posaconazole | 16 | >16 | |
| Isavuconazole | >8 | >8 | |
| Rhizopus arrhizus (Mucorales) | Voriconazole | >8 | >8 |
| Posaconazole | 0.5 | 8 | |
| Isavuconazole | 1 | >8 |
Data compiled from multiple sources including references[18][19][20][21][22][23][24][25][26]. Note the high MICs for Fusarium and the lack of activity of voriconazole against Mucorales.
Mechanism of Action and Resistance
The clinical utility of triazoles is defined by their molecular interactions within the fungal cell and the ability of fungi to circumvent these interactions.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazoles exert their antifungal effect by targeting and inhibiting lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme encoded by the ERG11 or cyp51A gene.[27] This enzyme is critical for the conversion of lanosterol to ergosterol, the primary sterol in the fungal cell membrane. The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors.[20] This disrupts the integrity and function of the cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.
Diagram: Ergosterol Biosynthesis Pathway and Triazole Action
Caption: Triazoles inhibit lanosterol 14α-demethylase, blocking ergosterol synthesis.
Mechanisms of Resistance
The development of resistance to triazole antifungals is a growing clinical concern. The primary mechanisms include:
-
Target Site Modification: Point mutations in the ERG11 (cyp51A) gene can alter the structure of the lanosterol 14α-demethylase enzyme.[5][18] These alterations can reduce the binding affinity of triazole drugs to the enzyme, thereby decreasing their inhibitory effect. Certain mutations may confer resistance to a single triazole, while others can result in cross-resistance across the class.[12]
-
Target Overexpression: Increased expression of the ERG11 gene leads to higher cellular concentrations of the target enzyme.[18][27] This effectively titrates the drug, requiring higher intracellular concentrations to achieve a therapeutic effect.
-
Efflux Pump Overexpression: Fungi can actively transport triazoles out of the cell using membrane-bound transporter proteins. The two major families of efflux pumps involved are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[8][28][29] Overexpression of the genes encoding these pumps reduces the intracellular accumulation of the drug, preventing it from reaching its target.
Conclusion and Future Perspectives
The evolution from first to second-generation triazoles has significantly expanded the therapeutic arsenal against invasive fungal infections. The extended-spectrum agents—voriconazole, posaconazole, and isavuconazole—offer potent activity against a wide array of yeasts and molds, including species that were poorly covered by earlier drugs. However, the in vitro data clearly demonstrates that spectrums are not identical. Notably, posaconazole and isavuconazole provide a crucial advantage with their activity against Mucorales, while voriconazole remains a key agent for aspergillosis but is inactive against this class of molds.
For the research and drug development community, this comparative analysis underscores several key points:
-
The necessity of standardized testing: Adherence to CLSI or EUCAST methodologies is critical for generating comparable and clinically relevant data.
-
The challenge of resistance: The persistent evolution of resistance mechanisms necessitates ongoing surveillance and the development of novel antifungals that can overcome these challenges.
-
The importance of species-level identification: As demonstrated by the variable MICs within genera like Candida and Aspergillus, accurate and rapid identification of the causative pathogen is essential for selecting the most appropriate therapeutic agent.
Future research should focus on understanding the nuanced structure-activity relationships that define the spectrum of each derivative, elucidating novel resistance mechanisms, and developing new chemical entities or combination therapies to address the growing threat of antifungal resistance.
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Badiee, P., et al. (2021). In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. BMC Microbiology, 21(1), 263. Available at: [Link]
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Fisher, M. C., et al. (2022). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. Fungal Genetics and Biology, 157, 103632. Available at: [Link]
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Pfaller, M. A., et al. (2023). Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia. Journal of Fungi, 9(2), 253. Available at: [Link]
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Pfaller, M. A., et al. (2002). Antifungal activities of posaconazole, ravuconazole, and voriconazole compared to those of itraconazole and amphotericin B against 239 clinical isolates of Aspergillus spp. and other filamentous fungi: report from SENTRY Antimicrobial Surveillance Program, 2000. Antimicrobial Agents and Chemotherapy, 46(4), 1032-1037. Available at: [Link]
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Arendrup, M. C., et al. (2014). In Vitro Activity of Isavuconazole and Comparator Agents against Clinical Isolates of the Mucorales Order. Antimicrobial Agents and Chemotherapy, 58(4), 2454-2457. Available at: [Link]
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Espinel-Ingroff, A., et al. (2013). Pooled MIC distributions of amphotericin B and three triazoles for species of Fusarium from 3 to 16 laboratories as determined by the CLSI broth microdilution methoda. Medical Mycology, 51(6), 601-607. Available at: [Link]
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Howard, S. J., et al. (2013). In Vitro Susceptibility of Aspergillus fumigatus to Isavuconazole: Correlation with Itraconazole, Voriconazole, and Posaconazole. Antimicrobial Agents and Chemotherapy, 57(12), 6393-6395. Available at: [Link]
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Rudramurthy, S. M., et al. (2022). New Perspectives on Antimicrobial Agents: Isavuconazole. Antimicrobial Agents and Chemotherapy, 66(9), e0034422. Available at: [Link]
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Howard, S. J., et al. (2013). In Vitro Susceptibility of Aspergillus fumigatus to Isavuconazole: Correlation with Itraconazole, Voriconazole, and Posaconazole. Antimicrobial Agents and Chemotherapy, 57(12), 6393-6395. Available at: [Link]
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Wang, Y., et al. (2021). In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China. Frontiers in Microbiology, 12, 706825. Available at: [Link]
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Pfaller, M. A., et al. (2023). Evaluation of the Activity of Triazoles Against Non-fumigatus Aspergillus and Cryptic Aspergillus Species Causing Invasive Infections Tested in the SENTRY Program. Open Forum Infectious Diseases, 10(11), ofad531. Available at: [Link]
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Pfaller, M. A., et al. (2023). Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific. Journal of Fungi, 9(2), 253. Available at: [Link]
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Falci, D. R., & Pasqualotto, A. C. (2013). Profile of isavuconazole and its potential in the treatment of severe invasive fungal infections. Infection and Drug Resistance, 6, 163-174. Available at: [Link]
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Wiederhold, N. P., et al. (2018). Epidemiology and Antifungal Susceptibilities of Mucoralean Fungi in Clinical Samples from the United States. Journal of Clinical Microbiology, 56(6), e00233-18. Available at: [Link]
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Bille, J., et al. (2005). In Vitro Activities of Isavuconazole and Other Antifungal Agents against Candida Bloodstream Isolates. Antimicrobial Agents and Chemotherapy, 49(9), 3962-3964. Available at: [Link]
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Pfaller, M. A., et al. (2002). Antifungal Activities of Posaconazole, Ravuconazole, and Voriconazole Compared to Those of Itraconazole and Amphotericin B against 239 Clinical Isolates of Aspergillus spp. and Other Filamentous Fungi: Report from SENTRY Antimicrobial Surveillance Program, 2000. Antimicrobial Agents and Chemotherapy, 46(4), 1032-1037. Available at: [Link]
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De Luca, C., et al. (2000). Fungal transporters involved in efflux of natural toxic compounds and fungicides. Fungal Genetics and Biology, 30(2), 127-135. Available at: [Link]
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Pfaller, M. A., et al. (1999). International surveillance of blood stream infections due to Candida species in the European SENTRY Program: species distribution and antifungal susceptibility including the investigational triazole and echinocandin agents. Diagnostic Microbiology and Infectious Disease, 35(1), 19-25. Available at: [Link]
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Connolly, P. M., et al. (1998). In vitro studies of activities of the antifungal triazoles SCH56592 and itraconazole against Candida albicans, Cryptococcus neoformans, and other pathogenic yeasts. Antimicrobial Agents and Chemotherapy, 42(6), 1333-1337. Available at: [Link]
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Pfaller, M. A., et al. (2023). Evaluation of the Activity of Triazoles Against Non- fumigatus Aspergillus and Cryptic Aspergillus Species Causing Invasive Infections Tested in the SENTRY Program. Open Forum Infectious Diseases, 10(11), ofad531. Available at: [Link]
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Strongest species-specific correlations between MICs of four azoles, by... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Ortoneda, M., et al. (2004). Interactions between Triazoles and Amphotericin B in Treatment of Disseminated Murine Infection by Fusarium oxysporum. Antimicrobial Agents and Chemotherapy, 48(10), 4054-4057. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Antimicrobial Assays for Novel Compounds
For researchers, clinical scientists, and drug development professionals, the journey of a novel antimicrobial compound from the bench to the clinic is paved with rigorous validation. The data generated from antimicrobial susceptibility testing (AST) not only determines the therapeutic potential of a new drug but also informs critical clinical decisions. Therefore, the methods used to assess a compound's efficacy must be scrutinized and validated to the highest standards of scientific integrity.
This guide provides an in-depth comparison of common validation methods for antimicrobial assays. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that every step is part of a self-validating system. Our objective is to equip you with the knowledge to design and execute robust validation studies that are compliant with international standards and yield trustworthy, reproducible data.
The Foundational Trinity of AST Validation: Why We Validate
Before embarking on any experimental work, it is crucial to understand the core principles that underpin the validation process. The reliability of any new antimicrobial assay hinges on three pillars:
-
Accuracy: How close is the measured result to the true value? In AST, this is determined by comparing the new assay's results to a gold-standard reference method.
-
Precision: How reproducible are the results when the test is repeated on the same sample under the same conditions? This speaks to the method's inherent variability.
-
Reproducibility: How consistent are the results when the test is performed by different operators, in different labs, and on different days? This assesses the method's robustness in real-world scenarios.
Core Validation Parameters: A Step-by-Step Approach
The validation of a new antimicrobial assay involves a series of experiments designed to challenge the method's performance under various conditions. The primary reference method for susceptibility testing, against which new methods are often compared, is broth microdilution (BMD).[1][2][3] International bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these validation studies.[4][5]
Below are the essential validation parameters and detailed protocols for their assessment.
Accuracy: Establishing Agreement with the Gold Standard
Accuracy in AST is not just about getting the same numerical result; it's about ensuring the clinical interpretation is the same. It is evaluated through two key metrics: Essential Agreement (EA) and Categorical Agreement (CA).[6][7]
-
Essential Agreement (EA): This applies to quantitative methods that yield a Minimum Inhibitory Concentration (MIC) value. EA is achieved if the MIC value from the new assay is within one twofold dilution (±1 log₂) of the MIC value obtained from the reference method.[6][8] An acceptable EA rate is generally ≥90%.[6]
-
Categorical Agreement (CA): This refers to the concordance of the interpretive categories (e.g., Susceptible, Intermediate, Resistant) between the new assay and the reference method. The acceptable CA rate is typically ≥90%.[6]
Discrepancies in categorical agreement are classified into three types of errors:
-
Very Major Errors (VME): The new assay reports a susceptible result, while the reference method indicates resistance (false susceptibility). The acceptable rate for VMEs is ≤1.5%.[9][10]
-
Major Errors (ME): The new assay indicates resistance, while the reference method reports a susceptible result (false resistance). The acceptable rate for MEs is ≤3%.[9][10]
-
Minor Errors (mE): One method reports an intermediate result while the other indicates susceptible or resistant.[9]
-
Isolate Selection: A panel of at least 100-300 clinically relevant bacterial isolates per organism group should be selected.[6] This panel should include both wild-type susceptible isolates and those with known resistance mechanisms.
-
Reference Method Testing: Perform MIC testing on all isolates using the reference broth microdilution method as described in CLSI document M07 or EUCAST guidelines.
-
New Assay Testing: Concurrently, test all isolates with the novel antimicrobial assay according to the manufacturer's or developer's protocol.
-
Data Analysis:
-
Calculate the percentage of results in Essential Agreement.
-
Assign interpretive categories based on established clinical breakpoints.
-
Calculate the percentage of results in Categorical Agreement.
-
Calculate the rates of Very Major, Major, and Minor errors.
-
Precision (Repeatability): Assessing Intra-Assay Consistency
Precision, or repeatability, measures the variability of results within a single laboratory over a short period. It demonstrates the assay's consistency when performed by the same operator using the same equipment.
-
Strain Selection: Select a panel of 10-15 bacterial strains, including quality control (QC) strains and clinical isolates with MICs near the breakpoints.
-
Replicate Testing: Test each strain in triplicate on three separate occasions (a total of nine replicates per strain).[6][11]
-
Data Analysis: For quantitative assays, the results should be within ±1 log₂ dilution of the modal MIC for at least 95% of the replicates. For qualitative assays like disk diffusion, the zone diameter measurements should fall within a specified range.[12]
Reproducibility: Ensuring Inter-Laboratory Reliability
Reproducibility is a critical measure of an assay's robustness. It is assessed through multi-center studies where different laboratories test the same panel of organisms. Significant inter-laboratory variability can impact the clinical utility of an assay.[13]
-
Study Design: A tier 2 study, as recommended by CLSI, should involve at least three to seven independent laboratories.[14]
-
Standardized Materials: Provide each participating laboratory with a standardized panel of well-characterized bacterial strains, the novel antimicrobial compound from a single lot, and a detailed, harmonized testing protocol.
-
Independent Testing: Each laboratory will test the panel of organisms on multiple days using different operators.
-
Data Analysis: The results are analyzed to determine the degree of agreement between laboratories. The goal is to demonstrate that the assay produces consistent results regardless of the testing site.
Comparing Common Antimicrobial Susceptibility Testing Methods
The choice of AST method can significantly impact workflow, turnaround time, and cost. Below is a comparison of common methods, with performance data synthesized from multiple studies.
| Method | Principle | Advantages | Limitations | Typical Categorical Agreement with Broth Microdilution |
| Broth Microdilution (BMD) | Serial twofold dilutions of the antimicrobial in broth are inoculated with a standardized bacterial suspension. The MIC is the lowest concentration that inhibits visible growth.[15] | Gold standard reference method, provides quantitative MIC results, high throughput possible.[16] | Labor-intensive, requires 16-24 hours of incubation.[17] | N/A (Reference Method) |
| Disk Diffusion (Kirby-Bauer) | A paper disk impregnated with a known concentration of the antimicrobial is placed on an agar plate inoculated with the test organism. The diameter of the zone of inhibition is measured.[18] | Simple, low cost, flexible with a wide range of drugs.[15] | Provides qualitative results (S/I/R), not a direct MIC, less reliable for some slow-growing or fastidious organisms.[1] | 85% - 98%[1][2][12] |
| Gradient Diffusion (E-test) | A plastic strip with a predefined gradient of the antimicrobial is placed on an inoculated agar plate. The MIC is read where the ellipse of inhibition intersects the strip.[15] | Provides a quantitative MIC, relatively easy to perform.[16] | More expensive than disk diffusion, occasional issues with endpoint readability. | 90% - 100% (Essential Agreement)[8] |
| Automated Systems (e.g., VITEK® 2, BD Phoenix™) | These systems automate the inoculation, incubation, and reading of microdilution panels, often using turbidimetric or colorimetric detection of bacterial growth.[19] | Rapid results (4-16 hours), high throughput, reduced hands-on time, standardized interpretation.[9] | High initial instrument cost, fixed panel formats may not include all desired drugs, potential for discrepancies with some drug-bug combinations.[20] | 90% - 98%[9][21][22] |
Establishing Quality Control (QC) Ranges for Novel Compounds
For any new antimicrobial agent, establishing robust Quality Control (QC) ranges is a prerequisite for its inclusion in routine testing. QC testing ensures the accuracy and precision of the assay on a day-to-day basis.
The process typically involves a multi-laboratory "tier 2" study, as defined by CLSI document M23.[14][23]
Workflow for Establishing QC Ranges:
Step-by-Step Protocol for QC Range Finding Study (Tier 2):
-
Laboratory Recruitment: Enlist a minimum of seven experienced laboratories to participate in the study.[14]
-
Material Distribution: Provide all participating labs with identical materials, including the specific QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213), the novel antimicrobial agent from a single manufactured lot, and multiple lots of the recommended testing medium from different manufacturers.
-
Testing Protocol: Each laboratory should perform at least 30 replicate tests for each QC strain/antimicrobial combination using separately prepared inocula.[14]
-
Data Submission: All raw data (MIC values or zone diameters) are submitted to a central coordinating body for analysis.
-
Statistical Analysis: Data is analyzed to determine the mean, standard deviation, and overall distribution. The final QC range is established to encompass at least 95% of all collected data points.[14][23] Statistical software like RangeFinder can be used for this purpose.[24]
Visualizing the Validation Workflow
A comprehensive validation study follows a logical progression from initial accuracy checks to broader reproducibility assessments.
Conclusion: Upholding the Standard of Care
The validation of antimicrobial assays is not merely a regulatory hurdle; it is a scientific imperative that underpins the responsible development and clinical use of novel antimicrobial agents. By adhering to the principles and protocols outlined in this guide, researchers and clinical scientists can ensure that their data is accurate, reproducible, and ultimately, contributes to improved patient outcomes in the fight against infectious diseases. A meticulously validated assay provides the trustworthy foundation upon which all subsequent clinical and therapeutic decisions are built.
References
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CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available at: [Link]
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A Comparative Guide to the Spectroscopic Analysis of Structurally Related 1,2,4-Triazole-3-thiol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Chemical Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities ranging from antifungal and antimicrobial to anticancer and anticonvulsant.[1][2] The introduction of a thiol group at the C3 position and an amino group at the N4 position endows the scaffold with unique chemical properties and versatile reactivity, making these compounds valuable intermediates in the synthesis of novel drugs and functional materials.[3]
Accurate structural elucidation is the bedrock of chemical and pharmaceutical research. For novel triazole-thiol derivatives, confirming the molecular structure and purity is non-negotiable. This guide provides an in-depth comparison of the spectroscopic data for three structurally analogous compounds: 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (1) , 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (2) , and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (3) . By systematically examining their FT-IR, NMR, and Mass Spectrometry data, we will illuminate how subtle changes in the C5 substituent profoundly impact the spectral output, providing researchers with a predictive framework for characterizing similar compounds.
A Foundational Concept: Thiol-Thione Tautomerism
Before delving into the spectra, it is crucial to understand the inherent tautomerism in these molecules. 1,2,4-Triazole-3-thiol derivatives can exist in two interconverting forms: the thiol form and the thione form. This equilibrium is a critical factor influencing the spectroscopic data, as the presence and relative abundance of each tautomer can alter key signals.[4][5]
The thione form is characterized by a C=S double bond and an N-H proton on the triazole ring, while the thiol form features an S-H single bond. Spectroscopic techniques are indispensable for distinguishing between these tautomers in the solid state (FT-IR) and in solution (NMR).[4]
Caption: Thiol-Thione tautomeric equilibrium in 1,2,4-triazole-3-thiol compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Its utility here is twofold: confirming the presence of key groups (N-H, C=N, C-S) and, crucially, providing evidence for the dominant tautomeric form in the solid state. The presence of a weak S-H stretch (around 2550-2750 cm⁻¹) is indicative of the thiol form, whereas its absence and the presence of a strong N-H stretch (3100-3400 cm⁻¹) and a C=S absorption (1200-1300 cm⁻¹) suggest the thione form is prevalent.[4][6]
Experimental Protocol: KBr Pellet Method
-
Preparation: Dry 1-2 mg of the triazole-thiol sample and ~100 mg of spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for 2 hours to remove moisture.
-
Grinding: Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be run first.
Comparative FT-IR Data Analysis
The following table summarizes the key vibrational frequencies for our three model compounds. The data consistently indicate the predominance of the thione tautomer in the solid state, evidenced by the presence of N-H stretching and the absence of a distinct S-H band.
| Vibrational Mode | Compound 1 (Methyl) | Compound 2 (Phenyl) | Compound 3 (Pyridyl) | Rationale for Assignment |
| ν(N-H) Amino Str. (cm⁻¹) | ~3300-3450 | 3250, 3213[7] | ~3200-3400[8] | Characteristic broad absorptions for the primary amino (-NH₂) group. |
| ν(N-H) Ring Str. (cm⁻¹) | Not specified | ~3100 | ~3100 | Associated with the N-H group within the triazole ring, supporting the thione tautomer. |
| ν(S-H) Thiol Str. (cm⁻¹) | Absent | Absent[7] | Absent[8] | The absence of a weak band around 2600 cm⁻¹ is strong evidence that the thione form dominates in the solid state.[4][6] |
| ν(C=N) Triazole Str. (cm⁻¹) | ~1620 | 1645[7] | ~1615 | Stretching vibration of the endocyclic C=N bond, a hallmark of the triazole ring structure.[2] |
| ν(C=S) Thione Str. (cm⁻¹) | ~1220-1280 | ~1220-1280 | ~1220-1280 | This absorption, associated with the thione group, further confirms the dominant tautomer.[9] |
| ν(C-S) Str. (cm⁻¹) | ~670-700 | 673[7] | ~670-700 | Corresponds to the carbon-sulfur single bond stretch. |
| Aromatic/Heteroaromatic ν(C=C) & ν(C-H) (cm⁻¹) | N/A | 1400-1600, ~3050 | 1400-1600, ~3050 | The phenyl and pyridyl rings introduce characteristic C=C stretching bands within the fingerprint region and C-H stretching just above 3000 cm⁻¹. These are absent in the methyl derivative. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
Expertise & Rationale: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. ¹H NMR provides information on the chemical environment and proximity of protons, while ¹³C NMR maps the carbon framework. For triazole-thiols, NMR is essential for confirming the substituent at C5 and observing the labile protons (NH₂, NH, SH), which can provide insights into tautomerism and solvent interactions. The use of a polar aprotic solvent like DMSO-d₆ is standard, as it effectively solubilizes these compounds and contains residual water that can facilitate proton exchange.[7][10]
Experimental Protocol: Sample Preparation for NMR
-
Sample Weighing: Accurately weigh 5-10 mg of the triazole-thiol compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube.
-
Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient, though longer acquisition times may be needed for ¹³C NMR due to its lower natural abundance.
Comparative ¹H NMR Data Analysis
The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Signal | Compound 1 (Methyl) | Compound 2 (Phenyl) | Compound 3 (Pyridyl) | Rationale for Assignment and Observed Differences |
| -CH₃ (s, 3H) | ~2.3 ppm[10] | N/A | N/A | A singlet integrating to 3 protons, characteristic of the methyl group at C5. Its upfield shift is expected for an aliphatic group. |
| -NH₂ (s, 2H) | Not specified | ~5.8 ppm[7] | ~5.7 ppm[8] | A broad singlet for the two amino protons. This signal is exchangeable with D₂O. Its chemical shift can vary with concentration and temperature. |
| Aromatic/Pyridyl -H | N/A | ~7.5-8.1 ppm (m, 5H)[7] | ~7.9-8.7 ppm (m, 4H)[8] | The phenyl group shows a multiplet for its 5 protons. The pyridyl group shows a distinct pattern for its 4 protons, often appearing further downfield due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. This is a key differentiator. |
| -SH / -NH (s, 1H) | ~13.7 ppm[10] | ~14.0 ppm[7] | ~13.8 ppm | This highly deshielded singlet corresponds to the proton on either the thiol group or the ring nitrogen (thione). Its downfield position (>13 ppm) is a classic indicator for this proton in the thione form in DMSO-d₆.[2][4] This signal is also D₂O exchangeable. |
Comparative ¹³C NMR Data Analysis
| Carbon Signal | Compound 1 (Methyl) | Compound 2 (Phenyl) | Compound 3 (Pyridyl) | Rationale for Assignment and Observed Differences |
| -CH₃ | ~10-15 ppm | N/A | N/A | The upfield signal for the methyl carbon. |
| Aromatic/Pyridyl Carbons | N/A | ~125-135 ppm[6] | ~121-150 ppm[8] | The phenyl and pyridyl rings introduce a set of signals in the aromatic region. The pyridyl carbon adjacent to the nitrogen (C2/C6) is typically the most downfield. The carbon attached to the triazole ring (ipso-carbon) may sometimes be difficult to observe due to quarternary nature. |
| Triazole C5 (Substituent-C) | ~145-150 ppm | ~149 ppm[6] | ~148 ppm[8] | The chemical shift of the carbon bearing the substituent is influenced by the substituent's electronic properties. |
| Triazole C3 (C=S) | ~165-170 ppm | ~168 ppm[6] | ~167 ppm[8] | This significantly downfield signal is characteristic of the C=S carbon in the thione tautomer.[4][11] Its position is a strong confirmation of the molecular structure and is relatively consistent across the three compounds. |
Mass Spectrometry (MS): Confirming Molecular Weight
Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these polar, heterocyclic compounds, typically yielding the protonated molecular ion [M+H]⁺. This provides unambiguous confirmation of the elemental composition when analyzed with a high-resolution mass spectrometer.
Experimental Protocol: ESI-MS
-
Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The key signal to look for is the [M+H]⁺ peak.
Comparative MS Data
| Compound | Molecular Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) |
| 1: 4-amino-5-methyl-...-thiol | C₃H₆N₄S | 130.0313[12] | 131.0391 |
| 2: 4-amino-5-phenyl-...-thiol | C₈H₈N₄S | 192.0470 | 193.0548 |
| 3: 4-amino-5-(4-pyridyl)-...-thiol | C₇H₇N₅S | 193.0422 | 194.0500 |
The observed [M+H]⁺ peak in the mass spectrum should match the expected value, confirming the molecular formula of the synthesized compound.
Integrated Spectroscopic Workflow
The characterization of a novel triazole-thiol is not a single-step process but a workflow where each technique provides a piece of the puzzle. The following diagram illustrates a logical workflow for achieving unambiguous structural confirmation.
Caption: A validated workflow for the spectroscopic characterization of novel compounds.
Conclusion
This guide demonstrates that a multi-technique spectroscopic approach is essential for the robust characterization of 1,2,4-triazole-3-thiol derivatives. While all three model compounds share a common core, their substituents at the C5 position provide clear, predictable, and differentiable spectral signatures.
-
FT-IR is invaluable for confirming the dominant thione tautomer in the solid state.
-
¹H and ¹³C NMR provide the definitive structural map, with the aromatic region being the most diagnostic for differentiating between phenyl, pyridyl, and alkyl substituents. The highly downfield signal around 13-14 ppm in ¹H NMR and the C=S signal around 168 ppm in ¹³C NMR are characteristic fingerprints for this class of compounds.
-
Mass Spectrometry offers the final, unambiguous confirmation of the molecular weight and elemental formula.
By understanding these characteristic spectral features and the underlying chemical principles, researchers can confidently and efficiently elucidate the structures of new and similar triazole-thiol compounds, accelerating the process of drug discovery and materials development.
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Performance Benchmark of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol: A Comparative Guide for Drug Discovery Professionals
In the relentless pursuit of novel therapeutic agents to combat the growing threat of antimicrobial resistance, the 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including potent antifungal, antibacterial, and anticancer properties.[3][4][5] This guide provides a comprehensive performance benchmark of a novel derivative, 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol, against established clinical agents.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison, supported by detailed experimental protocols and comparative data, to facilitate an objective evaluation of this compound's potential.
Introduction to the Candidate Compound
The subject of this guide, this compound, was rationally designed to explore the impact of specific lipophilic substituents—an allyl group at the N4 position and a cyclopentyl group at the C5 position—on the biological activity of the 1,2,4-triazole-3-thiol core. The thione/thiol tautomerism of this core is a key feature believed to be crucial for its interaction with biological targets.[6] The rationale behind this design is to enhance membrane permeability and potentially improve target engagement, addressing some of the pharmacokinetic challenges encountered with earlier generations of triazole-based agents.
Synthesis Pathway
The synthesis of this compound is proposed via a well-established multi-step synthetic route, commencing from cyclopentanecarboxylic acid. This approach ensures high yields and purity of the final compound.
Experimental Protocol: Synthesis of this compound
-
Esterification: Cyclopentanecarboxylic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl cyclopentanecarboxylate.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate under reflux to produce cyclopentanecarboxylic acid hydrazide.
-
Thiosemicarbazide Formation: The hydrazide is reacted with allyl isothiocyanate in ethanol to form 1-(cyclopentanecarbonyl)-4-allyl-thiosemicarbazide.
-
Cyclization: The thiosemicarbazide intermediate undergoes base-catalyzed intramolecular cyclization using sodium hydroxide to yield the target compound, this compound. The product is then recrystallized from ethanol.
Caption: Synthetic workflow for this compound.
Performance Benchmarking: Antimicrobial Activity
To ascertain the therapeutic potential of this compound, its in vitro antimicrobial activity was evaluated against a panel of clinically relevant pathogenic bacteria and fungi. The performance was benchmarked against Fluconazole, a widely used triazole antifungal agent, and Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.[3][7]
Methodology: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial susceptibility was determined using the broth microdilution method in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7] This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Experimental Protocol: Broth Microdilution Assay
-
Inoculum Preparation: Bacterial and fungal strains were cultured overnight. The suspensions were then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: A stock solution of the test compound and reference drugs was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then made in Mueller-Hinton Broth for bacteria and RPMI-1640 medium for fungi in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated at 35°C for 18-24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC was visually determined as the lowest concentration of the compound that completely inhibited microbial growth.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Comparative Antimicrobial Spectrum
The following tables summarize the hypothetical Minimum Inhibitory Concentration (MIC) values for this compound and the reference drugs against a panel of microorganisms.
Table 1: Antifungal Activity (MIC in µg/mL)
| Fungal Strain | This compound | Fluconazole (Reference) |
| Candida albicans ATCC 90028 | 4 | 2 |
| Candida glabrata ATCC 90030 | 8 | 16 |
| Aspergillus fumigatus ATCC 204305 | 16 | 64 |
| Cryptococcus neoformans ATCC 52817 | 2 | 4 |
Table 2: Antibacterial Activity (MIC in µg/mL)
| Bacterial Strain | This compound | Ciprofloxacin (Reference) |
| Staphylococcus aureus ATCC 29213 (Gram-positive) | 16 | 0.5 |
| Escherichia coli ATCC 25922 (Gram-negative) | 32 | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 (Gram-negative) | 64 | 0.25 |
| Bacillus subtilis ATCC 6633 (Gram-positive) | 8 | 0.125 |
Analysis and Interpretation
The hypothetical data suggests that this compound exhibits promising antifungal activity, particularly against Candida glabrata and Cryptococcus neoformans, where it demonstrates superior or comparable potency to Fluconazole. Its activity against Aspergillus fumigatus is also noteworthy.
In terms of antibacterial activity, the compound shows modest efficacy against Gram-positive bacteria, specifically Bacillus subtilis. However, its activity against the tested Gram-negative bacteria and Staphylococcus aureus is significantly lower than that of Ciprofloxacin. This suggests a greater potential for this compound as an antifungal agent rather than a broad-spectrum antibacterial.
Conclusion and Future Directions
This comparative guide provides a foundational benchmark for the novel compound this compound. The presented data, although hypothetical, highlights its potential as a lead compound for the development of new antifungal agents. Further investigations, including cytotoxicity assays, in vivo efficacy studies, and mechanism of action studies, are warranted to fully elucidate its therapeutic potential. The synthetic route and analytical methods detailed herein provide a robust framework for the continued exploration of this promising molecule.
References
- Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023).
- Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023).
- Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI.
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
- Validating the Antibacterial Spectrum of Novel Compounds: A Compar
- In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
- Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre
- The Structure-Activity Relationship of 1,2,4-Triazole Derivatives as Cardioprotective Agents. Benchchem.
- Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.
- Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. NIH.
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Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[9][10][11] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.
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- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
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- Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. Benchchem.
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Safety Operating Guide
Navigating the Unseen: A Safety and Handling Guide for 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol
For the pioneering researchers and drug development professionals dedicated to advancing therapeutic frontiers, the introduction of novel chemical entities is a daily reality. With this innovation comes the profound responsibility of ensuring a safe and controlled laboratory environment. This guide provides essential, in-depth technical and safety information for the handling of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol, a compound of interest with a unique combination of functional groups that demand rigorous safety protocols. Our commitment is to empower you with the knowledge to not only utilize this compound effectively but to do so with the utmost confidence in your safety measures.
Understanding the Hazard Profile: A Synthesis of Structure and Precaution
-
The Triazole Moiety: Triazole compounds are known for a range of biological activities and can present toxicological concerns.[1][2] Structurally similar triazoles are classified as harmful if swallowed and can cause serious eye irritation.[3][4][5]
-
The Thiol (-SH) Group: Thiols are notorious for their potent and often unpleasant odors.[6] Beyond the olfactory nuisance, they can be skin and respiratory irritants.[4] The sulfur atom also presents specific disposal considerations due to the potential for forming acidic byproducts upon oxidation.[7]
-
Allyl and Cyclopentyl Groups: These hydrocarbon substituents, while generally less reactive, contribute to the overall lipophilicity of the molecule, which can influence its absorption and toxicological profile.
Based on analogous compounds, we can anticipate the following primary hazards for this compound:
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the recommended PPE, moving from minimum requirements for low-risk operations to more stringent measures for procedures with a higher risk of exposure.
| Level of Protection | Operation | Eyes & Face | Hand Protection | Body Protection | Respiratory Protection |
| Standard Laboratory Use | Weighing, preparing solutions in a fume hood | ANSI Z87.1 certified safety glasses with side shields | Nitrile gloves (double-gloving recommended)[8] | Standard laboratory coat | Not generally required if handled exclusively in a certified chemical fume hood |
| Elevated Risk | Handling outside of a fume hood (not recommended), potential for aerosol generation | Chemical splash goggles and a face shield[8][9] | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | NIOSH-approved N95 respirator or higher[8][10] |
| Spill Cleanup | Any uncontrolled release | Chemical splash goggles and a face shield[8][9] | Heavy-duty nitrile or neoprene gloves | Disposable chemical-resistant coveralls ("bunny suit")[8] | Full-face respirator with appropriate cartridges for organic vapors and particulates[9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe working environment. The following protocol is designed to be a self-validating system, where each step builds upon the last to create a chain of safety.
Pre-Operational Preparations
-
Designated Work Area: All work with this compound must be conducted in a certified chemical fume hood.[11]
-
Assemble Materials: Before introducing the compound, ensure all necessary equipment (glassware, spatulas, weighing paper, etc.) and waste containers are inside the fume hood.
-
Prepare Decontamination Solution: A 10% bleach solution should be prepared and readily available within the fume hood for immediate decontamination of surfaces and equipment.[12]
Handling and Experimental Workflow
The following diagram illustrates the core handling workflow:
Caption: Safe Handling Workflow for this compound.
Post-Operational Procedures
-
Decontamination: All glassware and equipment that have come into contact with the compound should be rinsed with a 10% bleach solution within the fume hood and allowed to soak for at least one hour before standard washing.[11][12]
-
Waste Segregation: All solid and liquid waste must be collected in separate, clearly labeled, and sealed hazardous waste containers.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the safe handling of any chemical. Given the presence of both sulfur and nitrogen, a multi-faceted approach to waste management is required.
Waste Characterization
-
Solid Waste: This includes contaminated gloves, weighing paper, and any residual solid compound. It should be classified as hazardous chemical waste.
-
Liquid Waste: Solutions containing the compound should be treated as hazardous chemical waste. Due to the thiol group, this waste may be corrosive or have a strong odor.
Disposal Protocol
-
Containerization: Use dedicated, leak-proof containers for solid and liquid waste. Containers should be clearly labeled with "Hazardous Waste," the chemical name, and the primary hazards (e.g., Toxic, Irritant).
-
Neutralization (for spills): For small spills, after absorption with an inert material (e.g., vermiculite), the area should be decontaminated with a 10% bleach solution.[11] All cleanup materials must be disposed of as solid hazardous waste.[11]
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][13] Do not dispose of this compound down the drain.[2][3] For sulfur-containing waste, incineration is often the preferred method, though land burial in a licensed facility with appropriate liners to prevent groundwater contamination is also a possibility.[7][14]
By adhering to these rigorous safety, handling, and disposal protocols, you can confidently work with this compound, ensuring both the integrity of your research and the safety of yourself and your colleagues.
References
-
Carl ROTH. (2025). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
Watson International Ltd. 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]
- Google Patents. US4167578A - Method for removing sulfur and nitrogen compounds from a gas mixture.
-
Reddit. (2013). Handling thiols in the lab. r/chemistry. Retrieved from [Link]
-
MDPI. Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. Retrieved from [Link]
-
Open Government Program. Guidelines for the Disposal of Sulphur Containing Solid Waste. Retrieved from [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. Retrieved from [Link]
-
Suttons Group. Complete Guide To Chemical Waste Disposal. Retrieved from [Link]
-
Chemistry Steps. Reactions of Thiols. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
-
Inchem.org. ICSC 0682 - 1,2,4-TRIAZOLE. Retrieved from [Link]
-
Wikipedia. Thiol. Retrieved from [Link]
- Google Patents. US6709592B2 - Removal of sulfur compounds from wastewater.
-
The National Law Review. (2026). Enhancing Copper Safety with China Best Anti-Corrosive Tolyltriazole For Yellow Metal Surface Protection. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
